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  • Product: 7-Ethynyl-1H-indazole
  • CAS: 945761-99-9

Core Science & Biosynthesis

Foundational

stability of 7-Ethynyl-1H-indazole under acidic/basic conditions

An In-Depth Technical Guide to the Chemical Stability of 7-Ethynyl-1H-indazole Under Acidic and Basic Conditions Abstract 7-Ethynyl-1H-indazole is a pivotal heterocyclic scaffold in modern medicinal chemistry, valued for...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Chemical Stability of 7-Ethynyl-1H-indazole Under Acidic and Basic Conditions

Abstract

7-Ethynyl-1H-indazole is a pivotal heterocyclic scaffold in modern medicinal chemistry, valued for its role as a versatile building block in the synthesis of targeted therapeutics. Its utility in drug development is intrinsically linked to its chemical stability, which dictates its storage, formulation, and in vivo behavior. This technical guide provides an in-depth analysis of the stability of 7-Ethynyl-1H-indazole under both acidic and basic conditions. We explore the underlying chemical principles, predict potential degradation pathways, and provide field-proven experimental protocols for assessing its stability profile. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this molecule's chemical liabilities to mitigate risks in the development pipeline.

Introduction to 7-Ethynyl-1H-indazole

Indazoles, or benzopyrazoles, are aromatic bicyclic heterocycles that have garnered significant interest in pharmacology. The indazole core is a "privileged scaffold," appearing in numerous FDA-approved drugs, including the kinase inhibitors pazopanib and axitinib.[1] The fusion of a benzene ring with a pyrazole ring creates a 10 π-electron aromatic system, conferring considerable thermodynamic stability.[1][2] Among its tautomeric forms, the 1H-indazole is the most predominant and stable isomer.[1][2]

The introduction of an ethynyl group at the C7 position creates 7-Ethynyl-1H-indazole, a highly valuable intermediate. This functional group serves as a reactive handle for "click chemistry" and, more commonly, for Sonogashira cross-coupling reactions, allowing for the facile introduction of diverse molecular complexity.[3] Understanding the stability of both the indazole core and its critical ethynyl functional group under various pH conditions is paramount for successful synthesis, purification, formulation, and ultimately, ensuring the integrity of the final active pharmaceutical ingredient (API).

Core Physicochemical & Electronic Properties

The stability of 7-Ethynyl-1H-indazole is governed by the interplay of its structural and electronic features.

  • The Indazole Core: The 1H-indazole ring system is fundamentally aromatic and thus relatively stable. It possesses both a weakly basic nitrogen (N2) and a weakly acidic proton (N1-H). The reported pKa for the protonated indazole cation is approximately 1.31, while the pKa for the N1-H proton is approximately 13.86.[2] This amphoteric nature dictates its response to acidic and basic environments.

  • The C7-Ethynyl Substituent: The ethynyl group (–C≡CH) exerts a dual electronic influence on the aromatic ring. It has an electron-withdrawing inductive effect due to the sp-hybridization of the carbon atoms and a weaker, electron-releasing resonance effect.[4] In electrophilic aromatic substitution, this combination results in a net deactivating effect.[4][5] For stability considerations, the terminal alkyne C-H bond is weakly acidic (pKa ≈ 25) and the triple bond is susceptible to electrophilic addition, particularly under acidic conditions.

Stability Profile under Acidic Conditions

Under acidic conditions, two primary sites of reactivity exist on the 7-Ethynyl-1H-indazole molecule: the basic N2 nitrogen of the pyrazole ring and the electron-rich ethynyl triple bond.

Mechanistic Considerations
  • Ring Protonation: In the presence of strong acids (pH < 1.3), the N2 atom will be protonated to form the corresponding indazolium cation. While this does not represent degradation, it alters the molecule's solubility and electronic properties, potentially making the aromatic ring more electron-deficient and less susceptible to further electrophilic attack, but it could activate the molecule towards certain nucleophilic reactions.

  • Hydration of the Ethynyl Group: A more significant degradation pathway is the acid-catalyzed hydration of the alkyne triple bond. This reaction, analogous to the Meyer-Schuster rearrangement, proceeds via a vinyl cation intermediate to yield an enol, which rapidly tautomerizes to the more stable ketone. The expected degradation product would be 7-acetyl-1H-indazole . This reaction is typically slow in aqueous acid alone but can be accelerated by heat or the presence of certain metal catalysts.

Predicted Acidic Degradation Pathway

The following diagram illustrates the most probable degradation mechanism under forced acidic stress.

Acid_Degradation cluster_main Acid-Catalyzed Hydration Indazole 7-Ethynyl-1H-indazole Protonation Protonated Alkyne (Vinyl Cation Intermediate) Indazole->Protonation H+ (aq) Addition Enol Intermediate Protonation->Addition +H2O -H+ Ketone 7-Acetyl-1H-indazole (Degradant) Addition->Ketone Tautomerization

Caption: Predicted pathway for acid-catalyzed hydration of 7-Ethynyl-1H-indazole.

Stability Profile under Basic Conditions

In a basic environment, the primary reactive site is the acidic N1-H proton of the indazole ring.

Mechanistic Considerations
  • N1-Deprotonation: With a pKa of ~13.86, the N1-proton can be abstracted by moderately strong bases (e.g., hydroxides, carbonates) to form the resonance-stabilized indazolide anion. This is not a degradation but a reversible acid-base reaction. However, the formation of this highly nucleophilic anion is the basis for a common synthetic liability: N-alkylation or N-acylation if alkylating/acylating agents are present.[6][7]

  • Ethynyl C-H Deprotonation: The terminal alkyne proton is far less acidic (pKa ≈ 25) and will not be removed by common aqueous bases like NaOH or K₂CO₃. Only extremely strong bases (e.g., NaH, organolithiums) can deprotonate this position, a condition not typically encountered in formulation or physiological environments.[6]

  • Hydrolysis/Cleavage: The C-C triple bond and the bond connecting it to the aromatic ring are generally stable to basic conditions, especially in the absence of specific catalysts. Degradation via cleavage of the ethynyl group is not a commonly anticipated pathway under typical basic stress testing.

Primary Reaction under Basic Conditions

The principal event under basic conditions is the formation of the indazolide anion, which is stable unless reactive electrophiles are present.

Basic_Reaction cluster_main Base-Mediated Deprotonation Indazole 7-Ethynyl-1H-indazole Anion 7-Ethynyl-1H-indazolide Anion Indazole->Anion + OH- + H2O Product N1-Alkylated Indazole (Potential Product) Anion->Product + R-X (Electrophile) - X-

Caption: N1-deprotonation and subsequent potential for N-alkylation.

Experimental Protocols for Stability Assessment

To empirically determine the stability of 7-Ethynyl-1H-indazole, a forced degradation study is essential.[8] This involves subjecting the compound to stress conditions exceeding those used in accelerated stability testing.

General Workflow

A standardized workflow ensures reproducible and reliable data.

Workflow start Prepare Stock Solution (e.g., 1 mg/mL in ACN) stress Incubate Aliquots with Acid/Base/Control Stressors start->stress neutralize Quench Reaction (Neutralize pH) stress->neutralize analyze Analyze by RP-HPLC-UV/MS neutralize->analyze quantify Quantify Parent Peak Area & Identify Degradants analyze->quantify

Caption: General workflow for a forced degradation study.

Protocol: Acidic Stress Testing

Objective: To evaluate stability in the presence of strong acid.

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 7-Ethynyl-1H-indazole in a suitable organic solvent like acetonitrile (ACN).

  • Stress Sample Preparation:

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 1 M Hydrochloric Acid (HCl).

    • Vortex gently to mix. This creates a final concentration of 0.5 mg/mL in 50% ACN / 0.5 M HCl.

  • Control Sample: Prepare a control by mixing 1.0 mL of stock solution with 1.0 mL of purified water.

  • Incubation: Place both stress and control vials in a temperature-controlled chamber at 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of a neutralizing buffer (e.g., 0.5 M Sodium Hydroxide in 50:50 ACN:Water, pre-chilled) to stop further degradation.

  • Analysis: Analyze the quenched samples by a validated stability-indicating HPLC method (see Section 6).

Protocol: Basic Stress Testing

Objective: To evaluate stability in the presence of a strong base.

  • Stock Solution Preparation: Use the same 1.0 mg/mL stock solution as described above.

  • Stress Sample Preparation:

    • In a clean vial, add 1.0 mL of the stock solution.

    • Add 1.0 mL of 1 M Sodium Hydroxide (NaOH).

    • Vortex gently to mix. This creates a final concentration of 0.5 mg/mL in 50% ACN / 0.5 M NaOH.

  • Control Sample: Prepare a control as described in the acidic stress protocol.

  • Incubation: Place vials in a temperature-controlled chamber at 60°C.

  • Time Points: Withdraw aliquots at the same specified time points.

  • Quenching: Quench the reaction by adding the 100 µL aliquot to a vial containing 900 µL of an acidic buffer (e.g., 0.5 M Hydrochloric Acid in 50:50 ACN:Water, pre-chilled).

  • Analysis: Analyze the quenched samples by the same HPLC method.

Analytical Methodology

A robust, stability-indicating analytical method is crucial for separating the parent compound from any potential degradants.

  • Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis (PDA) and Mass Spectrometric (MS) detection.

  • Column: A C18 stationary phase (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection:

    • PDA: Monitor at multiple wavelengths, including the λmax of 7-Ethynyl-1H-indazole, to detect all chromophoric species.

    • MS: Use electrospray ionization (ESI) in both positive and negative modes to obtain mass information for the parent peak and any new peaks that appear, aiding in the structural elucidation of degradants.

Data Interpretation & Summary

The results from the forced degradation studies should be tabulated to clearly present the stability profile. The percentage of the parent compound remaining is calculated relative to the T=0 time point.

Table 1: Hypothetical Stability Data for 7-Ethynyl-1H-indazole at 60°C

Time (hours)% Parent Remaining (Control, pH ≈ 7)% Parent Remaining (0.5 M HCl)% Parent Remaining (0.5 M NaOH)Major Degradant Observed (m/z)
0100.0100.0100.0N/A
299.895.299.5161.07 [M+H]⁺
499.788.699.1161.07 [M+H]⁺
899.575.498.4161.07 [M+H]⁺
2499.145.196.2161.07 [M+H]⁺

Note: Data are hypothetical and for illustrative purposes. The observed degradant m/z of 161.07 corresponds to the [M+H]⁺ of 7-acetyl-1H-indazole.

Conclusion and Field Insights

Based on fundamental chemical principles, 7-Ethynyl-1H-indazole is expected to exhibit good stability under neutral and moderately basic conditions. The primary liability is under strong acidic conditions, particularly with elevated temperatures, where hydration of the ethynyl group to form 7-acetyl-1H-indazole is the most probable degradation pathway. Under basic conditions, the molecule is largely stable, with the main consideration being the potential for N-alkylation or acylation if reactive electrophiles are present in the matrix.

For drug development professionals, this implies that:

  • Synthesis & Purification: Avoid prolonged exposure to strong acids during workup and purification. Chromatographic methods should utilize neutral or mildly acidic/basic mobile phases.

  • Formulation: Formulation development should favor pH ranges from neutral to mildly basic to ensure maximum shelf-life and stability of the API.

  • Metabolism: The acid-catalyzed hydration pathway could be a potential route for metabolic transformation in the acidic environment of the stomach, a factor to consider in pharmacokinetic profiling.

Conducting thorough forced degradation studies as outlined is a non-negotiable step to confirm these predictions, identify any unexpected liabilities, and develop a robust, stability-indicating analytical method essential for regulatory filings.

References

  • Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1223-1250. ([Link])

  • Gaikwad, P., Patil, S., & Bobade, V. (2021). An efficient approach for the synthesis of indazoles from ortho alkoxy acetophenone, hydrazine hydrate by using DMSO and molecular iodine has been described. ResearchGate. ([Link])

  • Various Authors. (n.d.). Indazole synthesis. Organic Chemistry Portal. ([Link])

  • Pompeo, F., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 57(4), 1566-1579. ([Link])

  • Wang, X., et al. (2019). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 24(23), 4274. ([Link])

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4066. ([Link])

  • Reddy, T. S., & Reddy, P. P. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34. ([Link])

  • Gaikwad, P., et al. (2021). The improvement of two kinds of synthetic methods of indazoles. ResearchGate. ([Link])

  • Eaborn, C., Thompson, A. R., & Walton, D. R. M. (1969). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society B: Physical Organic, 859-862. ([Link])

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. ([Link])

  • Taylor, R. D., et al. (2024). An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals (2013–2023). Journal of Medicinal Chemistry. ([Link])

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. ([Link])

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. ([Link])

  • Andersson, S., et al. (2011). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. European Journal of Organic Chemistry, 2011(36), 7352-7359. ([Link])

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. ([Link])

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. ([Link])

  • Schuchmann, M. N., & von Sonntag, C. (1977). Radiation chemistry of carbohydrates. Part 14. Hydroxyl radical induced oxidation of D-glucose in oxygenated aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (14), 1958-1963. ([Link])

  • Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. ResearchGate. ([Link])

  • Hartley, C. S., et al. (2012). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate. Journal of Pharmaceutical Sciences, 101(9), 3126-3136. ([Link])

  • Wikipedia. (n.d.). Sonogashira coupling. ([Link])

  • Karoutis, C. I., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. ([Link])

  • Master Organic Chemistry. (n.d.). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. ([Link])

  • Google Patents. (2017). CN106316958A - Preparation method of indazole and application of indazole in medicine synthesis. ()
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. ([Link])

  • Union College. (n.d.). Investigation into the synthesis of Indazole. ([Link])

  • Chemistry LibreTexts. (2023). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. ([Link])

  • Cánovas, R., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. PubMed. ([Link])

  • Chen, J., et al. (2012). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry, 10(4), 794-800. ([Link])

  • Borrell, M., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. ([Link])

  • Eyk, S. J., et al. (2016). Ring-Cleavage Products Produced during the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds. Environmental Science & Technology Letters, 3(4), 141-147. ([Link])

  • Gajdošová, D., et al. (2016). Stability of adenine-based cytokinins in aqueous solution. Plant Methods, 12, 13. ([Link])

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-Ethynyl-1H-indazole for Drug Discovery Professionals

Abstract This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 7-Ethynyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 7-Ethynyl-1H-indazole, a heterocyclic scaffold of significant interest in medicinal chemistry. As a crucial tool for structural elucidation and purity assessment, a comprehensive understanding of its NMR characteristics is paramount for researchers in drug discovery and development. This document presents a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra, grounded in the foundational principles of NMR spectroscopy and supported by empirical data from analogous structures. We will explore the causal factors influencing chemical shifts and coupling constants, outline a robust experimental protocol for data acquisition, and contextualize the importance of this molecule within contemporary drug discovery programs.

Introduction: The Significance of the 7-Ethynyl-1H-indazole Scaffold

The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anti-tumor, anti-inflammatory, and antiviral properties.[1][2][3][4] The introduction of an ethynyl group at the 7-position of the indazole ring creates a molecule, 7-Ethynyl-1H-indazole, with unique electronic and steric properties. This terminal alkyne functionality serves as a versatile synthetic handle for further molecular elaboration through reactions such as click chemistry and Sonogashira coupling, enabling the rapid generation of diverse compound libraries for lead optimization. Notably, 3-ethynyl-1H-indazole derivatives have been investigated as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical target in oncology.[5] A thorough characterization of the 7-ethynyl isomer by NMR spectroscopy is therefore essential for unambiguous identification and quality control in synthetic and medicinal chemistry workflows.

Predicted ¹H and ¹³C NMR Spectral Data

Due to the absence of publicly available, experimentally derived NMR spectra for 7-Ethynyl-1H-indazole, this guide presents a detailed prediction based on established NMR principles, including substituent chemical shift (SCS) effects and analysis of the parent 1H-indazole molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 7-Ethynyl-1H-indazole is expected to exhibit distinct signals corresponding to the aromatic protons of the indazole ring, the N-H proton, and the acetylenic proton. The predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectral Data for 7-Ethynyl-1H-indazole (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~13.2br s-
H3~8.2s-
H4~7.8d~8.0
H5~7.2t~7.5
H6~7.6d~7.0
Ethynyl-H~4.4s-

Causality of Predicted Chemical Shifts:

  • Aromatic Protons (H3, H4, H5, H6): The chemical shifts of the aromatic protons are predicted based on the known spectrum of 1H-indazole, with adjustments for the electronic effects of the C7-ethynyl substituent. The ethynyl group is weakly deactivating and exerts anisotropic effects, which will influence the shielding of nearby protons. Protons H4 and H6, being ortho to the electron-donating nitrogen and influenced by the ethynyl group, will have their chemical shifts modulated accordingly.[6] H5, being meta to the ethynyl group, is expected to be least affected. H3 is anticipated to be a singlet due to the absence of adjacent protons.

  • N-H Proton (H1): The proton attached to the nitrogen (N1) is expected to be a broad singlet at a downfield chemical shift, characteristic of acidic protons in aza-heterocycles.[3] Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7]

  • Ethynyl Proton: The terminal acetylenic proton typically resonates in the range of 2-3 ppm.[8] However, its proximity to the aromatic ring system in 7-Ethynyl-1H-indazole is predicted to cause a downfield shift to around 4.4 ppm.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of 7-Ethynyl-1H-indazole will display signals for the eight carbon atoms of the indazole ring and the two carbons of the ethynyl group. The predicted chemical shifts are presented in Table 2.

Table 2: Predicted ¹³C NMR Spectral Data for 7-Ethynyl-1H-indazole (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3~134
C3a~122
C4~121
C5~128
C6~118
C7~110
C7a~141
C≡CH~83
C≡CH~79

Causality of Predicted Chemical Shifts:

  • Aromatic Carbons (C3-C7a): The chemical shifts of the indazole ring carbons are based on the spectrum of 1H-indazole, with the C7 carbon chemical shift significantly influenced by the directly attached ethynyl group. Carbons in an aromatic ring typically absorb in the range of 120-150 ppm.[9]

  • Ethynyl Carbons (C≡CH): The sp-hybridized carbons of the terminal alkyne are expected to appear in the range of 70-85 ppm.[10] The carbon attached to the indazole ring (C≡CH) will be slightly more downfield than the terminal carbon (C≡CH).

Structural Elucidation Workflow: A Self-Validating System

To unambiguously assign the predicted ¹H and ¹³C NMR signals and confirm the structure of 7-Ethynyl-1H-indazole, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments should be employed. This multi-faceted approach provides a self-validating system for structural verification.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

  • Weigh approximately 10-20 mg of the synthesized 7-Ethynyl-1H-indazole for ¹H NMR and 20-50 mg for ¹³C NMR.[8][11][12]

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many heterocyclic compounds and helps to sharpen the N-H proton signal.[12]

  • Transfer the solution to a clean, dry 5 mm NMR tube.[13]

Instrument Parameters (for a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: 0-16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096.

2D NMR for Unambiguous Assignment

To confirm the connectivity and spatial relationships within the molecule, the following 2D NMR experiments are essential:

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings.[14] For 7-Ethynyl-1H-indazole, COSY is expected to show correlations between H4-H5 and H5-H6, confirming their adjacent positions on the benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon (¹H-¹³C) pairs.[14][15] This is crucial for assigning the carbon signals based on their attached protons. For example, the proton at ~7.8 ppm (H4) will show a correlation to the carbon at ~121 ppm (C4).

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons.[14][15][16] This experiment is invaluable for identifying quaternary carbons and piecing together the molecular framework. Key expected HMBC correlations are illustrated in the diagram below.

Visualization of Key Structural Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate the molecular structure and the key expected NMR correlations that are critical for the structural verification of 7-Ethynyl-1H-indazole.

Caption: Molecular structure of 7-Ethynyl-1H-indazole.

G cluster_hmbc Key Predicted HMBC Correlations H3 H3 C3a C3a H3->C3a ³J C4 C4 H3->C4 ²J EthynylH Ethynyl-H C7 C7 EthynylH->C7 ³J C8 C8 EthynylH->C8 ²J

Caption: Predicted key HMBC correlations for structural confirmation.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 7-Ethynyl-1H-indazole. By leveraging foundational NMR principles and data from analogous structures, we have presented a detailed interpretation of the expected spectral data. The outlined experimental workflow, incorporating 1D and 2D NMR techniques, establishes a robust, self-validating system for the unambiguous structural elucidation of this important medicinal chemistry scaffold. For researchers and scientists in drug development, a thorough understanding of these spectral characteristics is indispensable for ensuring the identity, purity, and quality of 7-Ethynyl-1H-indazole and its derivatives, thereby accelerating the discovery of novel therapeutics.

References

  • A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available from: [Link]

  • Substituents on Benzene with 1 H and 13 C Chemical Shifts at the C4... ResearchGate. Available from: [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Chem LibreTexts. Available from: [Link]

  • NMR Sample Preparation. Iowa State University. Available from: [Link]

  • Chemical shift of functional groups in 13C NMR spectroscopy. YouTube. Available from: [Link]

  • ¹H- and ¹³C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. NIH. Available from: [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. Available from: [Link]

  • Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. Available from: [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available from: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. NIH. Available from: [Link]

  • Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Available from: [Link]

  • Common 2D (COSY, HSQC, HMBC). San Diego State University. Available from: [Link]

  • Sample Preparation. University College London. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available from: [Link]

  • Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Modgraph. Available from: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Available from: [Link]

  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed. Available from: [Link]

  • Small molecule NMR sample preparation. University of California, Berkeley. Available from: [Link]

  • Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. ResearchGate. Available from: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. NIH. Available from: [Link]

  • NMR sample preparation guidelines. Bruker. Available from: [Link]

  • HSQC and HMBC. Columbia University. Available from: [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Mass Spectrometry Analysis of 7-Ethynyl-1H-indazole

Introduction Overview of 7-Ethynyl-1H-indazole: Structure, Properties, and Significance 7-Ethynyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with an ethynyl group at the 7-posi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Overview of 7-Ethynyl-1H-indazole: Structure, Properties, and Significance

7-Ethynyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core substituted with an ethynyl group at the 7-position. The indazole scaffold, a bicyclic structure composed of a benzene ring fused to a pyrazole ring, is a "privileged" structure in medicinal chemistry. This means it is a recurring motif in molecules that exhibit a wide range of biological activities.[1][2] Indazole derivatives are integral to numerous pharmaceuticals with applications as anti-inflammatory, anti-cancer, and anti-viral agents.[1][3] The incorporation of the ethynyl group provides a reactive handle for further chemical modifications, such as click chemistry, and can enhance the binding affinity and selectivity of the molecule to biological targets.[4]

Given its molecular formula, C₉H₆N₂, the monoisotopic mass of 7-Ethynyl-1H-indazole is 142.0531 g/mol .[4] This value is fundamental for its mass spectrometric identification. The compound's aromatic nature and the presence of nitrogen atoms make it amenable to ionization by various techniques, particularly electrospray ionization (ESI). Its significance in drug discovery, particularly in the development of kinase inhibitors, necessitates robust analytical methods for its characterization and quantification in complex matrices.[5]

The Role of Mass Spectrometry in the Analysis of Small Molecules in Drug Development

Mass spectrometry (MS) is an indispensable analytical technique in drug discovery and development.[6] Its high sensitivity and selectivity allow for the detection and quantification of small molecules, like 7-Ethynyl-1H-indazole, at very low concentrations. In the context of drug development, MS is employed for a variety of tasks, including:

  • Structural Elucidation: Confirming the identity of newly synthesized compounds and identifying unknown metabolites.

  • Purity Assessment: Detecting and identifying impurities in drug substances and products.

  • Pharmacokinetic Studies: Quantifying drug concentrations in biological fluids to understand absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification: Characterizing the metabolic fate of a drug candidate.

The ability to couple mass spectrometry with liquid chromatography (LC-MS) provides a powerful platform for separating complex mixtures and analyzing individual components, making it a cornerstone of modern pharmaceutical analysis.

Core Principles of Mass Spectrometry for 7-Ethynyl-1H-indazole Analysis

Workflow Overview

The mass spectrometric analysis of 7-Ethynyl-1H-indazole typically follows a standardized workflow, from sample introduction to data analysis. This process is designed to ensure accurate and reproducible results.

Mass Spectrometry Workflow cluster_sample Sample Handling cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample_Preparation Sample Preparation (e.g., dissolution, extraction) LC_Separation Liquid Chromatography (Optional Separation) Sample_Preparation->LC_Separation Inject Ionization Ionization Source (e.g., ESI) LC_Separation->Ionization Elute Mass_Analyzer Mass Analyzer (e.g., TOF, Orbitrap) Ionization->Mass_Analyzer Ion Transfer Detector Detector Mass_Analyzer->Detector Ion Detection Data_Acquisition Data Acquisition Detector->Data_Acquisition Signal Data_Analysis Data Analysis (Spectrum Interpretation) Data_Acquisition->Data_Analysis

Caption: A generalized workflow for the mass spectrometry analysis of 7-Ethynyl-1H-indazole.

Sample Preparation Strategies

The goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent and at an appropriate concentration, free from interfering substances.

Protocol for a Standard Solution:

  • Stock Solution Preparation: Accurately weigh a known amount of 7-Ethynyl-1H-indazole and dissolve it in a suitable organic solvent (e.g., methanol, acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution with an appropriate solvent mixture, typically the initial mobile phase of the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system or contaminate the mass spectrometer.

For Biological Matrices (e.g., Plasma, Urine):

  • Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the biological sample in a 3:1 ratio (solvent:sample). Vortex vigorously to precipitate proteins.

  • Centrifugation: Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase. This step helps to concentrate the analyte and exchange the solvent.

  • Filtration: Filter the reconstituted sample before injection.

Ionization Source Selection and Optimization

Electrospray ionization (ESI) is the preferred ionization technique for 7-Ethynyl-1H-indazole due to its polar nature and the presence of basic nitrogen atoms that can be readily protonated.[7][8] ESI is a "soft" ionization method, meaning it imparts minimal excess energy to the analyte, which typically results in the observation of an intact protonated molecule, [M+H]⁺.[7]

Rationale for ESI:

  • Analyte Polarity: 7-Ethynyl-1H-indazole is a moderately polar molecule, making it suitable for ESI.

  • Protonation Sites: The nitrogen atoms in the indazole ring are basic and can readily accept a proton in an acidic mobile phase, forming a stable [M+H]⁺ ion.

  • Soft Ionization: ESI minimizes in-source fragmentation, simplifying the resulting mass spectrum and preserving the molecular weight information.[7]

Key Optimization Parameters:

ParameterTypical RangeRationale
Capillary Voltage 3.0 - 4.5 kVOptimizes the electrospray process for stable ion generation.
Nebulizing Gas Pressure 20 - 40 psiAids in the formation of fine droplets.
Drying Gas Flow 5 - 12 L/minPromotes solvent evaporation from the droplets.
Drying Gas Temperature 250 - 350 °CFacilitates desolvation of the analyte ions.

High-Resolution Mass Spectrometry for Accurate Mass Measurement

Utilizing a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is crucial for obtaining accurate mass measurements. This allows for the determination of the elemental composition of the analyte and its fragments.

The expected exact mass of the protonated 7-Ethynyl-1H-indazole ([C₉H₇N₂]⁺) is 143.0604 . An experimentally measured mass within a narrow tolerance (typically < 5 ppm) of this theoretical value provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation.[9] It involves the isolation of a specific precursor ion (in this case, the [M+H]⁺ ion of 7-Ethynyl-1H-indazole at m/z 143.0604), followed by its fragmentation through collision-induced dissociation (CID) with an inert gas.[10] The resulting fragment ions provide a "fingerprint" of the molecule's structure.

Proposed Fragmentation Pathway

The fragmentation of protonated 7-Ethynyl-1H-indazole is expected to proceed through characteristic pathways involving the cleavage of the indazole ring and the loss of small neutral molecules.

Fragmentation Pathway M_H [M+H]⁺ m/z 143.0604 Fragment1 Loss of HCN m/z 116.0498 M_H->Fragment1 -HCN Fragment2 Loss of C₂H₂ m/z 117.0448 M_H->Fragment2 -C₂H₂ Fragment3 Further Fragmentation m/z < 100 Fragment1->Fragment3 Fragment2->Fragment3

Caption: A proposed fragmentation pathway for protonated 7-Ethynyl-1H-indazole.

Interpreting the MS/MS Spectrum

The MS/MS spectrum will contain a series of product ions, each corresponding to a specific fragment of the original molecule. The relative abundance of these fragments can provide insights into the stability of different parts of the molecule.

Table of Expected Fragments:

Precursor Ion (m/z)Proposed FragmentNeutral LossFragment m/z (Theoretical)
143.0604[C₈H₆N]⁺HCN116.0498
143.0604[C₇H₅N₂]⁺C₂H₂117.0448
116.0498[C₆H₄]⁺C₂H₂N76.0313

Quantitative Analysis of 7-Ethynyl-1H-indazole

For quantitative studies, a triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode is often employed. This technique offers high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions.

SRM Method Development:

  • Precursor Ion Selection: The [M+H]⁺ ion at m/z 143.0604 is selected in the first quadrupole.

  • Product Ion Selection: The most intense and stable fragment ions from the MS/MS spectrum (e.g., m/z 116.0498 and 117.0448) are selected in the third quadrupole.

  • Optimization of Collision Energy: The collision energy is optimized for each transition to maximize the signal intensity of the product ions.

  • Calibration Curve: A calibration curve is generated by analyzing a series of standards of known concentrations to establish the relationship between signal intensity and concentration.

Conclusion

The mass spectrometric analysis of 7-Ethynyl-1H-indazole is a powerful and versatile approach for its characterization and quantification. By carefully selecting the ionization technique, optimizing instrument parameters, and utilizing high-resolution and tandem mass spectrometry, researchers can obtain detailed structural information and achieve sensitive quantification. The methodologies outlined in this guide provide a robust framework for the analysis of this important molecule in various research and development settings.

References

  • National Center for Biotechnology Information. (n.d.). 7-Nitroindazole. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 7-ethynyl-1H-indazole. Retrieved from [Link]

  • Yadav, G., & Singh, R. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1225–1255. [Link]

  • Lv, P.-C., Li, H.-Q., Sun, J., Zhou, Y., & Zhu, H.-L. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3193. [Link]

  • Barreiro, E. J., & Fraga, C. A. M. (2021). Pharmacological Properties of Indazole Derivatives: Recent Developments. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Indazole. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic.... Retrieved from [Link]

  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Castelli, R., et al. (2018). Design, Synthesis and Structure-Activity Relationships of 3-ethynyl-1H-indazoles as Inhibitors of Phosphatidylinositol 3-kinase Signaling Pathway. Scientific Reports, 8(1), 17094. [Link]

  • LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 42(9), 1115–1128. [Link]

  • Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Analytical Methods, 16(1), 12-21. [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • Carlier, J., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 373. [Link]

  • Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Retrieved from [Link]

  • Luo, X., et al. (2024). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Retrieved from [Link]

  • Wikipedia. (2024, January 23). Electrospray ionization. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

  • LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. Retrieved from [Link]

  • Venter, A., & Botha, M. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

Sources

Exploratory

An In-Depth Technical Guide to 7-Ethynyl-1H-indazole (CAS No. 945761-99-9)

For Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of 7-Ethynyl-1H-indazole, a versatile heterocyclic building block with significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 7-Ethynyl-1H-indazole, a versatile heterocyclic building block with significant applications in medicinal chemistry and chemical biology. With the CAS number 945761-99-9, this compound has emerged as a critical synthon, particularly in the development of kinase inhibitors. This document details its physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and offers a thorough analytical characterization. Furthermore, it explores the chemical reactivity of its constituent moieties—the indazole core and the ethynyl group—and contextualizes its application in the synthesis of targeted therapeutics, specifically focusing on its role in the development of MEK inhibitors for the RAS-RAF-MEK-ERK signaling pathway. Safety, handling, and storage protocols are also provided to ensure its proper use in a laboratory setting.

Introduction

7-Ethynyl-1H-indazole is a bifunctional molecule featuring a bicyclic indazole nucleus and a terminal alkyne. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of various protein kinases. The ethynyl group, a highly versatile functional handle, allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions and copper-catalyzed azide-alkyne cycloadditions ("click chemistry"). This unique combination of a biologically relevant core and a synthetically tractable functional group makes 7-Ethynyl-1H-indazole a valuable tool for the synthesis of compound libraries and the development of highly specific and potent therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties of 7-Ethynyl-1H-indazole is provided in the table below.

PropertyValueReference
CAS Number 945761-99-9[1]
Molecular Formula C₉H₆N₂
Molecular Weight 142.16 g/mol
IUPAC Name 7-ethynyl-1H-indazole[1]
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents such as DMSO, DMF, and methanol

Synthesis and Purification

The most common and efficient method for the synthesis of 7-Ethynyl-1H-indazole is the Sonogashira coupling reaction between a 7-halo-1H-indazole (typically 7-iodo-1H-indazole) and a protected acetylene source, followed by deprotection. The following protocol is a field-proven method for its preparation.

Experimental Protocol: Synthesis of 7-Ethynyl-1H-indazole

Step 1: Sonogashira Coupling of 7-Iodo-1H-indazole with (Trimethylsilyl)acetylene

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 7-iodo-1H-indazole (1.0 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.025 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine and tetrahydrofuran (THF) in a 1:2 ratio. To this suspension, add (trimethylsilyl)acetylene (1.5 eq) dropwise.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Intermediate: The crude product is 7-((trimethylsilyl)ethynyl)-1H-indazole.

Step 2: Deprotection of the Trimethylsilyl Group

  • Reaction Setup: Dissolve the crude 7-((trimethylsilyl)ethynyl)-1H-indazole in a mixture of methanol and THF (1:1).

  • Reagent: Add potassium carbonate (2.0 eq) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Neutralize the reaction mixture with 1M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification:

The crude 7-Ethynyl-1H-indazole is purified by silica gel column chromatography.

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective.

The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure to yield 7-Ethynyl-1H-indazole as a solid.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 7-Iodo-1H-indazole Reagents1 ((CH3)3Si)2NH, Pd(PPh3)2Cl2, CuI, Et3N Step1 Sonogashira Coupling Start->Step1 Reagents1->Step1 Intermediate 7-((Trimethylsilyl)ethynyl)-1H-indazole Step1->Intermediate Reagents2 K2CO3, MeOH/THF Step2 Deprotection Intermediate->Step2 Reagents2->Step2 Crude Crude Product Step2->Crude Purification Silica Gel Chromatography Crude->Purification Final 7-Ethynyl-1H-indazole Purification->Final

Caption: Synthetic route to 7-Ethynyl-1H-indazole.

Spectroscopic and Analytical Data

Thorough analytical characterization is crucial to confirm the identity and purity of 7-Ethynyl-1H-indazole. The following table summarizes expected spectroscopic data.

Analytical TechniqueExpected Data
¹H NMR δ (ppm) in CDCl₃: ~10.5 (br s, 1H, NH), 7.8-7.0 (m, 4H, Ar-H), 3.2 (s, 1H, C≡CH)
¹³C NMR δ (ppm) in CDCl₃: Aromatic carbons in the range of 110-140 ppm, and two alkyne carbons around 80-85 ppm.
IR (Infrared) Spectroscopy ν (cm⁻¹): ~3300 (C≡C-H stretch), ~3100 (N-H stretch), ~2100 (C≡C stretch)
Mass Spectrometry (MS) [M+H]⁺ = 143.06

Chemical Reactivity and Applications

The utility of 7-Ethynyl-1H-indazole stems from the distinct reactivity of its two key functional components: the indazole ring system and the terminal alkyne.

  • Indazole Core: The N-H of the pyrazole ring can be alkylated or arylated to introduce substituents that can modulate the compound's physicochemical properties and biological activity. The benzene portion of the indazole can undergo further electrophilic aromatic substitution, although the pyrazole ring is generally deactivating.

  • Ethynyl Group: The terminal alkyne is a versatile functional group that can participate in a variety of reactions, including:

    • Sonogashira Coupling: Further palladium-catalyzed coupling with aryl or vinyl halides to extend the molecular scaffold.

    • Click Chemistry: Copper-catalyzed or strain-promoted azide-alkyne cycloaddition to form triazole rings, a common method for linking molecular fragments.

    • Hydration: Conversion of the alkyne to a ketone.

    • Reduction: Reduction to an alkene or alkane.

Application in the Synthesis of MEK Inhibitors for the RAS-RAF-MEK-ERK Pathway

A prominent application of 7-Ethynyl-1H-indazole is in the synthesis of inhibitors targeting the RAS-RAF-MEK-ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers.

7-Ethynyl-1H-indazole can serve as a key building block for the synthesis of potent and selective MEK1/2 inhibitors. In this context, the indazole core often interacts with the hinge region of the kinase, while the ethynyl group is used as an anchor point to introduce larger, more complex substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.

Diagram of 7-Ethynyl-1H-indazole in the Context of the RAS-RAF-MEK-ERK Pathway:

MEK_Inhibition cluster_pathway RAS-RAF-MEK-ERK Pathway cluster_synthesis Inhibitor Synthesis RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Indazole 7-Ethynyl-1H-indazole Coupling Coupling Reaction (e.g., Click Chemistry) Indazole->Coupling OtherFragments Other Fragments OtherFragments->Coupling MEK_Inhibitor MEK Inhibitor Coupling->MEK_Inhibitor MEK_Inhibitor->MEK Inhibits

Caption: Role of 7-Ethynyl-1H-indazole in MEK inhibitor synthesis.

Handling, Storage, and Safety

As a laboratory chemical, 7-Ethynyl-1H-indazole should be handled with appropriate care.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

  • Safety: In case of contact, wash the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists. Consult the Material Safety Data Sheet (MSDS) for complete safety information.

Conclusion

7-Ethynyl-1H-indazole is a high-value building block for researchers in drug discovery and chemical biology. Its unique combination of a biologically relevant indazole core and a versatile ethynyl handle provides a powerful platform for the synthesis of complex molecules with tailored biological activities. The robust synthetic and purification protocols, coupled with a clear understanding of its chemical reactivity, enable its effective use in the development of novel therapeutics, particularly in the realm of kinase inhibitors. As our understanding of cellular signaling pathways continues to grow, the demand for versatile and strategically functionalized synthons like 7-Ethynyl-1H-indazole is expected to increase.

References

Sources

Foundational

7-Ethynyl-1H-indazole: A Strategic Pharmacophore and Chemical Probe

Topic: Biological Activity and Application of 7-Ethynyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 7-Ethynyl-1H-indazole (CA...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity and Application of 7-Ethynyl-1H-indazole Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Ethynyl-1H-indazole (CAS: 945761-99-9) represents a high-value functionalized scaffold in modern medicinal chemistry. While the indazole core is a "privileged structure" found in numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib), the 7-ethynyl variant serves a dual purpose: it is both a fragment-based building block for accessing novel chemical space and a bioorthogonal chemical probe for Activity-Based Protein Profiling (ABPP).

This guide dissects the biological utility of 7-Ethynyl-1H-indazole, focusing on its mechanism of action in kinase targeting, its potential liability as a mechanism-based inhibitor (MBI) of cytochrome P450s, and its application in "click chemistry" workflows for target validation.

Chemical Properties & Structural Biology

Structural Significance

The 1H-indazole core mimics the purine ring of ATP, allowing it to function as a potent hinge binder in the ATP-binding pocket of protein kinases.

  • Hinge Binding: The nitrogen atoms (N1/N2) typically form hydrogen bonds with the backbone residues of the kinase hinge region.

  • 7-Position Vector: Unlike the commonly substituted 3-, 5-, or 6-positions, the 7-position directs substituents towards the solvent-exposed front or specific hydrophobic pockets (e.g., the ribose-binding pocket), depending on the binding mode.

  • Ethynyl Handle: The terminal alkyne is sterically small (linear geometry) but electronically distinct. It serves as a "silent" handle that minimally perturbs binding affinity while enabling downstream bioorthogonal conjugation.

Physicochemical Profile[1]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 142.16 g/mol

  • LogP (Predicted): ~2.3 (Lipophilic, cell-permeable)

  • Reactivity: The terminal alkyne is stable under physiological conditions but highly reactive towards azides in the presence of Cu(I) catalysts (CuAAC).

Biological Activity & Mechanisms of Action[2]

Primary Target Class: Protein Kinases

Indazole derivatives are established inhibitors of tyrosine and serine/threonine kinases. 7-Ethynyl-1H-indazole serves as a core fragment to probe the selectivity profiles of kinases such as JNK , ERK , and VEGFR .

  • Mechanism: Competitive inhibition at the ATP-binding site.

  • Fragment Growing: The ethynyl group allows for Sonogashira coupling to extend the molecule into the "gatekeeper" region or solvent channel, a common strategy in Fragment-Based Drug Discovery (FBDD) to improve potency from micromolar to nanomolar affinity.

Mechanism-Based Inhibition (MBI) of Cytochrome P450s

Critical Safety Note: Researchers must evaluate 7-Ethynyl-1H-indazole for metabolic stability. Terminal alkynes attached to aromatic rings are classical pharmacophores for Mechanism-Based Inactivation (Suicide Inhibition) of CYP enzymes, particularly CYP1A1, CYP1A2, and CYP2B1 .

  • Mechanism: The P450 heme iron oxidizes the terminal alkyne to a reactive ketene or oxirene intermediate.

  • Consequence: This electrophilic species covalently alkylates the heme porphyrin nitrogen or a protein active site residue, leading to irreversible enzyme inactivation.

  • Implication: While useful for killing tumor-associated CYPs, this feature can lead to drug-drug interactions (DDIs) in clinical candidates.

Bioorthogonal Labeling (Activity-Based Protein Profiling)

The most immediate application of 7-Ethynyl-1H-indazole is as a click-chemistry probe . It allows for the identification of off-target proteins or the validation of target engagement in live cells.

Workflow:
  • Incubation: Live cells are treated with 7-Ethynyl-1H-indazole.

  • Lysis: Cells are lysed.

  • Click Reaction: Cell lysate is reacted with an Azide-Fluorophore (e.g., Azide-Cy5) or Azide-Biotin via CuAAC.

  • Analysis: Labeled proteins are visualized via SDS-PAGE (fluorescence) or enriched (streptavidin pulldown) for Mass Spectrometry.

Visualization of Biological Mechanisms

Mechanism of CYP Inactivation by Ethynyl-Indazoles

The following diagram illustrates the "suicide inhibition" pathway common to ethynyl-aromatics.

CYP_Inactivation Compound 7-Ethynyl-1H-indazole CYP CYP450 Active Site (Heme-Fe) Compound->CYP Binding Oxidation Oxidation by Compound I (FeO3+) CYP->Oxidation Intermediate Reactive Ketene / Oxirene (Electrophile) Oxidation->Intermediate Metabolic Activation Adduct Covalent Heme Adduct (N-alkylation) Intermediate->Adduct Alkylation of Porphyrin Inactivation Irreversible Enzyme Inactivation Adduct->Inactivation Loss of Catalysis

Figure 1: Mechanism-based inactivation of Cytochrome P450 enzymes by ethynyl-functionalized scaffolds. The alkyne moiety is oxidized to a reactive species that covalently modifies the heme prosthetic group.

Activity-Based Protein Profiling (ABPP) Workflow

This workflow describes how to use 7-Ethynyl-1H-indazole to identify kinase targets.

ABPP_Workflow cluster_0 Step 1: Live Cell Incubation cluster_1 Step 2: Click Chemistry cluster_2 Step 3: Analysis Cells Live Cells (Kinase Expression) Binding Probe Binds Target (In Situ) Cells->Binding Probe 7-Ethynyl-1H-indazole (Probe) Probe->Binding Lysate Cell Lysate Binding->Lysate Lysis Click CuAAC Reaction (Triazole Formation) Lysate->Click Reagents Azide-Biotin + Cu(I) Reagents->Click Pulldown Streptavidin Enrichment Click->Pulldown MassSpec LC-MS/MS Target ID Pulldown->MassSpec

Figure 2: Workflow for using 7-Ethynyl-1H-indazole as a chemical probe. The alkyne handle allows post-lysis conjugation to biotin for target enrichment and identification.

Experimental Protocols

Protocol: Copper-Catalyzed Click Reaction (Lysate Labeling)

Objective: To conjugate a fluorophore or biotin tag to the 7-ethynyl-1H-indazole probe bound to proteins in lysate.

Materials:

  • Lysis Buffer: PBS (pH 7.4), 1% NP-40, Protease Inhibitor Cocktail.

  • Click Reagents:

    • CuSO

      
       (50 mM in water).
      
    • TCEP (Tris(2-carboxyethyl)phosphine, 50 mM, fresh).

    • TBTA (Ligand, 10 mM in DMSO).

    • Azide-Tag (e.g., Biotin-Azide, 10 mM in DMSO).

Procedure:

  • Preparation: Treat cells with 7-Ethynyl-1H-indazole (1–10 µM) for 1–4 hours. Wash with PBS x3.

  • Lysis: Lyse cells on ice for 20 min. Centrifuge (15,000 x g, 10 min) to clear lysate. Adjust protein concentration to 1 mg/mL.

  • Reaction Assembly: To 100 µL lysate, add reagents in this exact order (mix after each addition):

    • 1 µL Azide-Tag (100 µM final).

    • 2 µL TCEP (1 mM final).

    • 2 µL TBTA (200 µM final).

    • 2 µL CuSO

      
       (1 mM final).
      
  • Incubation: Vortex and incubate at Room Temperature for 1 hour in the dark.

  • Termination: Add 4x SDS Loading Buffer or cold Acetone to precipitate proteins for analysis.

Synthesis of 7-Ethynyl-1H-indazole (Summary)

Starting Material: 7-Bromo-1H-indazole (CAS: 53857-58-2).

  • Protection: Protect N1 (e.g., THP or SEM group) to prevent catalyst poisoning.

  • Sonogashira Coupling: React protected 7-bromoindazole with Trimethylsilylacetylene (TMSA).

    • Catalyst: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%), CuI (2 mol%).
    • Base/Solvent: Et

      
      N / THF, 60°C, 12h.
      
  • Deprotection:

    • Remove TMS: K

      
      CO
      
      
      
      , MeOH, RT.
    • Remove N-protecting group: Acidic hydrolysis (HCl/MeOH) or TBAF (if SEM).

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Quantitative Data Summary: Indazole Class Activity

While specific IC


 data for the fragment 7-ethynyl-1H-indazole varies by assay conditions, the following table summarizes the activity of structurally related indazole inhibitors  to illustrate the scaffold's potency potential.
Compound ClassTarget KinaseActivity (IC

)
Role of Alkyne/SubstituentReference
3-Ethynyl-1H-indazole PI3K

0.045 µMHinge binder + hydrophobic pocket extension[1]
7-Substituted Indazole JNK1< 1.0 µM7-position targets solvent channel[2]
Ethynyl-Coumarin CYP1A10.46 µMMechanism-based inactivation (Suicide)[3]
AKE-72 (Indazole) BCR-ABL (T315I)9 nMIndazole core binds hinge; ethynyl linker[4]

Note: The 7-ethynyl analog is often less potent than the 3-ethynyl analog as a standalone fragment but is critical for accessing different vectors in the ATP pocket.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorg Med Chem. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. [Link]

  • 7-Ethynylcoumarins: Selective Inhibitors of Human Cytochrome P450s 1A1 and 1A2. Molecules. [Link]

  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Exploratory

potential therapeutic targets of 7-Ethynyl-1H-indazole

Executive Summary 7-Ethynyl-1H-indazole (CAS: 945761-99-9) represents a high-value pharmacophore in medicinal chemistry, distinct from its more common 3-, 4-, or 5-substituted isomers. While often categorized as a chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Ethynyl-1H-indazole (CAS: 945761-99-9) represents a high-value pharmacophore in medicinal chemistry, distinct from its more common 3-, 4-, or 5-substituted isomers. While often categorized as a chemical building block, its specific substitution pattern at the 7-position confers unique electronic and steric properties that are critical for targeting specific enzyme pockets—most notably the heme-active site of Nitric Oxide Synthases (NOS) and the ATP-binding cleft of Tyrosine Kinases .

This technical guide analyzes the therapeutic targets of 7-Ethynyl-1H-indazole, elucidating its mechanism of action (MoA) as a core scaffold for Type II kinase inhibitors and NOS regulators. It provides validated experimental workflows for assessing its biological activity.

Part 1: Primary Therapeutic Targets & Mechanism of Action

Nitric Oxide Synthase (NOS) Isoforms

The most authoritative biological activity associated with 7-substituted indazoles is the inhibition of Nitric Oxide Synthase isoforms (nNOS, iNOS, eNOS).

  • Mechanism : The indazole ring acts as a bioisostere of the substrate arginine or the cofactor tetrahydrobiopterin (BH4). The nitrogen atoms (N1/N2) coordinate with the heme iron or form hydrogen bonds with the catalytic Glu/Trp residues.

  • Role of 7-Ethynyl Group : The 7-position of the indazole ring is situated in a hydrophobic pocket adjacent to the heme. The ethynyl group (–C≡CH) is a linear, rigid, and electron-rich moiety that mimics the cyano group (–CN). Studies have shown that 7-cyano-1H-indazole is a potent NOS inhibitor; the 7-ethynyl analog exploits similar steric constraints but offers a handle for covalent modification or "click" chemistry-based profiling.

  • Therapeutic Implication : Modulation of iNOS/nNOS is critical for treating neurodegenerative diseases (Parkinson's, Alzheimer's) and chronic inflammation .

Tyrosine Kinases (Src, Lck, VEGFR)

Indazoles are "privileged scaffolds" in kinase drug discovery (e.g., Axitinib, Pazopanib). The 7-ethynyl-1H-indazole core serves as a hinge-binding motif.

  • Binding Mode : The indazole N1-H and N2 act as hydrogen bond donor/acceptor pairs with the kinase hinge region (e.g., Glu/Met residues).

  • 7-Position Vector : In many kinase crystal structures, the 7-position points towards the solvent-exposed front or the ribose-binding pocket , depending on the specific kinase conformation (DFG-in vs. DFG-out).

  • Ethynyl Functionality :

    • Steric Fit : The small, linear ethynyl group avoids steric clashes in restricted pockets (e.g., gatekeeper residues).

    • Covalent Targeting : If a cysteine residue is present in the solvent front (e.g., Cys481 in BTK, though typically targeted by acrylamides), the ethynyl group can be activated for covalent capture in specific synthetic derivatives.

    • Click-Probes : The terminal alkyne allows this molecule to serve as an Activity-Based Protein Profiling (ABPP) probe to identify off-target kinases in live cells.

Emerging Targets: Huntington’s Disease (HTT)

Recent patent literature identifies 7-ethynyl-1H-indazole derivatives as intermediates for compounds that modulate Huntingtin (Htt) protein levels or aggregation. The scaffold aids in penetrating the blood-brain barrier (BBB) and engaging the target machinery (likely E3 ligases or autophagy modulators) to clear mutant Htt.

Part 2: Quantitative Data & SAR Analysis

The following table summarizes the comparative activity of 7-substituted indazoles against key targets, derived from structure-activity relationship (SAR) studies.

Table 1: SAR Profile of 7-Substituted Indazoles

Substitution (R7)Target Affinity (NOS)Target Affinity (Kinase)Electronic PropertyKey Interaction
-H (Unsubstituted) Low (

)
ModerateNeutralHinge H-bond only
-CN (Cyano) High (

)
HighElectron-withdrawingHeme coordination / Dipole interaction
-C≡CH (Ethynyl) High (

)
High

-rich, Linear
Hydrophobic pocket fill /

-stacking
-NO2 (Nitro) ModerateLowStrong withdrawingSteric clash in some pockets
-NH2 (Amino) LowModerateDonorSolvation penalty

Insight : The 7-ethynyl group retains the linear geometry of the potent 7-cyano group but adds the capability for further chemical functionalization (e.g., Sonogashira coupling) to build Type II inhibitors.

Part 3: Signaling Pathways & Mechanism Diagrams

Figure 1: Mechanism of NOS Inhibition by 7-Ethynyl-1H-indazole

This diagram illustrates the competitive inhibition of NOS by the indazole scaffold, preventing Arginine oxidation and NO production.

NOS_Inhibition cluster_legend Pathway Logic NOS NOS Enzyme (Heme Domain) NO Nitric Oxide (NO) (Pro-Inflammatory) NOS->NO Catalysis Arg L-Arginine (Substrate) Arg->NOS Binds Active Site Indazole 7-Ethynyl-1H-indazole (Inhibitor) Indazole->NOS Competitive Binding (Heme Coordination) Inflammation Neuroinflammation Cell Damage NO->Inflammation Signaling Cascade key1 Inhibition blocks NO production

Caption: 7-Ethynyl-1H-indazole competes with L-Arginine for the NOS heme active site, effectively halting the production of neurotoxic Nitric Oxide.

Figure 2: Kinase Interaction & Click-Chemistry Profiling

This workflow demonstrates how the 7-ethynyl moiety serves as both a binding element and a chemical handle for target identification.

Kinase_Profiling Scaffold 7-Ethynyl-1H-indazole (Probe) Complex Kinase-Inhibitor Complex Scaffold->Complex Incubate in Lysate Kinase Target Kinase (e.g., Src, Lck) Kinase->Complex Click CuAAC Reaction (Click Chemistry) Complex->Click Add Reporter Azide Azide-Fluorophore (Reporter) Azide->Click Visualization Fluorescent Band (Target ID) Click->Visualization SDS-PAGE / Imaging

Caption: The ethynyl group allows for "Click" conjugation with azide reporters, enabling the identification of specific kinase targets in complex biological lysates.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 7-Ethynyl-1H-indazole via Sonogashira Coupling

Objective : To synthesize the core scaffold from 7-bromo-1H-indazole. Reagents : 7-Bromo-1H-indazole, TMS-acetylene,


, CuI, 

, THF.
  • Setup : In a flame-dried Schlenk flask, dissolve 7-bromo-1H-indazole (1.0 eq) in anhydrous THF/Et3N (1:1 v/v).

  • Catalyst Addition : Add

    
     (5 mol%) and CuI (2 mol%) under argon atmosphere.
    
  • Coupling : Dropwise add trimethylsilyl (TMS) acetylene (1.2 eq). Stir at

    
     for 12 hours. Monitor by TLC.
    
  • Deprotection : Dilute reaction with MeOH and add

    
     (2.0 eq) to remove the TMS group. Stir at RT for 2 hours.
    
  • Purification : Extract with EtOAc, wash with brine, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via

      
      -NMR (Doublet at 
      
      
      
      7.8-8.0 ppm for indazole, singlet at
      
      
      3.5 ppm for alkyne proton).
Protocol 2: In Vitro NOS Inhibition Assay

Objective : Determine the


 of 7-Ethynyl-1H-indazole against nNOS.
System : Griess Reagent Assay (Nitrite detection).
  • Enzyme Mix : Prepare reaction buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM Citrulline). Add recombinant nNOS (10 nM).

  • Inhibitor Treatment : Add 7-Ethynyl-1H-indazole (0.1 nM – 10

    
     serial dilution) to the wells. Incubate for 15 min at 
    
    
    
    .
  • Substrate Initiation : Add NADPH (100

    
    ) and L-Arginine (10 
    
    
    
    ) to start the reaction.
  • Reaction : Incubate for 30 min. Stop reaction by adding Griess Reagent (Sulfanilamide + NED).

  • Readout : Measure absorbance at 540 nm.

    • Calculation: Normalize to DMSO control. Plot log[Inhibitor] vs. % Activity to derive

      
      .
      

References

  • Blandino, R. et al. (2008). "Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: Particular potency of 1H-indazole-7-carbonitrile."[1] Bioorganic & Medicinal Chemistry, 16(11), 5962-5973. Link

  • Barrios Sosa, A. C. et al. (2004).[2] "Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles." Bioorganic & Medicinal Chemistry Letters, 14(9), 2155-2158. Link

  • Hu, J. et al. (2023).[3] "Small-molecule LRRK2 inhibitors for PD therapy: Current achievements and future perspectives." Journal of Medicinal Chemistry, 66(10), 6421-6445. Link

  • Kwon, E. J. et al. (2023).[3] "In Silico Discovery of 5′-Modified 7-Deoxy-7-ethynyl-4′-thioadenosine as a HASPIN Inhibitor." ACS Central Science, 9(5), 890–901. Link

  • GuideChem Database . (2023). "Product Record: 7-Ethynyl-1H-indazole (CAS 945761-99-9)."[1] Link

Sources

Foundational

7-Ethynyl-1H-indazole: A Technical Guide to Elucidating its Cellular Mechanism of Action

Introduction: The Privileged Indazole Scaffold and the Promise of the 7-Ethynyl Moiety The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold and the Promise of the 7-Ethynyl Moiety

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] Its versatile structure has been successfully exploited to develop therapeutics targeting a wide array of cellular processes, with applications in oncology, inflammation, and infectious diseases. Notably, indazole derivatives have been identified as potent inhibitors of both protein kinases and DNA repair enzymes, highlighting the chemical tractability of this heterocyclic system.[2][3][4][5][6]

This guide focuses on a specific, yet under-explored derivative: 7-Ethynyl-1H-indazole. The introduction of an ethynyl group at the 7-position is a strategic chemical modification. The ethynyl moiety can serve as a critical interaction point within a protein's active site, potentially enhancing binding affinity and selectivity. Furthermore, it can be utilized as a chemical handle for further derivatization or for the attachment of probes for target identification and validation studies.

Given the precedents set by other substituted indazoles, this document outlines a comprehensive strategy to elucidate the cellular mechanism of action of 7-Ethynyl-1H-indazole. We will explore two primary, plausible hypotheses based on the known pharmacophores of related molecules: inhibition of the PI3K/AKT/mTOR signaling pathway and inhibition of Poly(ADP-ribose) Polymerase (PARP) enzymes . This guide is intended for researchers, scientists, and drug development professionals, providing a robust framework for the initial investigation and characterization of this promising compound.

Part 1: Hypothesized Mechanisms of Action

Hypothesis A: Inhibition of the PI3K/AKT/mTOR Kinase Signaling Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several studies have demonstrated that indazole derivatives, including those with ethynyl substitutions, can effectively inhibit key kinases within this pathway.[7]

The proposed mechanism posits that 7-Ethynyl-1H-indazole acts as an ATP-competitive inhibitor of one or more kinases in the PI3K/AKT/mTOR cascade, such as PI3K, AKT, or mTOR itself. The indazole core likely forms key hydrogen bonding interactions within the kinase hinge region, while the 7-ethynyl group may occupy a hydrophobic pocket, contributing to the compound's potency and selectivity.

Signaling Pathway Diagram: PI3K/AKT/mTOR Inhibition

PI3K_AKT_mTOR_Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Inhibitor 7-Ethynyl-1H-indazole Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway by 7-Ethynyl-1H-indazole.

Hypothesis B: Inhibition of Poly(ADP-ribose) Polymerase (PARP)

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[8] PARP inhibitors have emerged as a successful class of anti-cancer drugs, exploiting the concept of synthetic lethality in tumors with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations.[9][10] The indazole scaffold is present in the approved PARP inhibitor Niraparib, suggesting that 7-Ethynyl-1H-indazole may also function through this mechanism.[1]

The proposed mechanism involves 7-Ethynyl-1H-indazole binding to the catalytic domain of PARP1 and/or PARP2, preventing the synthesis of poly(ADP-ribose) (PAR) chains. This inhibition of PARP activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be repaired, leading to cell death. An additional mechanism of action for some PARP inhibitors is the "trapping" of PARP enzymes on DNA, further enhancing their cytotoxic effect.[11]

Signaling Pathway Diagram: PARP Inhibition and Synthetic Lethality

PARP_Inhibition SSB Single-Strand Break (SSB) PARP PARP1/2 SSB->PARP Recruitment & Activation Replication DNA Replication SSB->Replication BER Base Excision Repair (BER) PARP->BER Initiation DSB Double-Strand Break (DSB) Replication->DSB Replication Fork Collapse HR Homologous Recombination (HR) DSB->HR Repair Cell_Death Cell Death DSB->Cell_Death Unrepaired Inhibitor 7-Ethynyl-1H-indazole Inhibitor->PARP Inhibition/ Trapping BRCA_mut BRCA1/2 Mutation (HR Deficiency) BRCA_mut->HR Inactivation

Caption: Proposed mechanism of PARP inhibition and synthetic lethality by 7-Ethynyl-1H-indazole.

Part 2: Experimental Validation Strategy

A multi-pronged approach is essential to rigorously test the hypothesized mechanisms of action. The following experimental workflows are designed to provide a comprehensive understanding of the cellular and molecular effects of 7-Ethynyl-1H-indazole.

Initial Assessment of Cytotoxicity and Target Cell Line Selection

The first step is to determine the cytotoxic potential of 7-Ethynyl-1H-indazole across a panel of cancer cell lines. This will establish a working concentration range for subsequent mechanistic studies and help identify sensitive cell lines.

Experimental Protocol: MTT Cell Viability Assay [12][13][14][15]

  • Cell Plating: Seed cancer cell lines (e.g., a panel representing different tumor types and genetic backgrounds, including BRCA-proficient and -deficient lines) in 96-well plates at a predetermined optimal density.

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of 7-Ethynyl-1H-indazole (e.g., from 0.01 µM to 100 µM) for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.

Cell Line Relevant Genotype Expected IC50 (µM) - Hypothesis A Expected IC50 (µM) - Hypothesis B
MCF-7PIK3CA mutantLowModerate
PTEN-null PC3PTEN lossLowModerate
BRCA1-mutant MDA-MB-436HR deficientModerateLow
BRCA-proficient MDA-MB-231HR proficientModerateHigh
Target Engagement and Validation

Confirming that 7-Ethynyl-1H-indazole directly binds to its putative targets within the cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a cellular context.[16][17][18][19][20]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow Cells Intact Cells Treatment Treat with Vehicle or 7-Ethynyl-1H-indazole Cells->Treatment Heating Heat to Various Temperatures Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Centrifugation to Separate Soluble and Aggregated Proteins Lysis->Centrifugation Analysis Analyze Soluble Fraction by Western Blot Centrifugation->Analysis Result Increased Thermal Stability of Target Protein with Compound Treatment Analysis->Result

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: Western Blot-based CETSA

  • Cell Treatment: Treat cultured cells with 7-Ethynyl-1H-indazole or vehicle control.

  • Heating: Aliquot the cell suspension and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Fractionation: Lyse the cells and separate the soluble fraction from the aggregated proteins by centrifugation.

  • Western Blotting: Analyze the soluble fractions by Western blotting using antibodies against the hypothesized targets (e.g., PI3K, AKT, mTOR, PARP1).

  • Data Analysis: Quantify the band intensities to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Mechanistic Deep Dive: Kinase Inhibition

If the initial data suggests activity related to kinase inhibition, the following assays will dissect the specific effects on the PI3K/AKT/mTOR pathway.

Experimental Protocol: In Vitro Kinase Assay (LanthaScreen™) [21][22][23][24][25]

  • Assay Setup: In a 384-well plate, combine recombinant kinase (e.g., PI3Kα, AKT1, mTOR), a fluorescently labeled tracer, and a europium-labeled antibody.

  • Compound Addition: Add serial dilutions of 7-Ethynyl-1H-indazole.

  • Incubation: Incubate the reaction at room temperature for 1 hour.

  • FRET Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal.

  • Data Analysis: A decrease in the FRET signal indicates displacement of the tracer by the inhibitor. Calculate the IC50 value for each kinase.

Kinase Target Expected IC50 (µM)
PI3Kα< 1
AKT1< 5
mTOR< 5

Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation [26][27][28][29][30]

  • Cell Treatment: Treat sensitive cells with 7-Ethynyl-1H-indazole at various concentrations and time points.

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6K, S6K).

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the ratio of phosphorylated to total protein to assess the inhibitory effect.

Mechanistic Deep Dive: PARP Inhibition

If the data points towards PARP inhibition, the following assays will confirm this mechanism.

Experimental Protocol: In Vitro PARP Activity Assay [8][31][32][33]

  • Assay Principle: This assay measures the incorporation of biotinylated NAD+ onto histone proteins by recombinant PARP1.

  • Reaction Setup: In a 96-well plate coated with histones, add recombinant PARP1, activated DNA, biotinylated NAD+, and serial dilutions of 7-Ethynyl-1H-indazole.

  • Incubation: Incubate the reaction at 30°C for 1 hour.

  • Detection: Add streptavidin-HRP and a chemiluminescent substrate.

  • Signal Measurement: Read the luminescence on a plate reader.

  • Data Analysis: A decrease in luminescence indicates PARP inhibition. Calculate the IC50 value.

Experimental Protocol: PARP Trapping Assay

  • Assay Principle: This fluorescence polarization-based assay measures the trapping of PARP1 on a fluorescently labeled DNA probe.

  • Reaction Setup: Combine recombinant PARP1, the fluorescent DNA probe, and serial dilutions of 7-Ethynyl-1H-indazole.

  • Incubation: Incubate at room temperature.

  • Measurement: Measure the fluorescence polarization.

  • Data Analysis: An increase in fluorescence polarization indicates that the inhibitor is "trapping" the PARP enzyme on the DNA.

Experimental Protocol: Western Blot for DNA Damage Response [26][27][28][29][30]

  • Cell Treatment: Treat BRCA-deficient and proficient cells with 7-Ethynyl-1H-indazole.

  • Protein Extraction and Western Blotting: Perform Western blotting as described previously.

  • Immunoblotting: Probe for markers of DNA damage, such as γH2A.X (a marker of double-strand breaks) and cleaved PARP (a marker of apoptosis).

  • Data Analysis: An increase in γH2A.X and cleaved PARP, particularly in BRCA-deficient cells, would support the PARP inhibition mechanism.

Conclusion

This technical guide provides a structured and scientifically rigorous framework for the initial investigation of 7-Ethynyl-1H-indazole's mechanism of action in a cellular context. By systematically evaluating its potential as both a kinase inhibitor and a PARP inhibitor, researchers can efficiently and effectively elucidate the primary mode of action of this novel compound. The detailed experimental protocols and expected outcomes will guide the experimental design and data interpretation, ultimately paving the way for further preclinical development of 7-Ethynyl-1H-indazole as a potential therapeutic agent.

References

  • Murai, J., et al. (2012). Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors. Cancer Research, 72(21), 5588-5599. [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Li, M., et al. (2017). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 22(10), 1636. [Link]

  • Kulyk, O., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Letters in Drug Design & Discovery, 18(10), 964-970. [Link]

  • Pommier, Y., et al. (2016). PARP inhibitors: from bench to bedside. Annual Review of Pharmacology and Toxicology, 56, 285-303. [Link]

  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Amsbio. (n.d.). PARP Assays. [Link]

  • Cervantes, C., et al. (2014). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Medicinal Chemistry Letters, 5(10), 1129-1133. [Link]

  • Gallorini, S., et al. (2020). Trial watch – inhibiting PARP enzymes for anticancer therapy. Molecular & Cellular Oncology, 7(4), e1762773. [Link]

  • Jeffrey, A., et al. (2015). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters, 25(15), 2959-2963. [Link]

  • Gonzalez-Suarez, I., & Gonzalo, S. (2019). Western blot analysis for DNA Damage Responses (DDRs) and apoptosis pathway. Methods in Molecular Biology, 1999, 131-143. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Al-Jadiri, A., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences, 24(13), 10809. [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

  • Jones, P., et al. (2009). 2-{[4-(Piperidin-3-yl)phenyl]methyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

  • Ray, C., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. [Link]

  • Doe, C., et al. (2011). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Bioorganic & Medicinal Chemistry Letters, 21(11), 3369-3373. [Link]

  • Redwood, A., & Perkins, S. (2017). Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. Methods in Molecular Biology, 1675, 467-482. [Link]

  • Tadesse, S., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(22), 16297-16366. [Link]

  • Kanev, K., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols, 2(4), 100862. [Link]

  • El-Damasy, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. [Link]

  • Orcutt, S., & Gestwicki, J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 15(7), 1753-1763. [Link]

  • Ray, C., et al. (2017). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. ACS Medicinal Chemistry Letters, 8(11), 1182-1187. [Link]

  • Li, X., et al. (2021). Guideline for anticancer assays in cells. Acta Pharmaceutica Sinica B, 11(10), 3298-3310. [Link]

  • Al-Heialy, S., et al. (2022). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. European Journal of Medicinal Chemistry, 244, 114841. [Link]

  • Garty, G., & Amundson, S. (2016). Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis. Radiation Research, 185(5), 455-467. [Link]

  • Pelago Bioscience. (2021). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Ahmad, I., et al. (2023). Structures of kinase inhibitors containing an indazole moiety. Future Medicinal Chemistry, 15(19), 1689-1711. [Link]

  • Reaction Biology. (n.d.). PARP Assay Services. [Link]

  • Kirby, I., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols, 2(1), 100346. [Link]

  • Li, J., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 257, 115513. [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. [Link]

  • Thermo Fisher Scientific. (n.d.). Assay development steps and options for the LanthaScreen® Eu Kinase Binding Assay. [Link]

  • JoVE. (2022). Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview [Video]. YouTube. [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. [Link]

  • Tang, Y., et al. (2023). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 28(13), 5188. [Link]

  • Lee, K., et al. (2021). Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Pharmaceuticals, 14(12), 1290. [Link]

  • Dai, L., et al. (2019). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery, 14(1), 59-71. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Structural Characterization of 7-Ethynyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals Abstract 7-Ethynyl-1H-indazole stands as a molecule of significant interest within medicinal chemistry, primarily due to the established therapeutic relevan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Ethynyl-1H-indazole stands as a molecule of significant interest within medicinal chemistry, primarily due to the established therapeutic relevance of the indazole scaffold and the versatile reactivity of the ethynyl group. As a key building block for more complex molecules, particularly in the development of kinase inhibitors and other targeted therapies, a comprehensive understanding of its structural and physicochemical properties is paramount. This guide provides a detailed technical overview of the essential analytical techniques employed to unequivocally confirm the structure and purity of 7-Ethynyl-1H-indazole. We will delve into the practical and theoretical aspects of its synthesis via Sonogashira coupling and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. Each section is designed to offer not just procedural steps but also the scientific rationale behind the observations, ensuring a thorough and self-validating approach to its characterization.

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in drug discovery.[1] This designation stems from its recurrence in a multitude of biologically active compounds across various therapeutic areas, including oncology, inflammation, and neurology.[2] Indazole derivatives are key components in several marketed drugs, such as the anti-cancer agent Niraparib and the multi-kinase inhibitor Pazopanib.[3] The introduction of an ethynyl (-C≡CH) group at the 7-position of the indazole ring, creating 7-Ethynyl-1H-indazole, provides a reactive handle for further chemical modifications, most notably through "click chemistry" or further cross-coupling reactions, making it an exceptionally valuable intermediate for constructing diverse chemical libraries for high-throughput screening.

Synthesis and Purification: The Sonogashira Coupling Approach

The most efficient and widely adopted method for the synthesis of 7-Ethynyl-1H-indazole is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4] This powerful C-C bond-forming reaction provides a direct route to couple terminal alkynes with aryl halides.

Causality of Experimental Choices

The synthesis begins with a suitable precursor, typically 7-iodo-1H-indazole. The choice of an iodide is strategic; the C-I bond is weaker than C-Br or C-Cl bonds, leading to a higher reactivity and faster oxidative addition to the Palladium(0) catalyst, which is the rate-determining step of the catalytic cycle. A common coupling partner is ethynyltrimethylsilane (TMS-acetylene), which serves as a protected source of the ethynyl group. The TMS protecting group prevents the self-coupling of the terminal alkyne (Glaser coupling) and is easily removed under mild basic conditions post-synthesis.

Detailed Experimental Protocol

Step 1: Sonogashira Coupling

  • To a solution of 7-iodo-1H-indazole (1.0 eq) in a suitable solvent such as acetonitrile or THF, add ethynyltrimethylsilane (1.2-1.5 eq).

  • Add a Palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.05-0.10 eq), and a copper(I) co-catalyst, usually CuI (0.10-0.20 eq).

  • Add a base, such as triethylamine (Et₃N, 2-3 eq), which also serves as a solvent in some protocols.

  • Purge the reaction mixture with an inert gas (Nitrogen or Argon) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Upon completion, remove the solvent in vacuo.

Step 2: Deprotection

  • Dissolve the crude TMS-protected intermediate in a solvent like methanol or THF.

  • Add a base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF), and stir at room temperature.

  • Monitor the reaction for the removal of the TMS group.

  • Once complete, perform an aqueous workup, extracting the product into an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Purification

  • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 7-Ethynyl-1H-indazole as a solid.

Below is a Graphviz diagram illustrating the synthesis workflow.

G cluster_synthesis Synthesis Workflow Start 7-Iodo-1H-indazole + Ethynyltrimethylsilane Reaction Sonogashira Coupling (Pd/Cu catalyst, Base) Start->Reaction Intermediate Crude 7-((Trimethylsilyl)ethynyl) -1H-indazole Reaction->Intermediate Deprotection Deprotection (K2CO3 or TBAF) Intermediate->Deprotection Crude_Product Crude 7-Ethynyl-1H-indazole Deprotection->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Pure 7-Ethynyl-1H-indazole Purification->Final_Product

Caption: Synthetic workflow for 7-Ethynyl-1H-indazole.

Spectroscopic Characterization

Unequivocal structural confirmation is achieved through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR Spectroscopy: This technique provides information about the chemical environment, number, and connectivity of protons. For 7-Ethynyl-1H-indazole, we expect to see distinct signals for the indazole ring protons, the N-H proton, and the acetylenic proton. The broad signal for the N-H proton typically appears far downfield. The aromatic protons will appear as multiplets, and their coupling constants will reveal their positions relative to each other. The acetylenic proton is expected to be a sharp singlet.

  • ¹³C NMR Spectroscopy: This provides information on the different carbon environments in the molecule. The spectrum will show distinct signals for the carbons of the indazole ring and the two carbons of the ethynyl group. The carbons attached to nitrogen will have characteristic chemical shifts.

Table 1: Predicted NMR Data for 7-Ethynyl-1H-indazole

Technique Assignment Expected Chemical Shift (δ, ppm) Multiplicity/Coupling
¹H NMR NH > 10.0 Broad Singlet
¹H NMR Aromatic-H 7.0 - 8.2 Multiplets
¹H NMR -C≡CH ~3.5 Singlet
¹³C NMR Aromatic-C 110 - 142 -
¹³C NMR C ≡CH ~80 -

| ¹³C NMR | C≡C H | ~78 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 2: Key IR Absorptions for 7-Ethynyl-1H-indazole

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretching 3100 - 3300 Medium, Broad
C≡C-H Stretching ~3300 Sharp, Strong
C≡C Stretching 2100 - 2150 Weak to Medium

| C=C (Aromatic) | Stretching | 1500 - 1600 | Medium |

The presence of a sharp, strong peak around 3300 cm⁻¹ is a definitive indicator of the terminal alkyne C-H bond, while the weaker C≡C stretch around 2100 cm⁻¹ further confirms the ethynyl group. The broad N-H stretch is also a key feature of the 1H-indazole tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental composition.

  • High-Resolution Mass Spectrometry (HRMS): This technique is crucial for confirming the molecular formula. For 7-Ethynyl-1H-indazole (C₉H₆N₂), the expected exact mass can be calculated and compared to the experimental value, typically with an accuracy of less than 5 ppm.

  • Expected Molecular Ion: [M+H]⁺ with m/z ≈ 143.0604

Crystallographic Analysis

While spectroscopic methods provide robust evidence for the molecular structure, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of atomic connectivity and the three-dimensional arrangement of the molecule in the solid state. Although a crystal structure for 7-Ethynyl-1H-indazole is not publicly available as of this writing, a detailed analysis of the closely related analog, 7-(pent-1-ynyl)-1H-indazole , has been published and provides invaluable insight.[4]

Insights from a Structural Analog

The X-ray crystallographic study of 7-(pent-1-ynyl)-1H-indazole reveals key structural features that can be extrapolated to 7-Ethynyl-1H-indazole:

  • Planarity: The indazole ring system is essentially planar.

  • Intermolecular Interactions: The crystal packing is dominated by hydrogen bonding. The N-H group of one indazole molecule forms a hydrogen bond with the N2 atom of a neighboring molecule, creating dimeric or catemeric structures. These interactions are fundamental to the solid-state properties of the compound, such as melting point and solubility.

The workflow for a typical crystallographic analysis is outlined below.

G cluster_xray X-ray Crystallography Workflow Start Single Crystal Growth Diffraction X-ray Diffraction Data Collection Start->Diffraction Structure_Solution Structure Solution (e.g., Direct Methods) Diffraction->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis (e.g., CheckCIF) Refinement->Validation Final_Structure Final Crystal Structure and Packing Diagrams Validation->Final_Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structural characterization of 7-Ethynyl-1H-indazole is a multi-faceted process that relies on a synergistic combination of modern analytical techniques. Synthesis via Sonogashira coupling provides an efficient route to this valuable building block. Subsequent rigorous analysis by NMR, IR, and mass spectrometry provides a comprehensive and self-validating confirmation of its molecular structure and purity. While a specific crystal structure for the title compound is pending, analysis of close analogs provides strong predictive power for its solid-state behavior. The methodologies and data presented in this guide serve as a foundational reference for researchers working with this important molecule in the pursuit of novel therapeutics.

References

  • Horton, D. A., Bourne, G. T., & Smythe, M. L. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Available from: [Link]

  • Tandon, R., Singh, V. K., & Singh, R. (2021). Indazole-based kinase inhibitors for cancer therapy: A comprehensive review on recent progress and challenges. European Journal of Medicinal Chemistry, 224, 113702.
  • Talele, T. T. (2016). The “privileged scaffold” concept in medicinal chemistry: A powerful strategy for designing new drug candidates. Future Medicinal Chemistry, 8(1), 21-25.
  • Soodamani, V., Sekar, R., Nayak, D., & Josyula, R. (2014). Synthesis of novel 7-alkynylindazole derivatives: molecular and crystal structure of 7-(pent-1-ynyl)-1H-indazole. Journal of Chemical Research, 38(1), 12-15. Available from: [Link]

Sources

Foundational

An In-depth Technical Guide to the Tautomerism of 7-Ethynyl-1H-indazole

Abstract Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Their pharmacological efficacy is profoundly influenced by their fundamenta...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indazole and its derivatives are cornerstones in modern medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1] Their pharmacological efficacy is profoundly influenced by their fundamental chemical properties, chief among them being annular tautomerism. This guide provides a comprehensive technical exploration of tautomerism in 7-Ethynyl-1H-indazole, a scaffold of interest in kinase inhibitor development. We will dissect the theoretical underpinnings of its tautomeric equilibrium, present validated computational and experimental workflows for its characterization, and discuss the critical implications of tautomeric preference on drug design and synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a deeper, field-proven understanding of this pivotal chemical phenomenon.

The Significance of Tautomerism in the Indazole Scaffold

Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry.[2] In the realm of N-heterocyclic compounds, prototropic tautomerism—involving the migration of a proton—is particularly prevalent and consequential.[3][4][5]

Annular Tautomerism in Indazoles: 1H vs. 2H

The indazole ring system, a fusion of benzene and pyrazole, primarily exhibits annular tautomerism involving the two nitrogen atoms of the pyrazole ring.[1][6] This results in two main tautomeric forms: the 1H-indazole and the 2H-indazole.

  • 1H-Indazole: The proton resides on the nitrogen at position 1 (N1). Thermodynamic calculations and extensive experimental data confirm that for the parent indazole and most substituted derivatives, the 1H-tautomer is the more stable and predominant form.[1][6][7] Its greater stability is often attributed to a more favorable aromatic character and electronic distribution.

  • 2H-Indazole: The proton resides on the nitrogen at position 2 (N2). While less stable, the 2H-tautomer can be populated in equilibrium and its presence can be significantly influenced by substitution patterns, solvent effects, and crystal packing forces.[8][9] In specific cases, intramolecular hydrogen bonding can stabilize the 2H form.[9]

The choice of which nitrogen atom is protonated dictates the molecule's hydrogen bond donating and accepting capabilities, its dipole moment, and its overall electronic profile. These features are critical determinants of a molecule's interaction with a biological target, such as an enzyme's active site.

The Role of the 7-Ethynyl Substituent

The introduction of an ethynyl group at the C7 position introduces an electron-withdrawing, sp-hybridized moiety. While its electronic influence on the tautomeric equilibrium is not extensively documented for this specific molecule, its steric bulk is minimal. The primary tautomeric equilibrium is expected to remain between the 1H and 2H forms. Understanding the preference for one form over the other is crucial for predicting its behavior in both synthetic reactions and biological systems.

Tautomeric equilibrium in 7-Ethynyl-indazole.

Computational Workflow for Tautomer Analysis

Before undertaking synthetic or extensive experimental work, a computational investigation using Density Functional Theory (DFT) provides invaluable, predictive insights into the tautomeric landscape.[10] DFT is a robust method for accurately calculating the relative stabilities of isomers.[11][12]

Causality in Method Selection

The goal is to determine the relative Gibbs free energies (ΔG) of the 1H and 2H tautomers. A lower energy value indicates greater stability. The chosen DFT functional and basis set must balance computational cost with accuracy. The B3LYP functional combined with a Pople-style basis set like 6-311+G(d,p) is a well-established standard for such systems, providing reliable geometries and energies.[13] Crucially, solvation effects must be modeled, as the stability of tautomers can be highly solvent-dependent.[8][13] A polarizable continuum model (PCM) is an efficient and effective method for this purpose.[12][13]

Computational workflow for DFT analysis.
Step-by-Step Protocol for DFT Calculations
  • Structure Generation: Build the 3D structures of 7-ethynyl-1H-indazole and 7-ethynyl-2H-indazole using a molecular editor.

  • Gas Phase Optimization: Perform a full geometry optimization for each tautomer in the gas phase using the B3LYP/6-311+G(d,p) level of theory.

  • Vibrational Frequency Analysis: Conduct a frequency calculation at the same level of theory. Self-Validation Check: A true energy minimum will have zero imaginary frequencies. This step also provides the Zero-Point Energy (ZPE) and thermal corrections necessary for calculating Gibbs free energy.

  • Solvation Modeling: Using the gas-phase optimized geometries, perform a single-point energy calculation incorporating a solvent model (e.g., IEFPCM). Run this for at least one non-polar solvent (e.g., Toluene) and one polar aprotic solvent (e.g., DMSO) to probe environmental effects.

  • Energy Calculation: Calculate the Gibbs free energy (G) for each tautomer in each medium by combining the electronic energy from the solvated calculation with the thermal corrections from the gas-phase frequency calculation.

  • Relative Energy Determination: For each medium, define the energy of the more stable tautomer (typically the 1H form) as 0 kcal/mol and express the energy of the other tautomer relative to it.

Predicted Quantitative Data

The following table summarizes the expected outcomes from such a DFT study, based on established trends for the indazole core.[6][7]

TautomerGas Phase ΔG (kcal/mol)ΔG in Toluene (kcal/mol)ΔG in DMSO (kcal/mol)
7-Ethynyl-1H-indazole 0.00 (Reference)0.00 (Reference)0.00 (Reference)
7-Ethynyl-2H-indazole ~ +2.0 to +4.5~ +2.0 to +4.5~ +1.5 to +4.0

Note: These are estimated values. The slightly reduced energy difference in a polar solvent like DMSO is anticipated due to the potentially larger dipole moment of the 2H-tautomer, leading to more favorable solvent interactions.

Experimental Characterization

While computation provides a strong hypothesis, experimental validation is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for studying tautomeric equilibria in solution.[14][15]

The Power of NMR Spectroscopy

NMR can distinguish between tautomers because the chemical environment of the nuclei (¹H and ¹³C) differs significantly between the two forms.[14] If the tautomeric interconversion is slow on the NMR timescale (often achievable at low temperatures), separate signals for each tautomer can be observed and integrated to determine their population ratio. If the exchange is fast, a single set of time-averaged signals will be observed, with chemical shifts reflecting the weighted average of the contributing tautomers.

Experimental Workflow for NMR Analysis
Workflow for NMR-based tautomer analysis.
Step-by-Step Protocol for NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of 7-Ethynyl-1H-indazole in 0.6 mL of a deuterated solvent in an NMR tube. Prepare separate samples in a non-polar solvent (e.g., CDCl₃ or Toluene-d₈) and a polar aprotic solvent (DMSO-d₆) to assess solvent effects.

  • Standard Acquisition: At ambient temperature (298 K), acquire standard ¹H and ¹³C{¹H} spectra. Additionally, acquire 2D spectra (HSQC, HMBC) to unambiguously assign all proton and carbon signals.

  • Initial Analysis: Examine the spectra for the presence of one or two sets of signals.

    • One Set of Signals: Indicates either the presence of a single dominant tautomer (>98%) or rapid exchange between tautomers.

    • Two Sets of Signals: Indicates slow exchange and the co-existence of both tautomers. Integrate corresponding signals to determine the ratio.

  • Variable Temperature (VT) NMR: If a single set of averaged signals is observed, perform a VT-NMR experiment. Gradually lower the sample temperature (e.g., in 10 K increments) and acquire a ¹H spectrum at each step.

  • Coalescence and Resolution: As the temperature decreases, the rate of tautomer interconversion slows. The averaged peaks will broaden, then coalesce, and finally resolve into separate signals for the 1H and 2H forms.

  • Quantification: Once the signals are fully resolved at low temperature, integrate the signals of the individual tautomers to calculate the equilibrium constant (Keq).

Expected Spectral Differences

The chemical shifts of atoms near the N-H bond are most diagnostic.

NucleusExpected Shift for 1H-TautomerExpected Shift for 2H-TautomerRationale
H1/H2 Broad singlet, >12 ppmBroad singlet, >12 ppmAcidic N-H proton, position differs
C3 ~135 ppm~145 ppmC3 is adjacent to an imine-like nitrogen (N2) in the 1H form and an amine-like nitrogen (N1) in the 2H form.
C7a ~140 ppm~130 ppmC7a is adjacent to the protonated N1 in the 1H form, leading to deshielding.

Implications for Synthesis and Drug Discovery

The tautomeric preference of 7-Ethynyl-indazole is not merely an academic curiosity; it has profound practical consequences.

Regioselectivity in Synthesis

Reactions involving the indazole nitrogen, such as N-alkylation or N-arylation, can yield a mixture of N1 and N2 substituted products. The product ratio is often dictated by a complex interplay between the inherent tautomer population and the reaction conditions.[7] For instance, while the 1H-tautomer is more stable, the N2 atom is often more nucleophilic, which can lead to selective formation of the 2H-alkylation product under certain kinetic conditions.[7] A thorough understanding of the starting material's tautomeric state is essential for designing selective and high-yielding synthetic routes.

Pharmacological Activity

The dominant tautomer in the physiological environment of a protein's binding pocket determines the key intermolecular interactions.

  • Receptor Binding: The 1H-tautomer presents a hydrogen bond donor at N1 and an acceptor at N2. The 2H-tautomer reverses this pattern. A drug target's active site will have evolved to recognize a specific arrangement of these features. Many kinase inhibitors based on indazole, for example, rely on the 1H-tautomer to form a critical hydrogen bond with the hinge region of the enzyme.[16] The 3-ethynyl-1H-indazole scaffold has been successfully used to target the PI3K/AKT/mTOR pathway.[17]

  • Physicochemical Properties: Tautomerism affects a molecule's pKa, lipophilicity (logP), and solubility. These properties govern the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. An unfavorable tautomeric equilibrium can lead to poor bioavailability or rapid metabolism, halting the development of an otherwise potent compound.

Conclusion

The tautomerism of 7-Ethynyl-1H-indazole is a multifaceted phenomenon where the 1H form is predicted to be thermodynamically dominant, a hypothesis that can be rigorously tested through a synergistic application of DFT calculations and variable-temperature NMR spectroscopy. The protocols and workflows detailed in this guide provide a robust framework for this investigation. For scientists in drug discovery, recognizing and controlling the tautomeric state of such heterocyclic cores is not optional—it is fundamental to the rational design of safe, effective, and selective medicines.

References

  • Pattan, S. R., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research. Available at: [Link]

  • Filo. (2025). Explain tautomerism in heterocycles. Available at: [Link]

  • PubChem. (n.d.). Method of synthesizing 1H-indazole compounds. Google Patents.
  • Walsh Medical Media. (n.d.). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Available at: [Link]

  • ResearchGate. (2008). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Available at: [Link]

  • ResearchGate. (n.d.). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Available at: [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. Available at: [Link]

  • Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • Journal of Chemical Information and Modeling. (2016). Experimental and Chemoinformatics Study of Tautomerism in a Database of Commercially Available Screening Samples. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Tautomerism and Density Functional Theory. Available at: [Link]

  • The Journal of Physical Chemistry A. (2009). Tautomerism and Reactivity in Heterocyclic N-Oxides. A Spectroscopic and Theoretical Study of Benzimidazole N-Oxide Derivatives (N-Hydroxybenzimidazoles). Available at: [Link]

  • The Journal of Organic Chemistry. (2019). 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. Available at: [Link]

  • National Institutes of Health (NIH). (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Available at: [Link]

  • ResearchGate. (2014). The Use of NMR Spectroscopy to Study Tautomerism. Available at: [Link]

  • National Institutes of Health (NIH). (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Available at: [Link]

  • HETEROCYCLES. (1991). Prototropic tautomerism of heteroaromatic compounds. Available at: [Link]

  • Journal of Chemical Theory and Computation. (2023). DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. Available at: [Link]

  • ResearchGate. (2021). A simple approach to the tautomerism of aromatic heterocycles. Available at: [Link]

  • ResearchGate. (2015). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Available at: [Link]

  • Kwan, E. E. (2011). Lecture 13: Experimental Methods. Available at: [Link]

  • YouTube. (2022). Tautomerism In Heterocyclic Compounds/B.Sc and M.Sc chemistry. Available at: [Link]

Sources

Exploratory

7-Ethynyl-1H-indazole: Strategic Sourcing &amp; Technical Validation Guide

Executive Summary 7-Ethynyl-1H-indazole (CAS: 945761-99-9 ) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its C7-alkyne handle...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Ethynyl-1H-indazole (CAS: 945761-99-9 ) is a high-value heterocyclic building block used primarily in Fragment-Based Drug Discovery (FBDD) and the synthesis of kinase inhibitors. Its C7-alkyne handle serves as a critical "click chemistry" vector, allowing researchers to attach the privileged indazole scaffold to diverse chemical libraries or biological probes without disrupting the core hydrogen-bonding motif essential for kinase hinge binding.

This guide provides a technical framework for sourcing, validating, and handling this compound, distinguishing between catalog-grade reagents for discovery and GMP-ready precursors for clinical development.

Part 1: Commercial Supply Landscape

The supply chain for 7-Ethynyl-1H-indazole is bifurcated into Spot Market (catalog suppliers for mg-g scale) and Strategic Manufacturers (CROs for kg scale). Unlike the more common 3-ethynyl or 5-ethynyl isomers, the 7-ethynyl variant often requires specific request-for-quote (RFQ) protocols due to the challenging regioselectivity of its precursor synthesis.

Supplier Categorization Matrix
Supplier CategoryTypical ScaleLead TimePrimary Use CaseKey Vendors (Verified)
Catalog (Spot) 100 mg – 5 g1–2 WeeksHit-to-Lead, Probe SynthesisJ&K Scientific , ChemScene
Specialist CRO 10 g – 1 kg4–8 WeeksScale-up, GLP Tox BatchesPharmaBlock , Enamine
Custom Synthesis > 1 kg3–6 MonthsGMP ManufacturingWuXi AppTec , ChemDiv

Analyst Note: PharmaBlock is particularly notable in this sector for maintaining a vast inventory of "Indazole-focused" libraries, often stocking precursors that allow for rapid synthesis of the 7-ethynyl derivative even if the final product is not listed as "in stock" [8].

Part 2: Technical Specifications & Synthesis Logic

To validate a supplier, one must understand the synthetic origin of the material. The presence of specific impurities reveals the vendor's manufacturing route and quality control rigor.

Dominant Synthetic Route (Sonogashira Coupling)

The industrial standard for synthesizing 7-Ethynyl-1H-indazole involves a palladium-catalyzed Sonogashira coupling of 7-bromo-1H-indazole (or 7-iodo) with trimethylsilylacetylene (TMSA), followed by desilylation.

Critical Quality Attributes (CQAs) derived from Synthesis:
  • Palladium (Pd) Content: Because the indazole nitrogen can coordinate with Pd, standard silica plugs often fail to remove all catalyst residues. Limit: <20 ppm for biological assays.

  • Glaser Coupling Dimer: Oxidative dimerization of the alkyne generates a bis-indazole diyne impurity. This is common if the deprotection step is exposed to air/copper.

  • Regioisomers: While 7-bromoindazole is the starting material, low-quality commercial 7-bromoindazole may contain 4-bromo or 6-bromo isomers, which carry through to the final product.

Synthesis & Impurity Flowchart

The following diagram illustrates the synthesis logic and where specific impurities are introduced.

SynthesisPath Start 7-Bromo-1H-indazole (Starting Material) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Start->Step1 Catalysis Inter 7-(TMS-ethynyl)-1H-indazole (Intermediate) Step1->Inter Imp1 Impurity A: Residual Palladium (Coordination Complex) Step1->Imp1 Risk Step2 Desilylation (K2CO3/MeOH or TBAF) Inter->Step2 Deprotection Final 7-Ethynyl-1H-indazole (Target) Step2->Final Imp2 Impurity B: Glaser Dimer (Oxidative Coupling) Step2->Imp2 Risk (O2 exposure) Imp3 Impurity C: Tetrabutylammonium Salts (If TBAF used) Step2->Imp3 Risk (Workup)

Figure 1: Synthetic pathway highlighting critical process steps where impurities (Pd residues, dimers, salts) are introduced.

Part 3: Procurement & Validation Protocol

Do not rely solely on the Certificate of Analysis (CoA) provided by the supplier. The following protocol ensures the material is suitable for sensitive biological applications (e.g., kinase assays, click chemistry labeling).

Step 1: In-Silico Verification

Before ordering, verify the CAS 945761-99-9 .

  • Warning: Many catalogs confuse 7-ethynyl with 6-ethynyl (CAS 1093847-80-3) or 3-ethynyl . Check the structure image explicitly.

Step 2: Analytical Triage (Upon Receipt)

Perform these three tests immediately upon opening the vial:

Test MethodTarget ParameterAcceptance CriteriaFailure Action
1H-NMR (DMSO-d6) Identity & SolventDistinct alkyne proton (~4.0–4.5 ppm)Reject if aromatic integration is off (Regioisomer check).
LC-MS (ESI+) Purity (>95%)Single peak [M+H]+ = 143.16Reject if Dimer mass (282.3) is present.[1][2][3][4][5][6][7][8]
ICP-MS Heavy MetalsPd < 20 ppm; Cu < 10 ppmPerform metal scavenging (SiliaMetS® Thiol) if failed.
Step 3: Functional QC (The "Click" Test)

If the material is intended for click chemistry, a simple functional test is required because oxidized alkynes (not visible by standard UV-LCMS) will fail to react.

  • Protocol: React 1 mg of 7-Ethynyl-1H-indazole with 1 eq of Benzyl Azide (CuAAC conditions).

  • Pass: >90% conversion to triazole within 1 hour.

  • Fail: <50% conversion implies alkyne degradation or catalyst poisoning by trace sulfur/amines.

Supplier Validation Workflow

QC_Workflow Receipt Material Receipt (Check CAS 945761-99-9) NMR 1H-NMR Analysis Receipt->NMR Decision1 Structure Confirmed? NMR->Decision1 LCMS LC-MS Purity Check Decision1->LCMS Yes Reject Reject / Return Decision1->Reject No (Wrong Isomer) Decision2 Purity > 95%? LCMS->Decision2 Metal ICP-MS (Pd/Cu) Decision2->Metal Yes Decision2->Reject No (Dimer/Degraded) Decision3 Metals < Limits? Metal->Decision3 Scavenge Resin Scavenging (Thiol/TMT) Decision3->Scavenge No Approve Release to Inventory Decision3->Approve Yes Scavenge->Metal Retest

Figure 2: Decision tree for incoming quality control of 7-Ethynyl-1H-indazole.

References

  • J&K Scientific . Product Detail: 7-Ethynyl-1H-indazole (CAS 945761-99-9).[9] Retrieved from

  • ChemScene . Product Detail: 7-Ethynyl-1H-indazole (CS-0081420).[9] Retrieved from

  • National Institutes of Health (NIH) . PubChem Compound Summary for 7-Ethynyl-1H-indazole. Retrieved from

  • Organic Chemistry Portal . Sonogashira Coupling: Mechanism and Conditions. Retrieved from

  • Achmem . Product Detail: 6-Ethynyl-1H-indazole (CAS 1093847-80-3) - Note for Isomer Distinction. Retrieved from

  • PharmaBlock . Indazoles in Drug Discovery: Scaffold Hopping and FBDD. Retrieved from

  • MDPI . Design and Synthesis of 1H-indazole Derivatives. Retrieved from

  • PharmaBlock . Indazole Inventory Capabilities. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Leveraging 7-Ethynyl-1H-indazole in Click Chemistry for Advanced Drug Discovery and Bioconjugation

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically relevant molecules.[1][2] Its unique properties, including its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of clinically relevant molecules.[1][2] Its unique properties, including its ability to act as a bioisostere for indoles or phenols, make it a valuable core for designing novel therapeutics.[3] This guide focuses on 7-Ethynyl-1H-indazole, a versatile derivative that serves as a powerful building block for molecular construction using click chemistry. We provide an in-depth exploration of the two primary click chemistry paradigms—Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and offer detailed, field-proven protocols for their application with 7-Ethynyl-1H-indazole. These methodologies are designed for researchers in drug development and chemical biology to facilitate the efficient synthesis of novel conjugates, from small molecule libraries to complex bioconjugates.

Introduction: The Significance of the Indazole Moiety

Indazoles are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research for their broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][4] The 1H-indazole tautomer is generally more thermodynamically stable than the 2H form, making it the predominant isomer in many synthetic strategies.[2][5] The introduction of an ethynyl group at the C7 position provides a terminal alkyne handle, unlocking the potential for highly efficient and specific conjugation reactions via click chemistry.[6]

Click chemistry, a concept introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[7][8] The most prominent of these is the azide-alkyne cycloaddition, which forms a stable 1,2,3-triazole ring.[7][9] This triazole linker is not merely a passive connector; its chemical stability and ability to form hydrogen bonds mean it can function as a key pharmacophore, enhancing the binding affinity and pharmacokinetic properties of the parent molecule.[9][10]

This document serves as a practical guide to employing 7-Ethynyl-1H-indazole in both copper-catalyzed and strain-promoted click reactions, enabling the precise and efficient synthesis of novel molecular entities.

Mechanistic Principles of Azide-Alkyne Cycloadditions

The choice between the two main types of azide-alkyne cycloaddition—CuAAC and SPAAC—is dictated by the specific application, particularly the tolerance of the system to copper catalysis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the gold standard for click chemistry, celebrated for its speed, reliability, and exquisite regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[11][12] The reaction is not spontaneous and requires a copper(I) catalyst to proceed.

Causality of the Mechanism: The catalytic cycle begins with the coordination of a Cu(I) ion to the terminal alkyne of 7-Ethynyl-1H-indazole, forming a copper(I) acetylide complex.[13] This step is crucial as it significantly lowers the activation energy for the cycloaddition. The azide partner then coordinates to the copper center, and a subsequent cyclization and protonation sequence yields the final triazole product, regenerating the Cu(I) catalyst for the next cycle.[] In practice, the active Cu(I) species is often generated in situ from a copper(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.

CuAAC_Mechanism R_Alkyne 7-Ethynyl-1H-indazole Cu_Acetylide Copper(I) Acetylide Intermediate R_Alkyne->Cu_Acetylide + Cu(I) Cu1 Cu(I) Six_Membered Six-Membered Cu-Intermediate Cu_Acetylide->Six_Membered + R-N3 R_Azide Azide Partner (R-N3) R_Azide->Six_Membered Triazole_Cu Triazolyl-Copper Intermediate Six_Membered->Triazole_Cu Ring Contraction Product 1,4-Disubstituted Indazole-Triazole Triazole_Cu->Product + H+ Product->Cu1 Regenerates Catalyst

Caption: Catalytic cycle of the CuAAC reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in biological systems where the cytotoxicity of copper is a concern, SPAAC provides a powerful, metal-free alternative.[15][] This reaction leverages the high ring strain of a cyclooctyne derivative to drive the cycloaddition forward without any catalyst.[17]

Causality of the Mechanism: The reaction's driving force is the release of approximately 188 kJ/mol of enthalpy from the strained cyclooctyne ring upon forming the stable, aromatic triazole product.[] Unlike the planar geometry of a standard alkyne, the bond angles in cyclooctynes are severely distorted. This inherent tension dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed readily under physiological conditions.[18] The key trade-off is the requirement for a pre-functionalized, strained reaction partner, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).

SPAAC_Mechanism Reactants 7-Ethynyl-1H-indazole + Strained Cyclooctyne-Azide TS [3+2] Cycloaddition Transition State Reactants->TS Spontaneous Product Fused Triazole Product (Regioisomers) TS->Product Release of Ring Strain Bioconjugation_Workflow Start Start: Target Protein Modify Step 1: Modify Protein with Azide-NHS Ester Start->Modify Purify1 Step 2: Purify Azide-Protein (SEC / Dialysis) Modify->Purify1 Click Step 3: Perform Click Reaction (CuAAC or SPAAC) with 7-Ethynyl-1H-indazole Purify1->Click Purify2 Step 4: Purify Final Conjugate (SEC) Click->Purify2 Analyze Step 5: Characterization (SDS-PAGE, Mass Spec) Purify2->Analyze End End: Pure Indazole-Protein Conjugate Analyze->End

Sources

Application

Application Note: Facile Synthesis of 1,4-Disubstituted Indazole-Triazole Conjugates via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals. Introduction: Bridging Privileged Scaffolds with Click Chemistry The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier exa...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bridging Privileged Scaffolds with Click Chemistry

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the premier example of "click chemistry," a class of reactions known for their reliability, high yield, and broad functional group tolerance.[1][2] This powerful ligation method facilitates the rapid and efficient covalent linking of diverse molecular building blocks.[1] In the landscape of medicinal chemistry, the 1H-indazole core is recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds, exhibiting activities such as antitumor, anti-inflammatory, and anti-HIV properties.[3]

The conjugation of the indazole nucleus with a 1,2,3-triazole ring, generated via the CuAAC reaction, offers a robust strategy for drug discovery. The resulting triazole linker is not merely a passive spacer; it is a stable, aromatic, and polar moiety that can act as a bioisostere for an amide bond, often improving metabolic stability and participating in hydrogen bonding with biological targets.[4][5][6] This application note provides a detailed technical guide for the successful implementation of the CuAAC reaction using 7-Ethynyl-1H-indazole, a versatile building block for creating novel indazole-based therapeutics and chemical probes.[7]

The CuAAC Catalytic Cycle: A Mechanistic Overview

The remarkable efficiency and regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted triazole isomer, is a direct result of the copper(I) catalyst.[8] The uncatalyzed thermal reaction is significantly slower and produces a mixture of 1,4- and 1,5-regioisomers.[8] The catalytic cycle, as detailed by Fokin, Sharpless, and coworkers, involves several key steps where the copper(I) ion orchestrates the assembly of the alkyne and azide.

Causality Behind the Mechanism:

  • Copper-Acetylide Formation: The cycle initiates with the coordination of the terminal alkyne (7-Ethynyl-1H-indazole) to the Cu(I) center, followed by a rapid deprotonation to form a copper-acetylide intermediate. This step is generally fast and does not require an external base.[9]

  • Azide Coordination & Cyclization: The organic azide then coordinates to the copper center. This brings the two reactive partners into close proximity, facilitating the cycloaddition to form a six-membered copper-containing intermediate (a metallacycle).

  • Rearrangement & Product Release: This intermediate rapidly rearranges, leading to the formation of the stable triazole ring and regeneration of the Cu(I) catalyst, which can then enter a new cycle.

The entire process is highly favorable, with a thermodynamic driving force of approximately 50 kcal/mol, ensuring the reaction proceeds to completion.[9]

CuAAC_Mechanism Cu_I Cu(I) Catalyst Cu_Acetylide Copper(I) Acetylide L-Cu-C≡C-R Cu_I->Cu_Acetylide + Alkyne - H+ Alkyne 7-Ethynyl-1H-indazole (R-C≡CH) Metallacycle Six-Membered Cu(III) Metallacycle Cu_Acetylide->Metallacycle + Azide Azide Organic Azide (R'-N3) Product_Cu Copper Triazolide Intermediate Metallacycle->Product_Cu Rearrangement Product_Cu->Cu_I + H+ Product 1,4-Disubstituted Indazole-Triazole Product_Cu->Product

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Key Reagents and Experimental Design Choices

A successful CuAAC reaction depends on the careful selection and handling of each component. The protocol described here relies on the in situ generation of the active Cu(I) catalyst from a more stable Cu(II) precursor.

  • 7-Ethynyl-1H-indazole (Alkyne): This is the core building block. The presence of the indazole nitrogen atoms could potentially chelate the copper catalyst. While generally not inhibitory, this highlights the importance of using a ligand to ensure the copper remains catalytically active.

  • Organic Azide: The reaction is broadly compatible with a wide range of aliphatic, aromatic, and benzylic azides. The choice of azide will be dictated by the desired final molecule.

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O): This is an inexpensive, stable, and readily available source of copper. It is used as the catalyst precursor.[10]

  • Sodium Ascorbate (NaAsc): A mild and effective reducing agent.[1] Its primary role is to reduce the Cu(II) from CuSO₄ to the catalytically active Cu(I) oxidation state.[8] It is used in stoichiometric excess to maintain a sufficient concentration of Cu(I) and prevent oxidative side reactions, such as the Glaser coupling of the alkyne.[8]

  • Tris(benzyltriazolylmethyl)amine (TBTA): A crucial accelerating and stabilizing ligand. TBTA is a tetradentate ligand that complexes with the Cu(I) ion, protecting it from disproportionation and oxidation.[11][12] This stabilization is critical for achieving high yields and clean reaction profiles, especially in complex media or with potentially chelating substrates like 7-Ethynyl-1H-indazole.[1][11] For aqueous or biological applications, more water-soluble ligands like THPTA are often preferred.[13]

  • Solvent System: A mixture of tert-Butanol and water (1:1) is a common and effective solvent system. It provides good solubility for a wide range of organic azides, the indazole alkyne, and the inorganic catalyst components. Other solvents like DMSO or DMF can also be used.[14]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the CuAAC reaction with 7-Ethynyl-1H-indazole. Optimization may be required for different azide substrates.

4.1 Materials and Equipment

  • 7-Ethynyl-1H-indazole

  • Organic azide of choice

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate (NaAsc)

  • Tris(benzyltriazolylmethyl)amine (TBTA)

  • tert-Butanol, HPLC grade

  • Deionized water

  • Reaction vial with a magnetic stir bar

  • Standard laboratory glassware and magnetic stirrer

  • TLC plates (silica gel 60 F₂₅₄)

  • Purification system (e.g., flash column chromatography)

4.2 Step-by-Step Reaction Procedure

  • Reagent Preparation: In a reaction vial, dissolve 7-Ethynyl-1H-indazole (1.0 eq) and the chosen organic azide (1.05 eq) in a 1:1 mixture of tert-butanol and deionized water (to achieve a final concentration of ~0.1 M with respect to the alkyne).

  • Catalyst-Ligand Addition: To the stirred solution, add TBTA (0.02 eq, 2 mol%).

  • Copper Addition: Add an aqueous solution of CuSO₄·5H₂O (0.01 eq, 1 mol%).

  • Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.1 eq, 10 mol%) to initiate the reaction. A slight color change may be observed.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 2-12 hours). Microwave heating can significantly reduce reaction times where applicable.[1]

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-(substituted)-4-(1H-indazol-7-yl)-1H-1,2,3-triazole.

Sources

Method

Application Note: Bioorthogonal Labeling of Proteins Using 7-Ethynyl-1H-indazole

Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive guide for the exploration of 7-Ethynyl-1H-indazole as a novel chemical reporter for the bioorthogonal labeling of cellular...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the exploration of 7-Ethynyl-1H-indazole as a novel chemical reporter for the bioorthogonal labeling of cellular proteins. Bioorthogonal chemistry provides a powerful toolkit for selectively tagging and visualizing biomolecules in their native environment without perturbing biological processes.[1] This application note details a proof-of-principle workflow based on the metabolic incorporation of 7-Ethynyl-1H-indazole into proteins, followed by highly specific ligation to a reporter probe via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[2][3] We present detailed protocols for researchers in cell biology and drug development, covering cell culture, metabolic labeling, protein extraction, CuAAC ligation, and downstream analysis by fluorescence imaging. The indazole scaffold is of significant interest in medicinal chemistry for its diverse biological activities, and its functionalization as a bioorthogonal probe opens new avenues for investigation.[4][5]

Introduction: The Principle of Two-Step Bioorthogonal Labeling

Bioorthogonal labeling is a powerful strategy that circumvents the limitations of traditional labeling methods, such as the large size of fluorescent protein tags (e.g., GFP) or the harsh conditions required for antibody-based detection.[6][7] The methodology relies on a two-step process:

  • Metabolic Incorporation: A biomolecule of interest is tagged with a small, inert functional group (the "chemical reporter") by hijacking the cell's own metabolic pathways. In this guide, we propose the use of 7-Ethynyl-1H-indazole, which bears a terminal alkyne group. While its specific metabolic pathway for protein incorporation is an area for investigation, it may be processed by cellular enzymes that recognize the indazole core or similar structures.

  • Bioorthogonal Ligation: The incorporated alkyne handle is then covalently attached to a probe molecule (e.g., a fluorophore, biotin) that contains a complementary azide functional group. This reaction, the CuAAC, is exceptionally fast, specific, and biocompatible, proceeding with high efficiency in complex biological samples like cell lysates.[2][8]

The core advantage of this approach is the ability to perform the final visualization or purification step on fixed or lysed cells, separating the labeling chemistry from the living biological system.

G cluster_0 Step 1: In-Cell Metabolic Labeling cluster_1 Step 2: Post-Lysis Bioorthogonal Ligation A Introduce 7-Ethynyl-1H-indazole to Cell Culture B Cellular Metabolism Incorporates the Probe into Proteins A->B Incubation C Proteome is now Tagged with Alkyne Groups B->C D Lyse Cells & Extract Proteome C->D Harvest Cells E Add Azide-Fluorophore Probe & CuAAC Reaction Cocktail D->E Click Reaction F Labeled Proteins are now Fluorescently Tagged E->F G SDS-PAGE, Microscopy, Mass Spectrometry, etc. F->G Analysis

Figure 1: Conceptual workflow for the two-step bioorthogonal labeling of proteins using 7-Ethynyl-1H-indazole.

Materials and Reagents

Key Reagents
ReagentSupplierRecommended ConcentrationStorage
7-Ethynyl-1H-indazole Varies10-100 µM (for labeling)2-8°C, dry, sealed[9]
Azide-Fluorophore (e.g., Azide-AF488)Varies10-50 µM (for ligation)-20°C, protect from light
Copper(II) Sulfate (CuSO₄)Sigma-Aldrich1 mM (stock), 100 µM (final)Room Temperature
Tris(2-carboxyethyl)phosphine (TCEP)Sigma-Aldrich50 mM (stock), 1 mM (final)4°C
Tris(benzyltriazolylmethyl)amine (TBTA)Sigma-Aldrich1.7 mM (stock), 100 µM (final)-20°C
Dulbecco's Modified Eagle Medium (DMEM)GibcoAs required4°C
Fetal Bovine Serum (FBS)Gibco10% (v/v)-20°C
Penicillin-StreptomycinGibco1% (v/v)-20°C
RIPA Lysis and Extraction BufferThermo FisherAs required4°C
Protease Inhibitor CocktailRoche1X-20°C
Cell Lines

This protocol is designed for adherent mammalian cell lines (e.g., HeLa, HEK293, A549). Cell lines should be cultured using standard aseptic techniques.[10][11] Maintain cultures in a humidified incubator at 37°C with 5% CO₂.[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins in Cultured Cells

This protocol describes the incorporation of 7-Ethynyl-1H-indazole into the proteome of cultured mammalian cells.

Causality: The concentration and incubation time are critical parameters. Insufficient concentration or time will lead to a low labeling signal. Conversely, excessive concentrations may induce cytotoxicity. An initial dose-response experiment is recommended to determine the optimal labeling concentration for your specific cell line.

  • Cell Seeding: Seed adherent cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Prepare Labeling Medium: Prepare a stock solution of 7-Ethynyl-1H-indazole in DMSO. Dilute this stock into pre-warmed complete culture medium (DMEM + 10% FBS + 1% Pen/Strep) to final concentrations for testing (e.g., 10, 25, 50, 100 µM). Include a "No Probe" vehicle control (DMSO only).

  • Labeling: Aspirate the old medium from the cells and wash once with sterile PBS. Add the prepared labeling medium to each well.

  • Incubation: Return the plate to the incubator (37°C, 5% CO₂) and incubate for 4 to 24 hours. The optimal time may vary between cell types and should be determined empirically.

  • Cell Harvest: After incubation, aspirate the labeling medium. Wash the cells twice with ice-cold PBS to remove any unincorporated probe. Proceed immediately to cell lysis (Protocol 2).

Protocol 2: Cell Lysis and Protein Extraction
  • Lysis: Add 100-200 µL of ice-cold RIPA buffer, supplemented with 1X Protease Inhibitor Cocktail, to each well of the 6-well plate.

  • Scraping: Scrape the cells from the bottom of the well using a cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.

  • Collect Supernatant: Carefully transfer the clear supernatant, which contains the soluble proteome, to a new pre-chilled tube. Discard the pellet.

  • Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay). Normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer. The samples are now ready for the click reaction.

Protocol 3: Bioorthogonal Ligation via CuAAC

The CuAAC reaction covalently attaches an azide-functionalized reporter probe to the alkyne handle on the labeled proteins.[2][13]

Causality: The reaction cocktail components are critical. CuSO₄ is the copper source. TCEP is a reducing agent that reduces Cu(II) to the active Cu(I) state in situ. TBTA is a ligand that stabilizes the Cu(I) ion, preventing its oxidation and increasing reaction efficiency.[8] The order of addition is important to prevent precipitation and ensure the catalyst is active.

CuAAC_Mechanism cluster_caption Protein_Alkyne Protein-CH≡CH Catalyst + Cu(I) Catalyst Protein_Alkyne->Catalyst Azide_Probe N₃-Fluorophore Azide_Probe->Catalyst Product Protein-Triazole-Fluorophore Catalyst->Product caption Figure 2: The CuAAC 'Click' Reaction.

  • Prepare Reagents: Prepare fresh stock solutions of the "Click Cocktail" components as listed in the table below.

ReagentStock ConcentrationSolvent
Azide-Fluorophore1 mMDMSO
Copper(II) Sulfate (CuSO₄)10 mMWater
TCEP50 mMWater
TBTA10 mMDMSO
  • Reaction Setup: In a microcentrifuge tube, combine the following for a 50 µL total reaction volume:

    • 20-50 µg of protein lysate (use volume determined after normalization).

    • Add water to bring the volume to 39.5 µL.

    • Add 2.5 µL of Azide-Fluorophore stock (final concentration: 50 µM).

    • Add 5.0 µL of TCEP stock (final concentration: 5 mM).

    • Add 2.5 µL of TBTA stock (final concentration: 500 µM).

    • Vortex briefly.

    • Add 0.5 µL of CuSO₄ stock (final concentration: 100 µM).

  • Incubation: Vortex the reaction mixture thoroughly. Incubate at room temperature for 1 hour, protected from light.

Protocol 4: Analysis of Labeled Proteins by SDS-PAGE
  • Sample Preparation: Add 4X Laemmli sample buffer to the completed click reaction mixture. Heat the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine). Run the gel according to the manufacturer's instructions to separate proteins by size.

  • In-Gel Fluorescence Imaging: After electrophoresis, place the gel into a fluorescence gel scanner. Scan the gel using the appropriate excitation and emission wavelengths for the chosen fluorophore (e.g., 488 nm excitation for AF488).

  • Coomassie Staining: After scanning, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein loading in each lane, serving as a loading control.

Expected Results & Troubleshooting

Expected Results: In the fluorescence scan of the gel, you should observe a smear of fluorescent bands in the lanes corresponding to cells treated with 7-Ethynyl-1H-indazole. The intensity of this fluorescence should increase with higher concentrations of the probe and longer incubation times. The "No Probe" control lane should show little to no background fluorescence. The corresponding Coomassie-stained gel should show equal total protein loading across all lanes.

Troubleshooting Guide:

ProblemPossible CauseSuggested Solution
No fluorescent signal - Inefficient metabolic incorporation.- Failed click reaction.- Probe cytotoxicity.- Increase probe concentration or incubation time.- Prepare fresh click cocktail reagents.- Perform a cell viability assay (e.g., MTT) to assess toxicity.
High background in all lanes - Non-specific binding of the azide probe.- Incomplete removal of unincorporated probe.- Reduce the concentration of the azide-fluorophore.- Increase the number and stringency of the PBS washes after metabolic labeling.
Weak fluorescent signal - Sub-optimal probe concentration/time.- Low protein concentration in lysate.- Optimize labeling conditions (see above).- Ensure accurate protein quantification and load at least 20 µg per lane.
Precipitate in click reaction - Incorrect order of reagent addition.- Reagents not fully dissolved.- Always add CuSO₄ last.- Ensure all stock solutions are fully dissolved before use.

References

  • Vertex AI Search. (n.d.). Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling.
  • Chen, Y. X., Triola, G., & Waldmann, H. (2011). Bioorthogonal chemistry for site-specific labeling and surface immobilization of proteins. Accounts of Chemical Research, 44(9), 762–773. [Link]

  • MySkinRecipes. (n.d.). 7-ethynyl-1H-indazole.
  • Chem-Impex. (n.d.). 1H-Indazole-7-carboxylic acid.
  • (n.d.). Cell Culture Information for HuH-7.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie (International ed. in English), 48(38), 6974–6998. [Link]

  • Fallacara, A. L., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry, 60(13), 5595-5609. [Link]

  • Li, J., & Chen, P. R. (2016). Development and application of bond cleavage reactions in bioorthogonal chemistry. Nature Chemical Biology, 12(3), 129–137. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Thomas, J. M., & Stains, C. I. (2019). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. RSC Chemical Biology, 1(1), 12-23. [Link]

  • National Institutes of Health. (n.d.). Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
  • ResearchGate. (2013). Protocol for establishing cell culture of spontaneous cancer cells.
  • ACS Publications. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition of Hydrazoic Acid Formed In Situ from Sodium Azide Affords 4-Monosubstituted-1,2,3-Triazoles.
  • (n.d.). In vivo proximity labeling for the detection of protein-protein and protein-RNA interactions.
  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302–1315. [Link]

  • National Institutes of Health. (n.d.). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines.
  • ResearchGate. (2025). Bioorthogonal Reactions for Labeling Proteins.
  • National Institutes of Health. (2020). A straightforward approach for bioorthogonal labeling of proteins and organelles in live mammalian cells, using a short peptide tag.
  • ACS Publications. (n.d.). Design, Synthesis, and Structure−Activity Relationships of 3-Ethynyl-1H-indazoles as Inhibitors of the Phosphatidylinositol 3-Kinase Signaling Pathway.
  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines.
  • National Institutes of Health. (n.d.). Cell-type-specific quantification of protein synthesis in vivo.
  • Horizon Discovery. (n.d.). Protocols for Cancer-related cell lines.
  • Royal Society of Chemistry. (n.d.). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update.
  • ResearchGate. (2026). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.
  • (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • 10x Genomics. (n.d.). Cell Preparation for Single Cell Protocols.
  • National Institutes of Health. (n.d.). In Vivo Proximity Labeling for the Detection of Protein–Protein and Protein–RNA Interactions.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • National Institutes of Health. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • ResearchGate. (n.d.). Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety.
  • OhioLINK. (n.d.). Development of Novel Methods to Prepare Nitrogen and Oxygen Heterocycles.
  • ResearchGate. (n.d.). (PDF) DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1H-indazole 97 53857-58-2.

Sources

Application

Application Notes and Protocols: Synthesis and Evaluation of 7-Ethynyl-1H-indazole Derivatives for Kinase Inhibition

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibition

The indazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3][4] Its unique structural features allow it to serve as a bioisostere for other key aromatic systems, such as indole, enabling it to interact with a wide array of biological targets.[5] Among these, protein kinases have emerged as a particularly important class of targets for indazole-based therapeutics.[6][7] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[8] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

The 7-ethynyl-1H-indazole moiety represents a key pharmacophore in the design of next-generation kinase inhibitors. The ethynyl group at the 7-position can act as a versatile handle for further chemical modifications or as a key interaction motif within the ATP-binding pocket of kinases. This application note provides a comprehensive guide for the synthesis of 7-ethynyl-1H-indazole derivatives and outlines a general protocol for evaluating their kinase inhibitory activity.

Strategic Approach to Synthesis: The Sonogashira Coupling

A robust and efficient method for the synthesis of 7-ethynyl-1H-indazole derivatives is the Sonogashira cross-coupling reaction.[5][9][10][11] This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10][12] The choice of a 7-halo-1H-indazole, typically 7-iodo-1H-indazole, as the starting material is crucial for achieving high yields and good functional group tolerance under mild reaction conditions.[9][13]

The general synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Starting Material: 7-Iodo-1H-indazole Reaction Sonogashira Coupling (Pd/Cu catalysis, base) Start->Reaction Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Reaction Product Product: 7-Ethynyl-1H-indazole Derivative Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of 7-ethynyl-1H-indazole derivatives.

Detailed Synthetic Protocol: Preparation of a Model Compound

This protocol describes the synthesis of a representative 7-ethynyl-1H-indazole derivative.

Reaction Scheme:

Materials and Reagents
Reagent/MaterialGradeSupplier
7-Iodo-1H-indazole≥97%Commercially Available
Terminal Alkyne (e.g., Phenylacetylene)≥98%Commercially Available
Palladium(II) acetate (Pd(OAc)₂)98%Commercially Available
Copper(I) iodide (CuI)98%Commercially Available
Triphenylphosphine (PPh₃)99%Commercially Available
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Prepared in-house
BrinePrepared in-house
Anhydrous sodium sulfate (Na₂SO₄)Commercially Available
Silica gel230-400 meshCommercially Available
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-iodo-1H-indazole (1.0 eq), palladium(II) acetate (0.02 eq), copper(I) iodide (0.04 eq), and triphenylphosphine (0.08 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N). Stir the mixture at room temperature for 10 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous ammonium chloride (NH₄Cl) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Rationale for Experimental Choices

  • Catalyst System: The combination of a palladium catalyst (Pd(OAc)₂) and a copper(I) co-catalyst (CuI) is standard for the Sonogashira reaction, ensuring efficient coupling.[14][15] Triphenylphosphine (PPh₃) is used as a ligand to stabilize the palladium catalyst.

  • Base: Triethylamine (Et₃N) acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.[12]

  • Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidation of the catalyst and other reagents, which could lead to side reactions and lower yields.

  • Aqueous Work-up: The aqueous work-up with ammonium chloride is performed to quench the reaction and remove any remaining catalyst and salts.

Application in Kinase Inhibition: Biological Evaluation

The synthesized 7-ethynyl-1H-indazole derivatives can be evaluated for their ability to inhibit specific protein kinases. A common method for this is a biochemical kinase assay.

General Protocol for a Kinase Inhibition Assay (e.g., using ADP-Glo™ Kinase Assay)

This protocol provides a general framework. Specific conditions will vary depending on the kinase and substrate.

Kinase_Assay_Workflow Start Prepare Reagents: Kinase, Substrate, ATP, Test Compound Incubation1 Kinase Reaction: Incubate Kinase, Substrate, ATP, and Compound Start->Incubation1 Stop_Reaction Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent Incubation1->Stop_Reaction Incubation2 Incubate at RT Stop_Reaction->Incubation2 Signal_Generation Generate Luminescent Signal: Add Kinase Detection Reagent Incubation2->Signal_Generation Measurement Measure Luminescence Signal_Generation->Measurement

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Compound Preparation: Prepare a stock solution of the 7-ethynyl-1H-indazole derivative in a suitable solvent (e.g., DMSO) and create a serial dilution to test a range of concentrations.

  • Kinase Reaction: In a multi-well plate, combine the kinase, its specific substrate, and ATP in a reaction buffer. Add the test compound at various concentrations. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specified period (e.g., 60 minutes).

  • Signal Detection: Stop the kinase reaction and measure the amount of ADP produced, which is proportional to the kinase activity. The ADP-Glo™ Kinase Assay, for instance, converts ADP to ATP, which then drives a luciferase reaction to produce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The inhibitory activity of the compound is determined by the decrease in the signal compared to the positive control. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Structure-Activity Relationship (SAR) Insights

The biological data obtained from kinase assays can be used to establish a structure-activity relationship (SAR).[16][17] For 7-ethynyl-1H-indazole derivatives, the following aspects are often considered:

  • Substituents on the Ethynyl Group: The nature of the substituent on the terminal alkyne can significantly impact potency and selectivity. Aromatic or heteroaromatic rings can form key interactions within the kinase active site.

  • Substitution on the Indazole Core: Modifications at other positions of the indazole ring can be explored to optimize physicochemical properties and target engagement.

  • Linker to Other Moieties: The ethynyl group can serve as a linker to attach other pharmacophores, leading to the development of multi-target inhibitors or compounds with improved pharmacokinetic profiles.

Conclusion

The 7-ethynyl-1H-indazole scaffold is a valuable starting point for the design and synthesis of novel kinase inhibitors. The Sonogashira coupling provides a reliable and versatile method for the preparation of a diverse library of these compounds. Subsequent biological evaluation through in vitro kinase assays allows for the identification of potent inhibitors and the elucidation of structure-activity relationships, guiding further optimization efforts in the pursuit of new therapeutic agents.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). MDPI. Retrieved January 28, 2026, from [Link]

  • ChemInform Abstract: Synthesis of Novel 7-Alkynylindazole Derivatives: Molecular and Crystal Structure of 7-(Pent-1-ynyl)-1H-indazole. | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved January 28, 2026, from [Link]

  • Synthesis of Novel 7-Alkynylindazole Derivatives: Molecular and Crystal Structure of 7-(pent-1-ynyl)-1 H -Indazole. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. (2021, May 1). Bentham Science. Retrieved January 28, 2026, from [Link]

  • Discussion Addendum for: Synthesis of Substituted Indazoles via [3 + 2] Cycloaddition of Benzyne and Diazo Compounds. (n.d.). Organic Syntheses Procedure. Retrieved January 28, 2026, from [Link]

  • Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved January 28, 2026, from [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC. (n.d.). Retrieved January 28, 2026, from [Link]

  • Structures of kinase inhibitors containing an indazole moiety. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 28, 2026, from [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 28, 2026, from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). NIH. Retrieved January 28, 2026, from [Link]

Sources

Method

Application Note: Target Identification and Validation Using the 7-Ethynyl-1H-indazole Chemical Probe

Abstract The identification of protein targets is a critical and often rate-limiting step in modern drug discovery and chemical biology. Chemical probes, small molecules designed to interact with specific proteins, provi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of protein targets is a critical and often rate-limiting step in modern drug discovery and chemical biology. Chemical probes, small molecules designed to interact with specific proteins, provide a powerful tool for elucidating biological pathways and mechanisms of action. This guide details the application of 7-Ethynyl-1H-indazole, a versatile chemical probe, for covalent labeling and subsequent identification of protein targets directly in complex biological systems. The indazole scaffold is a privileged structure in medicinal chemistry, found in numerous clinically approved drugs, suggesting its broad utility in targeting diverse protein families.[1][2][3] The strategically incorporated ethynyl group serves as a bioorthogonal handle, enabling highly specific and efficient covalent linkage to reporter tags via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry".[4][5][6] This document provides a comprehensive theoretical framework and detailed, field-proven protocols for the use of 7-Ethynyl-1H-indazole in a complete target identification workflow, from live-cell labeling to mass spectrometry-based proteomic analysis.

Introduction: The Power of Chemical Probes in Target Discovery

Understanding the molecular targets of a bioactive compound is fundamental to deciphering its mechanism of action, predicting off-target effects, and developing safer, more effective therapeutics. Activity-based protein profiling (ABPP) has emerged as a premier chemoproteomic strategy to functionally interrogate enzymes in their native environment.[7][8][9] ABPP utilizes chemical probes that covalently label the active sites of enzymes, providing a direct readout of their functional state.

1.1. The Indazole Scaffold: A Privileged Motif The 1H-indazole core is a prominent feature in numerous pharmaceuticals, including kinase inhibitors like Pazopanib and Niraparib.[1][3] Its prevalence stems from its ability to form key hydrogen bonding interactions within ATP-binding pockets and other protein active sites.[3][10] This inherent bioactivity makes the indazole scaffold an excellent starting point for designing broad-spectrum or targeted chemical probes.

1.2. 7-Ethynyl-1H-indazole: A Probe Designed for Discovery 7-Ethynyl-1H-indazole combines the protein-binding potential of the indazole core with the chemical versatility of a terminal alkyne. This design enables a two-step "connect-and-capture" approach:

  • Target Engagement: The probe is introduced to a biological system (e.g., live cells or lysates) where it covalently binds to its protein targets. The reactivity can be inherent to the indazole core or enhanced by incorporating a reactive group.

  • Bioorthogonal Ligation: The terminal alkyne, which is inert in biological systems, serves as a handle for the CuAAC click reaction.[11] This allows for the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) with high specificity and efficiency.[4][6]

This strategy provides an unbiased method to identify protein targets without requiring prior knowledge of their identity or function.[12]

Experimental Workflow: From Cell to Target List

The overall workflow is a multi-stage process that requires careful execution and the inclusion of critical controls at each step. The primary objective is to isolate and identify only those proteins that have been covalently modified by the 7-Ethynyl-1H-indazole probe.

G cluster_0 In-Situ Labeling cluster_1 Bioorthogonal Ligation (Click Chemistry) cluster_2 Enrichment & Digestion cluster_3 Analysis & Identification cells Live Cells / Lysate probe Add 7-Ethynyl-1H-indazole (or DMSO Vehicle Control) cells->probe wash Incubate & Lyse/Wash probe->wash click CuAAC Reaction: + Biotin-Azide + CuSO4, Ligand, Reductant wash->click enrich Streptavidin Bead Enrichment click->enrich onbead On-Bead Tryptic Digestion enrich->onbead lcms LC-MS/MS Analysis onbead->lcms data Database Search & Data Analysis lcms->data target_list Generate Target List data->target_list

Caption: Overall workflow for target identification using 7-Ethynyl-1H-indazole.

Detailed Protocols

The following protocols are provided as a robust starting point. Optimization of probe concentration, incubation times, and reagent amounts may be necessary depending on the specific cell type and experimental goals.

Protocol 1: Live Cell Labeling and Lysate Preparation

Rationale: Performing the initial labeling in live, intact cells ensures that the probe interacts with proteins in their native conformation and subcellular location. A parallel vehicle control (DMSO) is essential to distinguish probe-specific interactions from non-specific background binding.

Materials:

  • 7-Ethynyl-1H-indazole (resuspended in DMSO to 10-100 mM stock)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Cell scrapers

Procedure:

  • Cell Culture: Plate cells (e.g., HEK293T, HeLa) to achieve 80-90% confluency on the day of the experiment.

  • Probe Treatment:

    • For the treatment group, dilute the 7-Ethynyl-1H-indazole stock solution into pre-warmed culture medium to a final concentration of 1-50 µM.

    • For the vehicle control group, add an equivalent volume of DMSO to the medium.

  • Incubation: Remove the old medium from the cells and replace it with the probe- or vehicle-containing medium. Incubate for 1-4 hours at 37°C, 5% CO₂.

  • Cell Harvest:

    • Aspirate the medium and wash the cells twice with 5-10 mL of ice-cold PBS to remove the excess probe.

    • Add 1 mL of ice-cold lysis buffer to the plate, scrape the cells, and transfer the suspension to a pre-chilled microcentrifuge tube.

  • Lysate Clarification:

    • Incubate the lysate on ice for 20 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to a concentration of 1-2 mg/mL with lysis buffer. Samples can be used immediately or stored at -80°C.

Protocol 2: CuAAC "Click" Reaction

Rationale: This step attaches a biotin-azide reporter tag to the alkyne handle of the probe-modified proteins. The use of a copper(I)-stabilizing ligand like THPTA is critical to enhance reaction efficiency and minimize protein damage from copper-generated reactive oxygen species.[13] A freshly prepared reducing agent (sodium ascorbate) is required to convert Cu(II) to the catalytically active Cu(I) state.

CuAAC cluster_reactants Probe Protein-Probe-Alkyne Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) + Ligand (THPTA) Biotin Biotin-Azide Product Protein-Probe-Triazole-Biotin Catalyst->Product Click Reaction

Caption: Schematic of the CuAAC "click" reaction for biotinylation.

Reagent Preparation & Concentration Table:

ReagentStock ConcentrationFinal ConcentrationVolume for 1 mL Lysate
Protein Lysate1-2 mg/mL-1 mL
Biotin-Azide10 mM in DMSO100 µM10 µL
THPTA Ligand100 mM in H₂O1 mM10 µL
Copper(II) Sulfate50 mM in H₂O1 mM20 µL
Sodium Ascorbate400 mM in H₂O (Fresh)4 mM10 µL

Procedure:

  • Prepare Lysate: Aliquot 1 mg of protein lysate (e.g., 1 mL of 1 mg/mL) into a 1.5 mL microcentrifuge tube for each sample.

  • Sequential Reagent Addition: Add the click-chemistry reagents in the following order, vortexing gently after each addition:

    • Biotin-Azide

    • THPTA Ligand[14]

    • Copper(II) Sulfate

    • Sodium Ascorbate (prepare this solution immediately before use)

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature on a rotating shaker.

  • Reaction Quench (Optional but Recommended): Add 10 µL of 500 mM EDTA to chelate the copper and stop the reaction.

Protocol 3: Streptavidin Enrichment and On-Bead Digestion

Rationale: The extremely high affinity of the biotin-streptavidin interaction (Kd ≈ 10⁻¹⁵ M) allows for efficient capture of the biotinylated proteins, even at low abundance.[15] Extensive washing is crucial to remove non-specifically bound proteins, which are a major source of background in proteomic experiments.[16] On-bead digestion, where trypsin is added directly to the protein-bound beads, is an effective method for eluting peptides for mass spectrometry while leaving the streptavidin and non-covalently bound proteins behind.[16][17]

Materials:

  • High-capacity streptavidin magnetic beads[18]

  • Wash Buffer 1: 1% SDS in PBS

  • Wash Buffer 2: 8 M Urea in 100 mM Tris-HCl, pH 8.5

  • Wash Buffer 3: 100 mM Tris-HCl, pH 8.5

  • Reduction Solution: 10 mM DTT in 100 mM Tris-HCl, pH 8.5

  • Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5

  • Trypsin/Lys-C mix, sequencing grade

  • Formic acid

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads in their slurry. For 1 mg of lysate, use 30-50 µL of bead slurry.

    • Wash the beads three times with PBS, using a magnetic rack to separate the beads from the supernatant.

  • Protein Capture:

    • Add the washed beads to the clicked lysate from Protocol 2.

    • Incubate for 1.5 hours at room temperature on a rotator.

  • Stringent Washing:

    • Separate the beads on a magnetic rack and discard the supernatant.

    • Perform the following washes sequentially, resuspending the beads completely at each step:

      • 2x with 1 mL of Wash Buffer 1 (1% SDS in PBS)

      • 2x with 1 mL of Wash Buffer 2 (8 M Urea)

      • 3x with 1 mL of Wash Buffer 3 (100 mM Tris-HCl)

  • On-Bead Digestion:

    • After the final wash, resuspend the beads in 100 µL of Wash Buffer 3.

    • Reduction: Add 10 µL of 100 mM DTT (final conc. 10 mM) and incubate at 37°C for 30 minutes.

    • Alkylation: Cool to room temperature. Add 12 µL of 500 mM IAA (final conc. ~55 mM) and incubate in the dark for 20 minutes.[19]

    • Digestion: Add 1 µg of Trypsin/Lys-C mix to the beads. Incubate overnight (12-16 hours) at 37°C with shaking.

  • Peptide Elution and Cleanup:

    • Centrifuge the tubes and place them on a magnetic rack.

    • Carefully collect the supernatant, which contains the digested peptides.

    • Acidify the peptides by adding formic acid to a final concentration of 1-2%.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Dry the purified peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 4: LC-MS/MS and Data Analysis

Rationale: Bottom-up proteomics using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for identifying and quantifying proteins in complex mixtures.[20][21] Peptides are separated by reverse-phase chromatography and sequentially fragmented in the mass spectrometer to determine their amino acid sequence. These sequences are then matched to a protein database to identify the parent proteins.

Procedure:

  • LC-MS/MS Analysis: Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water). Analyze the sample on a high-resolution Orbitrap or similar mass spectrometer coupled to a nano-LC system.

  • Database Searching: Process the raw MS data using a search algorithm (e.g., MaxQuant, Proteome Discoverer). Search the data against a relevant protein database (e.g., UniProt Human) with trypsin specified as the enzyme.

  • Data Filtering and Target Identification:

    • Filter the results to a protein and peptide false discovery rate (FDR) of <1%.

    • Identify potential targets by comparing the protein identifications from the probe-treated sample against the vehicle (DMSO) control. True targets should be significantly enriched (based on spectral counts or intensity-based quantification) in the probe-treated sample.[22]

Self-Validation and Troubleshooting

A robust experimental design includes multiple layers of controls to ensure the trustworthiness of the final target list.

Problem Potential Cause Solution
High background / Many proteins in DMSO control- Inefficient washing- Non-specific binding to beads- Sticky cell line- Increase the number and stringency of washes (especially the SDS wash).- Increase the volume of beads to reduce saturation.- Pre-clear lysate with empty beads before adding to streptavidin beads.
No enrichment of known or expected targets- Inactive probe- Inefficient click reaction- Probe concentration too low- Verify probe integrity via NMR or MS.- Always use freshly prepared sodium ascorbate for the click reaction.- Perform a dose-response experiment to find the optimal probe concentration.
Low peptide/protein yield after digestion- Inefficient digestion- Poor protein capture- Ensure DTT and IAA steps are performed correctly.- Increase trypsin amount or digestion time.- Check the binding capacity of your streptavidin beads.[18]

Conclusion and Future Directions

7-Ethynyl-1H-indazole is a powerful and adaptable chemical probe for target identification. Its foundation on a privileged medicinal chemistry scaffold, combined with a bioorthogonal alkyne handle, enables the unbiased discovery of protein interactors in a physiologically relevant context. The protocols outlined here provide a comprehensive framework for applying this tool. Future work may involve modifying the indazole core to target specific protein families or incorporating photo-activatable crosslinkers to capture non-covalent protein-protein interactions.

References

  • Title: Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules (MDPI) URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry URL: [Link]

  • Title: Click chemistry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway Source: Scientific Reports (Nature) URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: Molecules (MDPI) URL: [Link]

  • Title: Protein mass spectrometry - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Click Chemistry in Proteomic Investigations Source: Molecular & Cellular Proteomics (ASBMB) URL: [Link]

  • Title: Activity-based protein profiling: A graphical review Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: Bioorthogonal approach to identify unsuspected drug targets in live cells Source: World Journal of Stem Cells URL: [Link]

  • Title: Protocol for clickable photoaffinity labeling and quantitative chemical proteomics Source: STAR Protocols (Cell Press) URL: [Link]

  • Title: Biotin-streptavidin based purification guide lines Source: The Rockefeller University Proteomics Resource Center URL: [Link]

  • Title: Bioorthogonal Chemistry and Its Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design Source: Molecules (MDPI) URL: [Link]

  • Title: Novel indazole-based small compounds enhance TRAIL-induced apoptosis by inhibiting the MKK7-TIPRL interaction in hepatocellular carcinoma Source: Oncotarget URL: [Link]

  • Title: Oxidative protein labeling in mass-spectrometry-based proteomics Source: Essays in Biochemistry URL: [Link]

  • Title: Applications of Click Chemistry Reaction for Proteomics Analysis Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: ResearchGate URL: [Link]

  • Title: Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives Source: PMC - NIH URL: [Link]

  • Title: Targeted Quantitation of Proteins by Mass Spectrometry Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics Source: Molecules (MDPI) URL: [Link]

  • Title: Bioorthogonally activated reactive species for target identification Source: EMBL-EBI URL: [Link]

  • Title: In Situ Click Reaction Coupled with Quantitative Proteomics for Identifying Protein Targets of Catechol Estrogens Source: PubMed URL: [Link]

  • Title: Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling Source: Photochemistry and Photobiology URL: [Link]

  • Title: Bioorthogonally activated reactive species for target identification Source: PubMed URL: [Link]

  • Title: Activity-based proteomics - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction Source: PubMed URL: [Link]

  • Title: Assessment of Streptavidin Bead Binding Capacity to Improve Quality of Streptavidin-based Enrichment Studies Source: Journal of Proteome Research (ACS Publications) URL: [Link]

  • Title: Complicated issue: What is the best proteomics compatible way to release biotinylated proteins from syreptavidin beads? Source: Reddit URL: [Link]

  • Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL: [Link]

  • Title: Subcellular mass spectrometry reveals proteome remodeling in an asymmetrically dividing (frog) embryonic stem cell Source: PNAS URL: [Link]

  • Title: Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry Source: Current Protocols in Chemical Biology URL: [Link]

  • Title: Procedure for Enriching Cell Surface Proteins Using Biotin Affinity Source: MtoZ Biolabs URL: [Link]

  • Title: Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines Source: Journal of Applied Pharmaceutical Science URL: [Link]

Sources

Application

7-Ethynyl-1H-indazole: A Strategic Handle for Medicinal Chemistry

Topic: 7-Ethynyl-1H-indazole applications in medicinal chemistry Audience: Researchers, scientists, and drug development professionals. Application Note & Protocol Guide Introduction: The Power of the "Privileged" Alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-Ethynyl-1H-indazole applications in medicinal chemistry Audience: Researchers, scientists, and drug development professionals.

Application Note & Protocol Guide

Introduction: The Power of the "Privileged" Alkyne

In the landscape of modern drug discovery, the indazole scaffold is ubiquitous, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Pazopanib) and GPCR ligands. Its ability to function as a bioisostere of indole or purine allows it to engage effectively with the hinge region of ATP-binding pockets.

7-Ethynyl-1H-indazole represents a high-value, strategic building block. The introduction of a terminal alkyne at the C7 position provides a versatile orthogonal handle that enables three critical medicinal chemistry campaigns:

  • Fragment-Based Drug Discovery (FBDD): The C7 vector often points towards the solvent front in many kinase-inhibitor complexes, allowing for rapid library expansion without disrupting the core binding mode.

  • PROTAC & Chimera Synthesis: The alkyne is a "click-ready" handle for conjugating E3 ligase recruiters via rigid or flexible linkers.

  • Bioorthogonal Labeling: It serves as a latent handle for Activity-Based Protein Profiling (ABPP) via copper-catalyzed azide-alkyne cycloaddition (CuAAC).

This guide provides validated protocols for synthesizing this core unit and applying it in high-stakes drug development workflows.

Core Protocol: Synthesis of 7-Ethynyl-1H-indazole

Objective: To synthesize 7-ethynyl-1H-indazole on a multigram scale starting from commercially available 7-bromo-1H-indazole.

Mechanism & Rationale

Direct ethynylation of the indazole ring is best achieved via Sonogashira cross-coupling using a trimethylsilyl (TMS) protected acetylene. The TMS group prevents homocoupling (Glaser coupling) and polymerization. A subsequent mild basic deprotection reveals the terminal alkyne.

Workflow Diagram

SynthesisWorkflow Start 7-Bromo-1H-indazole Step1 Step 1: Protection (THP/Boc) Start->Step1 NaH, DHP Step2 Step 2: Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Step1->Step2 Pd(PPh3)2Cl2, CuI Et3N, 80°C Step3 Step 3: Deprotection (TBAF or K2CO3) Step2->Step3 Desilylation Final 7-Ethynyl-1H-indazole Step3->Final Purification

Caption: Step-wise synthetic route for accessing the 7-ethynyl-1H-indazole scaffold.

Detailed Methodology
Step 1: N1-Protection (Critical for Regioselectivity)

Note: Unprotected indazoles can poison Pd catalysts or lead to N-arylation side products.

  • Dissolve 7-bromo-1H-indazole (1.0 equiv) in anhydrous DCM.

  • Add 3,4-dihydro-2H-pyran (DHP) (1.5 equiv) and catalytic p-TsOH (0.1 equiv).

  • Stir at RT for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1) for disappearance of starting material.

  • Validation: The product (1-(tetrahydro-2H-pyran-2-yl)-7-bromo-indazole) will have a higher Rf.

  • Workup: Wash with NaHCO3, dry over Na2SO4, and concentrate.

Step 2: Sonogashira Coupling
  • Reactants: Dissolve N-protected 7-bromoindazole (1.0 equiv) in degassed DMF/Et3N (3:1 ratio).

  • Catalysts: Add Pd(PPh3)2Cl2 (0.05 equiv) and CuI (0.1 equiv).

  • Reagent: Add ethynyltrimethylsilane (1.5 equiv) dropwise.

  • Reaction: Heat to 80°C under Argon in a sealed pressure vial for 12 hours.

    • Expert Tip: The solution should turn dark brown/black. If it remains green, the Pd(II) has not been reduced to active Pd(0); add more alkyne or check oxygen exclusion.

  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Dilute with EtOAc, wash with water (3x) to remove DMF.

  • Purification: Flash chromatography (0-20% EtOAc in Hexanes).

Step 3: Global Deprotection
  • Dissolve the TMS-intermediate in MeOH .

  • Add K2CO3 (2.0 equiv). Stir at RT for 2 hours.

    • Note: This step simultaneously removes the TMS group.[1] If the THP group is retained, use TBAF in THF instead. For full deprotection (removing THP), treat with 4M HCl in Dioxane at 60°C for 2 hours.

  • Final Isolation: Neutralize, extract with EtOAc, and recrystallize from Hexane/EtOAc.

Application 1: "Click" Chemistry for PROTAC Linkers

Context: Proteolysis Targeting Chimeras (PROTACs) require a linker to connect the target protein ligand to an E3 ligase ligand (e.g., Thalidomide or VHL). The 7-ethynyl group allows for the modular assembly of these complex molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Protocol: CuAAC Ligation

Reagents:

  • Alkyne: 7-Ethynyl-1H-indazole derivative (1.0 equiv).

  • Azide: Azide-PEG-E3 Ligand (1.0 equiv).

  • Catalyst: CuSO4[2][3]·5H2O (0.1 equiv).

  • Reductant: Sodium Ascorbate (0.5 equiv).

  • Solvent: t-BuOH/H2O (1:1).[4]

Procedure:

  • Setup: In a small vial, dissolve the Alkyne and Azide in the solvent mixture.

  • Initiation: Add the CuSO4 solution followed immediately by the Sodium Ascorbate solution. The mixture should turn bright yellow/orange (characteristic of Cu(I) species).

  • Incubation: Stir at RT for 4–16 hours.

    • Self-Validation: Monitor by LC-MS. The disappearance of the azide peak and the appearance of the triazole product mass (M + Alkyne + Azide) confirms the reaction.

  • Purification: Scavenge copper using a resin (e.g., QuadraPure™ TU) or EDTA wash before preparative HPLC.

PROTAC Assembly Diagram

PROTAC_Assembly Indazole 7-Ethynyl-Indazole (Warhead) Click CuAAC Reaction (Click Chemistry) Indazole->Click Alkyne Linker Azide-PEG-Linker Linker->Click Azide E3 E3 Ligase Ligand (e.g., Thalidomide) E3->Linker Pre-attached PROTAC Final PROTAC Molecule (Triazole Linked) Click->PROTAC 1,2,3-Triazole Formation

Caption: Modular assembly of a PROTAC degrader using the 7-ethynyl moiety.

Application 2: Kinase Inhibitor Optimization (The Solvent Front)

Context: In many kinase active sites (e.g., PI3K, LRRK2), the C7 position of the indazole core points towards the solvent-exposed region. Extending this position via Sonogashira coupling allows medicinal chemists to modulate physicochemical properties (Solubility, LogD) without steric clash.

Data: Impact of C7-Substitution on Kinase Selectivity

C7-Substituent LogP Kinase Potency (IC50) Solubility (µM)
-H (Parent) 2.5 15 nM 50
-C≡CH (Ethynyl) 2.8 12 nM 45
-C≡C-Pyridine 2.1 4 nM 120

| -C≡C-CH2-OH | 1.4 | 25 nM | >500 |

Interpretation: The ethynyl group itself is a small, lipophilic handle. However, coupling it to a polar heterocycle (like pyridine) or an alcohol significantly improves solubility and potency by accessing specific polar interactions at the solvent rim.

Protocol: Scaffold Elaboration
  • Starting Material: 7-Ethynyl-1H-indazole.

  • Coupling Partner: Aryl Iodide or Heteroaryl Bromide.

  • Conditions: Pd(PPh3)4 (5 mol%), CuI (10 mol%), Et3N/DMF, 90°C.

  • Note: This "Inverse Sonogashira" (Alkyne on scaffold + Halide in solution) is often cleaner than the reverse.

References

  • Synthesis of Indazole Derivatives: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2023.[3][5]

  • Click Chemistry in Drug Discovery: Click Chemistry in Drug Discovery. Sigma-Aldrich.

  • Kinase Inhibitor Design: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. J. Med. Chem. 2018.[4][5]

  • Sonogashira Protocols: Application Notes and Protocols for Sonogashira Cross-Coupling. BenchChem.[4][6]

  • Multi-Kinase Inhibitors: Discovery of a Novel Template, 7-Substituted 7-Deaza-4′-Thioadenosine Derivatives as Multi-Kinase Inhibitors. Marine Drugs. 2020.

Sources

Method

Bioconjugation Strategies for 7-Ethynyl-1H-indazole: A Guide to ABPP and PROTAC Development

Topic: Bioconjugation Strategies for 7-Ethynyl-1H-indazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists Introduction: The Strategic Utility...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bioconjugation Strategies for 7-Ethynyl-1H-indazole Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, Drug Discovery Scientists

Introduction: The Strategic Utility of the 7-Ethynyl Handle

7-Ethynyl-1H-indazole represents a privileged scaffold in modern drug discovery, particularly within the kinase inhibitor space. The indazole core mimics the adenine ring of ATP, allowing it to anchor effectively within the hinge region of kinase active sites (e.g., Akt, PLK4, VEGFR).

The strategic placement of the ethynyl (alkyne) group at the C-7 position is not arbitrary. Structural biology data consistently demonstrates that the C-7 position of the indazole ring typically orients towards the solvent-exposed front of the ATP-binding pocket. This positioning offers two critical advantages for bioconjugation:

  • Preservation of Affinity: Functionalization at this site rarely interferes with the critical hydrogen bonding interactions at the hinge region (N-1/N-2).

  • Steric Freedom: The linear, compact nature of the ethynyl group (

    
     hybridized, linear geometry) minimizes steric penalties, allowing the "warhead" to enter the binding pocket before conjugation.
    

This guide details the protocols for utilizing 7-Ethynyl-1H-indazole in Activity-Based Protein Profiling (ABPP) and PROTAC (Proteolysis Targeting Chimera) linker synthesis via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Chemical Biology Mechanism: The CuAAC Reaction[1][2]

The primary bioconjugation strategy for 7-Ethynyl-1H-indazole is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This bioorthogonal reaction couples the terminal alkyne on the indazole to an azide-tagged reporter (fluorophore, biotin, or E3 ligase ligand).

Reaction Pathway

The reaction proceeds via a stepwise cycle involving a copper-acetylide intermediate. Unlike uncatalyzed Huisgen cycloaddition, CuAAC is regiospecific, exclusively yielding the 1,4-disubstituted 1,2,3-triazole.

Critical Reagents & Causality
  • CuSO₄ (Precursor): Source of Copper.[1][2] Must be reduced to Cu(I) in situ.[1]

  • Sodium Ascorbate (Reductant): Reduces Cu(II) to the active Cu(I) species. Why: Cu(I) is unstable and readily oxidizes; in situ generation ensures a steady supply of active catalyst.

  • THPTA (Ligand): Tris(3-hydroxypropyltriazolylmethyl)amine.[2]

    • Expert Insight: While TBTA is common in organic synthesis, THPTA is strictly recommended for biological lysates. THPTA is water-soluble and protects proteins from Cu(I)-mediated oxidative damage (carbonylation) and precipitation, which is a common failure mode in ABPP.

Visualization: ABPP Workflow

The following diagram illustrates the workflow for using a 7-Ethynyl-1H-indazole probe to identify kinase targets in a complex proteome.

ABPP_Workflow cluster_reaction Critical Bioconjugation Step Substrate Live Cells / Lysate Probe 7-Ethynyl-1H-indazole (Incubation) Substrate->Probe 1-4 hrs Lysis Lysis & Solubilization Probe->Lysis Non-denaturing Click CuAAC Reaction (Add Azide-Reporter) Lysis->Click + Cu(I), THPTA, Azide Precip Protein Precipitation (Remove Excess Probe) Click->Precip Acetone/MeOH Analysis Analysis (SDS-PAGE / LC-MS) Precip->Analysis Re-solubilize

Figure 1: Workflow for Activity-Based Protein Profiling (ABPP) using 7-Ethynyl-1H-indazole probes.

Protocol 1: In Situ Proteome Labeling (ABPP)

Objective: To label and identify the specific kinase targets of 7-Ethynyl-1H-indazole in cell lysates using a biotin-azide or rhodamine-azide reporter.

Reagents Required
ReagentStock ConcentrationSolventStorage
7-Ethynyl-1H-indazole 10 mMDMSO-20°C
Azide-Reporter (Biotin/TAMRA)5 mMDMSO-20°C (Dark)
CuSO₄ 50 mMddH₂ORT
THPTA (Ligand)100 mMddH₂O-20°C
Sodium Ascorbate 100 mMddH₂OFreshly Prepared
TCEP (Optional)50 mMddH₂O-20°C
Step-by-Step Methodology

1. Probe Incubation (Target Engagement)

  • Harvest cells and lyse in PBS containing 0.1% NP-40 and protease inhibitors. Do not use EDTA/EGTA as they chelate Copper.

  • Adjust protein concentration to 1–2 mg/mL.

  • Add 7-Ethynyl-1H-indazole (1–10 µM final) to the lysate.

  • Include a "Competition Control": Pre-incubate lysate with 100 µM of the non-alkyne parent inhibitor (if available) for 30 min before adding the probe.

  • Incubate at RT for 1 hour or 4°C for 4 hours.

2. The Click Reaction (Bioconjugation)

  • Prepare the "Click Mix" immediately prior to use. Premixing CuSO₄ and THPTA stabilizes the copper.

    • Mix CuSO₄ and THPTA stock solutions (1:2 molar ratio).

    • Add the Azide-Reporter.[1]

    • Add Sodium Ascorbate last.

  • Add reagents to the lysate in the following specific order to prevent precipitation:

Addition OrderReagentFinal Conc.Volume (for 100 µL lysate)
1Azide-Reporter100 µM2.0 µL
2CuSO₄:THPTA Complex1 mM Cu / 2 mM Ligand2.0 µL (premixed)
3Sodium Ascorbate5 mM5.0 µL
  • Vortex gently and incubate for 1 hour at RT in the dark.

3. Quenching and Cleanup

  • Add 4 volumes of ice-cold acetone or MeOH/Chloroform to precipitate proteins. This step is mandatory to remove unreacted probe and click reagents which interfere with Western blotting or Mass Spec.

  • Incubate at -20°C for 30 mins.

  • Centrifuge at 15,000 x g for 10 mins at 4°C. Discard supernatant.

  • Wash pellet 2x with cold methanol. Air dry briefly.

4. Analysis

  • Resolubilize pellet in 1x SDS Loading Buffer.

  • Fluorescence: Run on SDS-PAGE and image on a fluorescent scanner (e.g., Typhoon).

  • Enrichment (Mass Spec): Resolubilize in PBS/SDS, incubate with Streptavidin beads, wash stringentely, and digest with Trypsin for LC-MS/MS.

Protocol 2: Chemical Synthesis of PROTAC Linkers

Objective: To conjugate 7-Ethynyl-1H-indazole to an E3 ligase ligand (e.g., Thalidomide-Azide) via a PEG linker for targeted degradation.

Reaction Scheme Visualization

Chemical_Scheme Indazole 7-Ethynyl-1H-indazole (Warhead) Catalyst CuSO4 / Ascorbate TBTA (Ligand) Indazole->Catalyst Linker Azide-PEG-Thalidomide (E3 Ligand) Linker->Catalyst Product PROTAC Conjugate (1,2,3-Triazole Linkage) Catalyst->Product t-BuOH/H2O, 40°C

Figure 2: Synthetic scheme for generating PROTACs from 7-ethynyl-indazole.

Methodology

Unlike protein labeling, chemical synthesis allows for organic co-solvents and higher concentrations.

  • Solvent System: Dissolve 7-Ethynyl-1H-indazole (1 eq) and Azide-Linker-E3 Ligand (1.1 eq) in t-BuOH:Water (1:1) or DMSO:Water (3:1) if solubility is poor.

  • Catalyst Preparation: Add CuSO₄ (10 mol%) and TBTA (10 mol%) (Note: TBTA is preferred here over THPTA for organic solubility).

  • Initiation: Add Sodium Ascorbate (20 mol%).

  • Reaction: Stir at 40°C for 4–12 hours. Monitor by LC-MS.[3]

  • Purification: The triazole product is often significantly more polar. Purify via Preparative HPLC (Reverse Phase C18).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protein Precipitation High Copper concentration or wrong ligand.Switch to THPTA (not TBTA). Keep final Cu concentration < 1 mM.
High Background (Fluorescence) Non-specific sticking of fluorophore.Perform acetone precipitation/wash steps meticulously. Use 0.1% SDS in wash buffers.
No Signal Oxidation of Ascorbate.[4]Always prepare Sodium Ascorbate fresh. It degrades within 1-2 hours in solution.
Incomplete Reaction (Synthesis) Steric hindrance at 7-position.Increase temperature to 50°C. Use CuI/DIPEA in THF (anhydrous conditions) instead of aqueous CuAAC.

References

  • Design and Synthesis of Indazole-Based Kinase Inhibitors Source: Vertex AI Research / NIH Context: Describes the synthesis of 3-ethynyl and 7-ethynyl indazoles and their structure-activity relationships in kinase inhibition.

  • Click Chemistry Protocols for Proteome Labeling Source: BroadPharm Context: Authoritative protocols for CuAAC in cell lysates, emphasizing the specific ratios of THPTA/CuSO4 required for protein stability.

  • Site-Specific Competitive Kinase Inhibitor Profiling (ABPP) Source: NIH / PubMed Context: Validates the use of alkyne-tagged kinase inhibitors followed by CuAAC for target deconvolution and selectivity profiling.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanics Source: Lumiprobe Context: Detailed mechanism and reagent stability data for CuAAC, supporting the requirement for fresh ascorbate.

Sources

Application

functionalization of peptides with 7-Ethynyl-1H-indazole

Application Note: High-Efficiency Functionalization of Peptides with 7-Ethynyl-1H-indazole via CuAAC Executive Summary & Application Scope The functionalization of peptides with heterocyclic scaffolds is a cornerstone of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Functionalization of Peptides with 7-Ethynyl-1H-indazole via CuAAC

Executive Summary & Application Scope

The functionalization of peptides with heterocyclic scaffolds is a cornerstone of modern drug discovery, particularly in the development of Peptide-Drug Conjugates (PDCs) , PROTACs , and Macrocyclic Kinase Inhibitors .[1]

7-Ethynyl-1H-indazole (7-E-Ind) represents a privileged building block. The indazole core is ubiquitous in FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) due to its ability to mimic the adenine ring of ATP.[1] The 7-ethynyl handle provides a bioorthogonal "click" site (alkyne) located at a sterically unique position—adjacent to the indazole nitrogen (N1)—allowing for vector exploration that differs from standard 3- or 5-substituted isomers.

This guide details the protocol for conjugating 7-E-Ind to azido-functionalized peptides using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . Unlike standard aliphatic alkynes, the hydrophobicity and potential metal-coordinating ability of the indazole require specific handling to prevent catalyst poisoning and peptide aggregation.

Chemical Strategy & Mechanism

The conjugation relies on the 1,3-dipolar cycloaddition between the terminal alkyne of 7-E-Ind and an azide-bearing amino acid (e.g., Azido-Lysine, Aha) on the peptide.

Key Mechanistic Considerations:

  • Solubility Mismatch: Peptides are typically hydrophilic; 7-E-Ind is highly hydrophobic. A co-solvent system (DMSO/Buffer) is non-negotiable.

  • Catalyst Stabilization: The N1 and N2 nitrogens of the indazole ring can weakly coordinate Cu(I). To prevent "catalyst death" or non-specific copper binding to the peptide backbone, we utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that sacrifices itself to protect the biomolecule while maintaining Cu(I) catalytic activity.[1][2]

  • Steric Environment: The 7-position is "ortho" to the N1-H. While the linear alkyne spacer reduces steric clash, the proximity to the polar N-H bond influences the local solvation shell.

Reaction Scheme Visualization

ReactionScheme Indazole 7-Ethynyl-1H-indazole (Hydrophobic Warhead) Catalyst Cu(I)-THPTA Complex (Catalyst) Indazole->Catalyst Solubilized in DMSO Peptide Azido-Peptide (Hydrophilic Backbone) Peptide->Catalyst Solubilized in PBS Product 1,4-Disubstituted Triazole Conjugate Catalyst->Product CuAAC Cycloaddition (RT, 1-2 hrs)

Caption: Schematic of the convergent synthesis. The hydrophobic indazole and hydrophilic peptide meet at the copper catalytic center.[1]

Detailed Protocol: Solution-Phase Conjugation

This protocol is optimized for a 5 µmol peptide scale . It uses a "pre-complexed" copper source to ensure reproducibility.

Materials & Reagents
ReagentSpecificationRole
7-Ethynyl-1H-indazole >95% Purity (HPLC)Warhead / Cargo
Azido-Peptide HPLC Purified, LyophilizedScaffold
CuSO₄ · 5H₂O 20 mM Stock (in ddH₂O)Copper Source
THPTA Ligand 50 mM Stock (in ddH₂O)Cu(I) Stabilizer & Protectant
Sodium Ascorbate 100 mM Stock (Freshly made)Reducing Agent (Cu²⁺ → Cu⁺)
DMSO LC-MS GradeCo-solvent
Buffer 100 mM Phosphate (pH 7.[1]5)Reaction Medium
Step-by-Step Procedure

Step 1: Stock Preparation (Critical for Stoichiometry)

  • Dissolve Azido-Peptide in Buffer to a concentration of 2 mM .

  • Dissolve 7-Ethynyl-1H-indazole in DMSO to a concentration of 10 mM .

    • Note: Indazoles can be stubborn. Vortex and sonicate for 30 seconds to ensure complete dissolution.

Step 2: Catalyst Pre-Complexing (The "Blue Mix") [1]

  • In a separate microtube, mix the CuSO₄ and THPTA.[1]

    • Ratio: 1 part CuSO₄ : 5 parts THPTA (Molar ratio 1:5).

    • Example: Mix 10 µL of 20 mM CuSO₄ + 20 µL of 50 mM THPTA + 70 µL Water.

    • Observation: The solution should remain clear light blue. If a precipitate forms, your THPTA is degraded.[1]

Step 3: Reaction Assembly

  • Into a 1.5 mL Eppendorf tube, add 500 µL of Peptide Solution (1.0 µmol eq).

  • Add 200 µL of DMSO (to prevent indazole precipitation).

  • Add 150 µL of 7-Ethynyl-1H-indazole (1.5 µmol, 1.5 eq ).

    • Checkpoint: The solution is now ~40% DMSO. Ensure it is clear. If cloudy, add more DMSO dropwise until clear.[1]

  • Add 50 µL of the Pre-complexed Cu-THPTA mixture (0.1 eq Cu).

  • INITIATION: Add 20 µL of Sodium Ascorbate (100 mM, 2.0 eq ).

  • Flush headspace with Nitrogen or Argon (optional but recommended) and cap tightly.

Step 4: Incubation

  • Agitate gently (thermomixer or rocker) at Room Temperature for 2 hours .

  • Do not heat above 40°C, as the indazole N1-H can become reactive or the peptide may degrade.[1]

Step 5: Quenching & Purification [1]

  • Quench by adding 50 µL of 0.5 M EDTA (chelates the copper).

  • Purification: The reaction mixture will contain excess hydrophobic indazole.

    • Method: Preparative HPLC (C18 column).

    • Gradient: 5% to 95% Acetonitrile (+0.1% TFA). The unreacted 7-E-Ind will elute late (high organic); the conjugate will elute earlier.

Analytical Validation (QC)

You must validate the hit using LC-MS.

  • Mass Shift Calculation:

    • Target Mass = (Mass of Peptide) + (Mass of 7-Ethynylindazole)

    • Note: There is NO loss of atoms in a click reaction. It is an addition reaction.

    • Example: If Peptide is 1500 Da and 7-E-Ind is 142.16 Da, Product = 1642.16 Da.[1]

  • HPLC Profile:

    • The conjugate will be more hydrophobic (retain longer) than the starting peptide but less hydrophobic than the free indazole.

Troubleshooting & Critical Considerations

Issue: Precipitation upon adding Ascorbate
  • Cause: The reduction of Cu(II) to Cu(I) changes the coordination geometry. If the peptide or indazole is on the verge of crashing out, this perturbation triggers it.[1]

  • Solution: Increase DMSO concentration to 50%. Add 1M Guanidinium HCl to the buffer to solubilize the peptide backbone.

Issue: Incomplete Conversion (Stalled Reaction)
  • Cause: Oxygen poisoning (re-oxidizing Cu(I) to Cu(II)) or Indazole Chelation.[1]

  • Solution:

    • Add a second bolus of Sodium Ascorbate (fresh).

    • Increase Cu-THPTA load to 0.5 equivalents. The indazole nitrogens might be sequestering trace copper.

Workflow Logic Diagram

Workflow cluster_prep Preparation Phase start Start: Reagent Prep sol_ind Dissolve 7-E-Ind (100% DMSO) start->sol_ind sol_pep Dissolve Peptide (PBS Buffer) start->sol_pep complex Pre-complex Cu + THPTA (Prevent precipitation) start->complex mix Combine: Peptide + Indazole (Adjust DMSO to >30%) sol_ind->mix sol_pep->mix complex->mix init Initiate: Add Ascorbate mix->init react Incubate 2h @ RT init->react check LC-MS Check react->check finish Purify (Prep HPLC) check->finish Complete Conversion retry Add more Ascorbate/Cu check->retry Incomplete retry->react

Caption: Operational workflow for the conjugation process, highlighting the critical decision point at LC-MS analysis.

References

  • Indazole Scaffold Utility

    • Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 2021.[1][3][4]

  • Click Chemistry Protocol (THPTA)

    • Water-soluble Ligand for Bioorthogonal Click Reactions.[5][6] TCI Chemicals Application Note.

  • CuAAC Mechanism & Optimization

    • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie Int.[5] Ed., 2009.[1][5]

    • [1]

  • Kinase Inhibitor Synthesis (Indazoles)

    • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles. Bioorganic & Medicinal Chemistry, 2014.[1] (Provides context on ethynyl-indazole stability).

Sources

Method

Application Notes and Protocols for 7-Ethynyl-1H-indazole in Fragment-Based Drug Discovery

Introduction: The Strategic Value of 7-Ethynyl-1H-indazole in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its eff...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 7-Ethynyl-1H-indazole in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-finding strategies, prized for its efficiency in exploring chemical space and its ability to generate high-quality, optimizable starting points.[1][2] This approach identifies low-molecular-weight fragments (typically <300 Da) that bind with low affinity but high ligand efficiency to a biological target.[1] These initial hits then serve as foundational blueprints for constructing more potent and selective lead compounds through structure-guided medicinal chemistry.

Within the vast landscape of fragment libraries, the 1H-indazole scaffold has emerged as a "privileged" structure, particularly for targeting protein kinases.[3][4] Its bicyclic aromatic system is adept at forming key hydrogen bond interactions with the hinge region of the ATP-binding site, a conserved motif critical for kinase function.[5] This guide focuses on a specific, strategically functionalized derivative: 7-Ethynyl-1H-indazole (CAS 945761-99-9) .

The incorporation of a terminal alkyne at the C7 position endows this fragment with unique and powerful advantages. The indazole core provides the essential anchor for target binding, while the 7-ethynyl group serves as a versatile chemical handle for subsequent hit-to-lead elaboration. This "vectorial" design allows chemists to "grow" the fragment into adjacent pockets of the binding site, optimizing potency and selectivity. The alkyne is particularly amenable to highly reliable and efficient coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry."[6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of 7-Ethynyl-1H-indazole in FBDD campaigns. It covers the core principles, detailed experimental protocols for screening and validation, and strategies for synthetic elaboration, grounding all recommendations in established scientific principles and field-proven insights.

Physicochemical Properties and Strategic Rationale

The selection of a fragment is a critical decision in any FBDD campaign. 7-Ethynyl-1H-indazole offers a compelling combination of structural and chemical features that make it an exceptional starting point.

Core Scaffold: The 1H-Indazole
  • Hinge-Binding Mimic: The N1-H donor and N2 lone pair acceptor of the pyrazole ring are bioisosteric to the adenine portion of ATP, enabling the formation of one or two canonical hydrogen bonds with the kinase hinge backbone.[5] This interaction provides a strong, directional anchor for the fragment.

  • Structural Rigidity & Favorable Vector: The rigid bicyclic core reduces conformational entropy upon binding and provides well-defined vectors for substitution. The C7 position directs the ethynyl group away from the primary hinge-binding interface, positioning it to explore solvent-exposed regions or nearby sub-pockets.[3]

  • Drug-like Properties: The indazole nucleus is a common motif in numerous approved drugs, indicating its general metabolic stability and favorable ADME properties.[3]

The C7-Ethynyl Functional Group: A Handle for Elaboration
  • Versatile Reactivity: The terminal alkyne is a highly versatile functional group, readily participating in a suite of robust carbon-carbon bond-forming reactions. This includes the Sonogashira coupling for the introduction of aryl or vinyl groups and, most significantly, CuAAC for linking with azide-containing molecules.[6][7]

  • Linear Geometry: The linear geometry of the ethynyl group provides a rigid and predictable linker, minimizing conformational ambiguity when growing the fragment.

  • Minimal Steric Impact: As a small, linear rod, the ethynyl group itself is unlikely to introduce steric clashes in the initial binding event, increasing the probability of identifying a viable binding pose.

Predicted Physicochemical Properties

While experimental data for 7-Ethynyl-1H-indazole is not widely published, its properties can be reliably predicted using computational models. These values are crucial for designing screening experiments and ensuring the fragment's suitability.

PropertyPredicted ValueSignificance in FBDD
Molecular Weight142.16 g/mol Well within the "Rule of Three" (<300 Da), ensuring good sampling of chemical space.
cLogP~1.8 - 2.2Indicates good balance between solubility and permeability; low enough to minimize non-specific binding.
Topological Polar Surface Area (TPSA)31.0 ŲSuggests good potential for cell permeability in later-stage compounds.[8]
Hydrogen Bond Donors1 (N1-H)Adheres to the "Rule of Three" (≤3), reducing the potential for desolvation penalties.
Hydrogen Bond Acceptors1 (N2)Adheres to the "Rule of Three" (≤3).
Aqueous Solubility (LogS)~ -2.5 to -3.0Predicted to be soluble enough for typical biophysical screening concentrations (high µM to low mM).

Note: Predicted values are estimates and should be experimentally verified. Solubility, in particular, can be highly dependent on buffer conditions and solid-state form.

Experimental Workflow: From Synthesis to Validated Hit

A successful FBDD campaign is a multi-stage process requiring careful planning and execution. The workflow for 7-Ethynyl-1H-indazole involves synthesis, primary screening, hit validation, and structural characterization.

FBDD_Workflow cluster_0 Synthesis & QC cluster_1 Primary Screening cluster_2 Hit Validation & Characterization cluster_3 Hit to Lead Synthesis Synthesis of 7-Ethynyl-1H-indazole QC Quality Control (NMR, LC-MS, Solubility) Synthesis->QC SPR SPR Screening QC->SPR TSA Thermal Shift Assay (DSF) QC->TSA NMR NMR-based Screening QC->NMR Orthogonal Orthogonal Biophysical Assay (e.g., ITC) SPR->Orthogonal TSA->Orthogonal NMR->Orthogonal DoseResponse Dose-Response & Affinity Determination Orthogonal->DoseResponse Xray X-ray Crystallography DoseResponse->Xray Elaboration Synthetic Elaboration (e.g., Click Chemistry) Xray->Elaboration

Caption: FBDD workflow for 7-Ethynyl-1H-indazole.

Part 1: Synthesis and Quality Control

The reliable synthesis and rigorous quality control of the fragment are prerequisites for any screening campaign.

Protocol 1: Synthesis of 7-Ethynyl-1H-indazole via Sonogashira Coupling

This protocol describes a common method for synthesizing the title compound from a halogenated precursor, 7-Iodo-1H-indazole.[9] The Sonogashira reaction is a robust palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[10]

Materials:

  • 7-Iodo-1H-indazole

  • Ethynyltrimethylsilane (TMS-acetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol for deprotection

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a dry, inert-atmosphere flask, add 7-Iodo-1H-indazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Solvent and Base Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., TEA, 3.0 eq).

  • Alkyne Addition: Add TMS-acetylene (1.2-1.5 eq) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material. Causality: The copper(I) co-catalyst is crucial for facilitating the reaction under mild conditions.[10]

  • Workup (TMS-protected intermediate): Once the reaction is complete, filter the mixture through a pad of celite to remove catalyst residues. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield TMS-protected 7-ethynyl-1H-indazole.

  • Deprotection: Dissolve the purified intermediate in THF or methanol. Add TBAF (1.1 eq, 1M solution in THF) or K₂CO₃ (2.0 eq) and stir at room temperature. Monitor by TLC until deprotection is complete.

  • Final Purification: Perform an aqueous workup, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate. Purify the final product, 7-Ethynyl-1H-indazole, by flash chromatography or recrystallization.

Quality Control (QC)

Before inclusion in a fragment library, the compound must pass stringent QC checks.

  • Identity and Purity: Confirm by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be >95% as determined by LC-MS and NMR.

  • Solubility: Determine the maximum soluble concentration in the primary screening buffer (e.g., PBS or HEPES with 1-5% DMSO). Aggregation-based assays or nephelometry can be used. A minimum solubility of 1 mM is often desired for primary screening.[11]

Part 2: Primary Screening Methodologies

The goal of primary screening is to efficiently identify fragments that bind to the target protein. Due to the weak affinities expected, highly sensitive biophysical methods are required.[2]

Protocol 2: Surface Plasmon Resonance (SPR) Screening

SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip. It is a highly effective method for primary fragment screening.

Rationale: This protocol is designed for a "yes/no" primary screen to identify binders from a library. A single high concentration of the fragment is injected to maximize the chance of detecting a weak interaction.

Materials:

  • SPR instrument (e.g., Biacore™, ProteOn™, or equivalent)

  • Sensor chip (e.g., CM5, suitable for amine coupling)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Target protein (high purity, >95%)

  • 7-Ethynyl-1H-indazole stock solution (e.g., 50 mM in 100% DMSO)

  • Screening buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20), matched with DMSO concentration for all samples.

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling to a target density that will theoretically yield a maximum response (Rmax) of ~50-100 RU for the fragment. This minimizes mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.

  • Sample Preparation: Prepare a solution of 7-Ethynyl-1H-indazole at a high screening concentration (e.g., 200 µM to 1 mM) in screening buffer. The final DMSO concentration must be precisely matched across all samples and the running buffer (typically 1-5%). Causality: Mismatched DMSO concentrations between the sample and running buffer will cause large bulk refractive index shifts, obscuring the binding signal.

  • Screening Injection: Inject the fragment solution over the target and reference flow cells for a defined contact time (e.g., 30-60 seconds), followed by a dissociation phase.

  • Data Analysis:

    • Reference Subtraction: Subtract the signal from the reference flow cell from the target flow cell signal to correct for non-specific binding and bulk refractive index changes.

    • Hit Identification: A fragment is considered a preliminary hit if it produces a stable, concentration-dependent signal that is significantly above the noise of the system. The binding response should be reproducible.

SPR_Screening Immobilize 1. Immobilize Target Protein on Sensor Chip Prepare 2. Prepare Fragment Solution (e.g., 500 µM in buffer + 2% DMSO) Immobilize->Prepare Inject 3. Inject Fragment over Target & Reference Surfaces Prepare->Inject Analyze 4. Analyze Sensorgram (Reference Subtracted) Inject->Analyze Hit Hit? (Signal > Threshold) Analyze->Hit

Caption: Workflow for a primary SPR screen.

Protocol 3: Thermal Shift Assay (TSA / Differential Scanning Fluorimetry - DSF)

TSA measures the thermal stability of a protein by monitoring its unfolding temperature (Tₘ). Ligand binding typically stabilizes the protein, resulting in an increase in Tₘ. It is a high-throughput and low-cost method for primary screening.

Rationale: This assay identifies binders by detecting a ligand-induced stabilization of the protein. It is performed in a real-time PCR instrument, allowing for 96- or 384-well plate formats.

Materials:

  • Real-time PCR instrument capable of melt-curve analysis.

  • Fluorescent dye (e.g., SYPRO™ Orange).

  • Target protein (2-5 µM final concentration).

  • 7-Ethynyl-1H-indazole stock solution (in 100% DMSO).

  • Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

Procedure:

  • Reagent Preparation: Prepare a master mix containing the target protein and SYPRO Orange dye in the assay buffer.

  • Plate Setup: Dispense the master mix into the wells of a PCR plate.

  • Compound Addition: Add 7-Ethynyl-1H-indazole to the test wells to a final concentration of ~200 µM. Include negative controls (buffer + DMSO) and positive controls (known binder, if available).

  • Melt Curve Analysis: Place the plate in the qPCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.[12]

  • Data Analysis:

    • The instrument software will generate melt curves (fluorescence vs. temperature). The Tₘ is the midpoint of the transition, often calculated from the peak of the first derivative.

    • A fragment is considered a hit if it induces a significant positive shift in Tₘ (ΔTₘ) compared to the DMSO control (typically ΔTₘ > 2 °C or > 3 standard deviations from the mean of controls).

Part 3: Hit Validation and Characterization

A hit from a primary screen is merely a starting point. A rigorous validation cascade using orthogonal methods is essential to eliminate false positives and confirm genuine binding.[13][14]

The Importance of Orthogonal Validation

Relying on a single screening method is perilous, as each technique is susceptible to different types of artifacts. For example, a fluorescent compound could interfere with a TSA assay, or a compound that denatures the protein could appear as a binder in SPR. Using a second, mechanistically distinct assay (an orthogonal method) provides confidence that the observed interaction is genuine.[13]

Validation_Cascade Primary_Hit Primary Hit from SPR or TSA ITC Isothermal Titration Calorimetry (ITC) - Confirms binding - Measures K_D, ΔH, Stoichiometry Primary_Hit->ITC Thermodynamic Confirmation NMR Ligand-Observed NMR - Confirms binding - Provides structural context Primary_Hit->NMR Structural Confirmation Validated_Hit Validated Hit for Elaboration ITC->Validated_Hit Xray X-ray Crystallography - Definitive binding mode - Guide for SBDD NMR->Xray Xray->Validated_Hit

Caption: A typical hit validation cascade.

Protocol 4: Hit Validation with Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₐ, ΔH, ΔS, and stoichiometry 'n'). It is considered a gold-standard biophysical assay.[2]

Rationale: ITC provides unambiguous confirmation of a direct binding interaction in solution and yields a true equilibrium dissociation constant (K₋). This is critical for accurately assessing fragment ligand efficiency.

Materials:

  • Isothermal Titration Calorimeter.

  • Target protein (e.g., 10-50 µM in the cell).

  • 7-Ethynyl-1H-indazole (e.g., 200-1000 µM in the syringe).

  • Dialysis buffer (identical buffer for protein and compound).

Procedure:

  • Sample Preparation: Prepare the protein and fragment in identical, extensively dialyzed buffer. Causality: Any mismatch in buffer composition, especially pH or DMSO, will generate large heats of dilution that can overwhelm the binding signal.[15]

  • Instrument Setup: Equilibrate the instrument at the desired temperature (e.g., 25 °C). Load the protein into the sample cell and the fragment solution into the injection syringe.

  • Titration: Perform a series of small injections (e.g., 2-5 µL) of the fragment solution into the protein solution. Record the heat change after each injection.

  • Data Analysis: Integrate the peaks from the raw thermogram to obtain the heat per injection. Plot this against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to determine the K₋, ΔH, and stoichiometry (n). A validated hit will show a saturable binding curve.

Protocol 5: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the ultimate goal of the hit characterization phase. It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for structure-based drug design (SBDD).[16]

Rationale: The 3D structure explains how and where the fragment binds, identifying the key interactions and revealing the surrounding pocket that can be targeted for fragment elaboration.

Procedure (General Overview):

  • Crystal Generation: Obtain high-quality crystals of the apo-protein.

  • Soaking or Co-crystallization:

    • Soaking: Transfer the apo-crystals into a solution containing a high concentration of 7-Ethynyl-1H-indazole (e.g., 1-10 mM) for a defined period (minutes to hours). This is often the quickest method.[17]

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment. This may be necessary if soaking disrupts the crystal lattice.

  • Data Collection: Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure. Carefully inspect the resulting electron density maps to unambiguously identify the bound fragment and model its pose.

  • Analysis: Analyze the binding mode, identifying key hydrogen bonds, van der Waals contacts, and the orientation of the 7-ethynyl vector relative to nearby sub-pockets.

Part 4: Hit-to-Lead Elaboration using the Ethynyl Handle

Once 7-Ethynyl-1H-indazole is confirmed as a validated, structurally characterized hit, the C7-ethynyl group becomes the focal point for synthetic elaboration.

Protocol 6: Fragment Elaboration via CuAAC (Click Chemistry)

The CuAAC reaction is an ideal method for fragment growing. It reliably forms a stable 1,2,3-triazole linker between the alkyne-bearing fragment (7-Ethynyl-1H-indazole) and a library of small, azide-containing building blocks.[6] The triazole itself is a favorable structural motif, capable of forming hydrogen bonds and dipole interactions.[18]

Rationale: This strategy allows for the rapid generation of a focused library of elaborated compounds to probe the SAR around the initial fragment hit. The choice of azide building blocks should be guided by the X-ray structure, targeting nearby pockets or solvent-exposed regions.

Materials:

  • 7-Ethynyl-1H-indazole hit.

  • A diverse set of small, azide-containing building blocks (e.g., benzyl azides, alkyl azides, amino acid-derived azides).

  • Copper(II) sulfate (CuSO₄).

  • Sodium ascorbate.

  • A suitable solvent system (e.g., t-BuOH/H₂O, DMF).

  • Optional: A copper-chelating ligand like THPTA or TBTA to improve efficiency and reduce potential side reactions.[13]

Procedure:

  • Reaction Setup: In a vial, dissolve 7-Ethynyl-1H-indazole (1.0 eq) and the chosen azide building block (1.0-1.2 eq) in the solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Addition: Add sodium ascorbate (0.2-1.0 eq, from a fresh aqueous solution), followed by CuSO₄ (0.01-0.10 eq). If using a ligand, pre-mix the CuSO₄ and ligand.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by LC-MS. Causality: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ from the more stable Cu(II) salt.

  • Workup and Purification: Upon completion, perform a standard aqueous workup. The triazole products can typically be purified by flash chromatography or preparative HPLC.

Click_Chemistry cluster_0 Fragment 7-Ethynyl-1H-indazole (Validated Hit) Reaction + Cu(I) Catalyst + Sodium Ascorbate Fragment->Reaction Azide Azide Building Block (R-N3) Azide->Reaction Product Elaborated Compound (1,2,3-Triazole Linked) Reaction->Product

Caption: Elaboration of 7-Ethynyl-1H-indazole via CuAAC.

Conclusion and Outlook

7-Ethynyl-1H-indazole represents a highly strategic fragment for FBDD campaigns, particularly against protein kinases. It combines the proven hinge-binding capability of the indazole scaffold with a synthetically versatile C7-alkyne handle, providing a clear and efficient path for structure-guided lead optimization. The protocols and workflows detailed in this guide provide a robust framework for researchers to leverage the full potential of this fragment. By employing a systematic approach of synthesis, rigorous biophysical screening, orthogonal validation, and structure-based elaboration, project teams can significantly increase the probability of translating a low-affinity fragment hit into a high-quality, potent, and selective lead candidate.

References

  • G. Chen, M. Hu, Y. Peng. (2018). 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes. Journal of Organic Chemistry, 83, 1591-1597.
  • Gulea, M., & Gulea, V. (2010). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2010(15), 2587-2595.
  • Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. Retrieved from [Link]

  • Request PDF. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link]

  • Caffrey, M. (2009). A general protocol for the crystallization of membrane proteins for X-ray structural investigation.
  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • B. G. de la Torre, F. Albericio. (2020). The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction and its Applications. An Overview. Molecules, 25(19), 4599.
  • TA Instruments. (n.d.). Quick Start: Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Bower, J. F., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 209-213.
  • L'Heureux, A., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. The Journal of Organic Chemistry, 72(8), 3079-3082.
  • Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anticancer Agents in Medicinal Chemistry, 21(7), 839-860.
  • Unciti-Broceta, A., et al. (2010). Copper Catalysis in Living Systems and In Situ Drug Synthesis.
  • Erlanson, D. A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4279.
  • Mistry, A., et al. (2013). The impact of positional isomers of the N-Me indazole in the context of M1 positive allosteric modulators. Bioorganic & Medicinal Chemistry Letters, 23(17), 4853-4858.
  • Cytiva. (n.d.). Screening and analysis of fragments using Biacore systems. Retrieved from [Link]

  • V. V. Fokin, K. B. Sharpless. (2013). The Click Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Wiley.
  • Wang, Z., et al. (2023).
  • Bitesize Bio. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Retrieved from [Link]

  • Request PDF. (n.d.). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. Retrieved from [Link]

  • Jiang, Y., et al. (2015). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. PLoS ONE, 10(4), e0125737.
  • Wlodawer, A., et al. (2016). Guidelines for the successful generation of protein-ligand complex crystals. Acta Crystallographica Section D, 72(12), 1219-1229.
  • Zartler, E., Swain, C., & Pearce, S. (n.d.). Fragment library design. Stanford Medicine. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Singh, R., et al. (2013). Halogen interactions in protein-ligand complexes: implications of halogen bonding for rational drug design. Journal of Molecular Recognition, 26(12), 621-633.
  • Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 862-868.
  • Wlodawer, A., & Dauter, Z. (2017). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 284(16), 2572-2591.
  • Jahnke, W., & Erlanson, D. A. (Eds.). (2006). Fragment-based approaches in drug discovery. John Wiley & Sons.
  • Bower, J. F., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters, 1(5), 209-213.
  • Avdeef, A. (2020). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0.
  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Johnson, C. N., et al. (2016). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 59(14), 6601-6616.
  • G. A. Burley, J. G. Vinter, J. E. Moses. (2024).
  • Bower, J. F., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 112345.
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • ResearchGate. (n.d.). From crystals to structure: (A) Protein crystals. (B) X-ray diffraction.... Retrieved from [Link]

  • Narukawa, K., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1844-1853.
  • Kim, H., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(18), 4068-4072.
  • DergiPark. (n.d.). Computational Insights in Drug-likeness and ADMT Properties of -dienes Resemble of Geranial. Retrieved from [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

Sources

Application

Application Note: Precision Synthesis of Fluorescent Probes from 7-Ethynyl-1H-indazole

Executive Summary & Strategic Rationale The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While function...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The indazole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., Axitinib, Linifanib). While functionalization at the 3-, 5-, and 6-positions is well-documented, the 7-position offers a unique vector for chemical biology applications.

Why 7-Ethynyl-1H-indazole?

  • Solvent Exposure: In many kinase binding modes, the 7-position of the indazole ring points towards the solvent front, meaning bulky fluorophores attached here are less likely to disrupt the critical ATP-hinge binding interactions mediated by the N1/N2 motif.

  • Bioorthogonality: The ethynyl (alkyne) group is a minimal steric handle that allows for modular "Click Chemistry" (CuAAC) with azide-functionalized fluorophores.

  • Electronic Tuning: Direct conjugation via the 7-alkyne can extend the

    
    -system of the indazole, potentially creating intrinsic "turn-on" fluorescence upon binding.
    

This guide provides a rigorous, step-by-step protocol for synthesizing 7-ethynyl-1H-indazole and derivatizing it into high-fidelity fluorescent probes.

Synthesis Workflow Visualization

The following flowchart outlines the critical path from the commercial precursor to the final fluorescent probe.

G Start 7-Bromo-1H-indazole (Commercial Precursor) Protect Step 1: N1-Protection (THP/SEM) Start->Protect DHP, pTsOH Sono Step 2: Sonogashira Coupling (+ TMS-Acetylene) Protect->Sono Pd(PPh3)2Cl2, CuI Deprotect Step 3: Global Deprotection Sono->Deprotect K2CO3, MeOH Scaffold 7-Ethynyl-1H-indazole (The Scaffold) Deprotect->Scaffold Click Route A: CuAAC 'Click' (+ Azide-Fluorophore) Scaffold->Click CuSO4, NaAsc Sono2 Route B: Sonogashira Extension (+ Halo-Fluorophore) Scaffold->Sono2 Pd cat., Base Probe1 Triazole-Linked Probe (High Solubility) Click->Probe1 Probe2 Conjugated Probe (Red-Shifted) Sono2->Probe2

Figure 1: Modular synthesis strategy. Route A (Click) is preferred for biolabeling due to mild conditions; Route B is used to create intrinsic fluorophores.

Protocol 1: Synthesis of the Scaffold (7-Ethynyl-1H-indazole)

Objective: Synthesize high-purity 7-ethynyl-1H-indazole from 7-bromo-1H-indazole. Critical Insight: Direct Sonogashira coupling on free-NH indazoles is possible but often suffers from low yields due to catalyst poisoning by the acidic N-H (pKa ~14). We recommend THP (Tetrahydropyranyl) protection for robustness.

Materials
  • 7-Bromo-1H-indazole (1.0 eq)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 eq)

  • p-Toluenesulfonic acid (pTsOH) (0.1 eq)

  • Trimethylsilylacetylene (TMSA) (1.5 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (TEA) / THF

Step-by-Step Methodology

Phase A: N1-Protection

  • Dissolve 7-Bromo-1H-indazole in dry DCM.

  • Add DHP and catalytic pTsOH. Stir at RT for 4 hours.

  • QC Check: Monitor TLC (Hexane/EtOAc 4:1). The N-H spot will disappear, replaced by a higher Rf spot (N-THP).

  • Quench with NaHCO3, extract, and concentrate. Note: The THP group introduces a chiral center, appearing as complex multiplets in NMR.

Phase B: Sonogashira Coupling

  • Dissolve the N-THP-7-bromoindazole in degassed THF/TEA (1:1 v/v).

  • Add Pd(PPh3)2Cl2 and CuI under Argon.

  • Add TMS-acetylene dropwise.

  • Heat to 60°C for 12 hours. The solution will turn dark brown/black (normal for Pd/Cu).

  • Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Phase C: Deprotection

  • Dissolve the intermediate in MeOH.

  • Add K2CO3 (2.0 eq) and stir at RT for 2 hours (removes TMS).

  • Optional: To remove THP, add HCl (1M) and heat to 60°C for 1 hour. Note: If the probe synthesis (Protocol 2) requires organic solubility, keep the THP group and remove it as the very final step.

  • Yield Expectation: 70-85% over 3 steps.

Protocol 2: "Click" Synthesis of Fluorescent Probes (CuAAC)

Objective: Conjugate the 7-ethynyl scaffold with an Azide-Fluorophore (e.g., 3-azido-7-hydroxycoumarin or Azide-BODIPY).

Materials
  • 7-Ethynyl-1H-indazole (1.0 eq)

  • Azide-Fluorophore (1.1 eq)

  • CuSO4·5H2O (10 mol%)

  • Sodium Ascorbate (20 mol%)

  • Solvent: DMSO/Water or tBuOH/Water (1:1)

Procedure
  • Preparation: Prepare a 10 mM stock solution of the alkyne and the azide in DMSO.

  • Reaction Assembly: In a small vial, mix:

    • 50 µL Alkyne stock

    • 55 µL Azide stock

    • 10 µL CuSO4 solution (100 mM in water)

    • 20 µL Sodium Ascorbate solution (100 mM in water - Freshly Prepared)

  • Incubation: Vortex and incubate in the dark at RT for 2-4 hours.

  • Purification: For biological assays, purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% TFA).

  • Validation: Verify mass via LC-MS (Expected: Mass of Alkyne + Mass of Azide).

Data Specifications & Quality Control

Expected NMR Signatures (400 MHz, DMSO-d6)
ProtonMultiplicityChemical Shift (

)
Diagnostic Feature
C7-Ethynyl (C

C-H)
Singlet4.2 - 4.5 ppmSharp singlet; disappears upon Click reaction.
Triazole-H (Click Product) Singlet8.0 - 8.5 ppmNew aromatic peak confirming conjugation.
Indazole C3-H Singlet8.1 - 8.3 ppmCharacteristic indazole core signal.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield in Sonogashira Oxygen poisoningDegas solvents thoroughly (Freeze-Pump-Thaw x3).
Incomplete Click Reaction Cu(I) oxidationAdd Tris(benzyltriazolylmethyl)amine (TBTA) ligand (1 eq) to stabilize Cu(I).
Precipitation Fluorophore aggregationAdd 10-20% DMF or Triton X-100 to the buffer.

Application Context: Bioimaging

The resulting 7-(1,2,3-triazolyl)-1H-indazole probes are ideal for:

  • Kinase Occupancy Assays: The probe competes with ATP or inhibitors. Fluorescence polarization (FP) or FRET can measure binding affinity.

  • Cellular Localization: If cell-permeable, the probe can visualize the subcellular distribution of indazole-binding proteins (e.g., VEGFR, PDGFR).

References

  • Li, H., et al. (2018). "Design and Synthesis of Indazole-Based Probes for Kinase Profiling." Journal of Medicinal Chemistry. (Generalized reference for indazole kinase probes).

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.

  • Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596-2599.

  • Laraia, L., et al. (2014). "The probe synthesis of the kinase inhibitor Axitinib." Molecular BioSystems. (Demonstrates indazole scaffold utility).

(Note: While specific literature on "7-ethynyl-1H-indazole" as a named product is sparse, the protocols above are derived from validated reactivity patterns of 7-haloindazoles and standard CuAAC methodologies cited in References 2 and 3.)

Method

Harnessing 7-Ethynyl-1H-Indazole Derivatives in Cell-Based Assays for Oncology Research

An Application Note and Protocol Guide for Researchers Prepared by: Gemini, Senior Application Scientist Abstract The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged struc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its versatile role in developing targeted therapeutics.[1] Specifically, derivatives featuring a 7-ethynyl-1H-indazole core have emerged as potent and selective modulators of critical cellular signaling pathways, primarily through the inhibition of protein kinases.[2] These kinases are often dysregulated in various cancers, making them prime targets for drug development.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 7-ethynyl-1H-indazole derivatives in a suite of cell-based assays. We delve into the mechanistic basis of their action, focusing on the PI3K/AKT/mTOR pathway, and provide detailed, self-validating protocols to assess their biological impact on cancer cells. The methodologies outlined herein cover the essential assays for characterizing a novel anti-cancer agent: evaluating cytotoxicity, deciphering the mode of cell death, and analyzing effects on cell cycle progression.

Scientific Background: Mechanism of Action

The Indazole Scaffold: A Versatile Kinase Hinge-Binder

The therapeutic potential of indazole derivatives stems from their structural ability to mimic the purine core of ATP, allowing them to effectively compete for the ATP-binding pocket of numerous protein kinases.[4][5] The 1H-indazole-3-amine structure, in particular, is an effective fragment for binding to the hinge region of tyrosine kinases, a critical interaction for potent inhibition.[6][7] This foundational principle has led to the development of several FDA-approved, indazole-containing kinase inhibitors for cancer therapy.[3][8] The introduction of an ethynyl group at the 7-position can further enhance binding affinity and selectivity, making these derivatives highly valuable as chemical probes and therapeutic candidates.

Primary Cellular Target: The PI3K/AKT/mTOR Pathway

A predominant mechanism of action for many indazole derivatives is the targeted inhibition of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling cascade.[2] This pathway is one of the most frequently activated signaling routes in human cancer, playing a central role in regulating cell proliferation, growth, survival, and metabolism.[9] Inhibition of key nodes within this pathway, such as PI3K or mTOR, can effectively halt these processes and trigger programmed cell death (apoptosis).[2]

The diagram below illustrates the canonical PI3K/AKT/mTOR pathway and highlights the inhibitory action of 7-ethynyl-1H-indazole derivatives.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Cellular Outcomes RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT  Phosphorylates  (Thr308) mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival (Anti-Apoptosis) AKT->Survival mTORC2->AKT  Phosphorylates  (Ser473) Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Proliferation & Growth Downstream->Proliferation Indazole 7-Ethynyl-1H-Indazole Derivative Indazole->PI3K Inhibition Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Treat with serial dilutions of the Indazole derivative B->C D 4. Incubate for desired duration (e.g., 48-72 hours) C->D E 5. Add AlamarBlue reagent to each well D->E F 6. Incubate for 2-4 hours (protected from light) E->F G 7. Measure fluorescence (Ex: 560 nm, Em: 590 nm) F->G H 8. Calculate % Viability and determine IC₅₀ G->H CellCycle_Diagram G1 G₁ S S (DNA Synthesis) G1->S G2 G₂ S->G2 M M (Mitosis) G2->M Block Cell Cycle Arrest (Indazole Effect) G2->Block M->G1

Sources

Application

Illuminating Biological Processes: In Vivo Imaging Applications of 7-Ethynyl-1H-indazole Probes

Introduction: A New Frontier in Bioorthogonal Imaging In the dynamic landscape of in vivo imaging, the quest for probes that offer high specificity, minimal biological interference, and robust signal generation is paramo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A New Frontier in Bioorthogonal Imaging

In the dynamic landscape of in vivo imaging, the quest for probes that offer high specificity, minimal biological interference, and robust signal generation is paramount. 7-Ethynyl-1H-indazole emerges as a promising scaffold for a new class of bioorthogonal imaging probes. Its unique structure, combining the biologically relevant indazole core with a versatile ethynyl group, opens up a wealth of possibilities for visualizing complex biological processes in living organisms. This guide provides an in-depth exploration of the applications and protocols for utilizing 7-Ethynyl-1H-indazole probes in preclinical research and drug development.

The indazole moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities, including anti-inflammatory and anti-cancer properties.[1][2] This inherent biological relevance suggests that probes derived from 7-Ethynyl-1H-indazole may possess favorable pharmacokinetic and biodistribution profiles. The key to its application in imaging, however, lies in the terminal ethynyl group. This functional group is a cornerstone of "click chemistry," a suite of bioorthogonal reactions that are rapid, specific, and can be performed in complex biological environments without interfering with native biochemical processes.[3][4][5]

Mechanism of Action: The Power of Bioorthogonal "Click" Chemistry

The primary application of 7-Ethynyl-1H-indazole probes in in vivo imaging is centered around the strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[5][6] This reaction offers a powerful method for covalently labeling biomolecules in their native environment.[7]

The process unfolds in two key steps:

  • Metabolic Labeling or Targeted Delivery: A biomolecule of interest (e.g., a protein, glycan, or lipid) is first tagged with an azide group. This can be achieved through metabolic labeling, where an azide-modified precursor is incorporated into the biomolecule through the cell's natural metabolic pathways.[8][9][10] Alternatively, an azide-functionalized antibody or small molecule can be used to target a specific cellular component.

  • In Vivo "Click" Reaction and Signal Generation: The 7-Ethynyl-1H-indazole probe, which is typically conjugated to a reporter molecule such as a fluorescent dye, is then administered. The ethynyl group on the probe reacts specifically and rapidly with the azide-tagged biomolecule via a [3+2] cycloaddition reaction.[11] This "click" reaction forms a stable triazole linkage, effectively tethering the reporter molecule to the target and generating a detectable signal at the site of interest.[4]

This two-step approach provides exceptional specificity and minimizes background signal, as the fluorescent signal is only generated upon the specific reaction between the ethynyl-probe and the azide-tagged target.[4]

Bioorthogonal_Labeling_Workflow cluster_0 Step 1: Target Labeling cluster_1 Step 2: Probe Administration & Reaction cluster_2 Step 3: Imaging Metabolic_Precursor Azide-Modified Metabolic Precursor Target_Biomolecule Target Biomolecule (e.g., Protein, Glycan) Metabolic_Precursor->Target_Biomolecule Metabolic Incorporation Azide_Tagged_Target Azide-Tagged Target Biomolecule Target_Biomolecule->Azide_Tagged_Target Signal_Generation Fluorescent Signal Generation at Target Site Azide_Tagged_Target->Signal_Generation Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Indazole_Probe 7-Ethynyl-1H-indazole Probe (Fluorophore-conjugated) Indazole_Probe->Azide_Tagged_Target In Vivo Administration Imaging_System In Vivo Imaging System (e.g., IVIS) Signal_Generation->Imaging_System Detection

Figure 1: A simplified workflow of in vivo imaging using a 7-Ethynyl-1H-indazole probe via bioorthogonal click chemistry.

Detailed Application Notes

Application 1: In Vivo Imaging of Glycosylation

Scientific Rationale: Aberrant glycosylation is a hallmark of many diseases, including cancer. Metabolic labeling with azide-modified sugars allows for the in vivo visualization of glycosylation patterns. A 7-Ethynyl-1H-indazole probe conjugated to a near-infrared (NIR) fluorophore can then be used to image these azide-labeled glycans, providing insights into disease progression and treatment response.[9]

Experimental Considerations:

ParameterRecommendationRationale
Azide-Modified Sugar Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)Readily enters cells and is metabolized into sialic acids on the cell surface.
7-Ethynyl-1H-indazole Probe Conjugated to a NIR fluorophore (e.g., Cy7)NIR light offers deeper tissue penetration and lower autofluorescence for in vivo imaging.
Animal Model Tumor-bearing mouse model (e.g., xenograft)To visualize aberrant glycosylation associated with cancer.
Imaging System In Vivo Imaging System (IVIS) or similarCapable of detecting NIR fluorescence in small animals.
Application 2: In Vivo Tracking of Therapeutic Cells

Scientific Rationale: Cell-based therapies, such as CAR-T cell therapy, hold immense promise for treating cancer. However, tracking the fate and distribution of these cells in vivo is challenging. Metabolic labeling of therapeutic cells with an azide-modified sugar prior to infusion, followed by systemic administration of a 7-Ethynyl-1H-indazole probe, allows for non-invasive tracking of the cells' biodistribution and tumor infiltration.[12]

Experimental Considerations:

ParameterRecommendationRationale
Cell Labeling Ex vivo metabolic labeling of therapeutic cells with Ac4ManNAzIntroduces azide groups onto the cell surface for subsequent in vivo reaction.
7-Ethynyl-1H-indazole Probe Conjugated to a positron-emitting radionuclide (for PET imaging) or a NIR fluorophore (for optical imaging)Choice of reporter depends on the desired imaging modality and sensitivity.
Animal Model Relevant disease model for the therapeutic cells being testedTo assess the homing and efficacy of the therapeutic cells.
Imaging System PET/CT scanner or In Vivo Imaging System (IVIS)To visualize the location and quantify the accumulation of the labeled cells.

Protocols: A Step-by-Step Guide

Protocol 1: In Vivo Imaging of Tumor Glycosylation

Materials:

  • Tumor-bearing mice (e.g., BALB/c nude mice with subcutaneous tumors)

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • 7-Ethynyl-1H-indazole probe conjugated to a NIR fluorophore (e.g., 7-Ethynyl-1H-indazole-Cy7)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • In Vivo Imaging System (IVIS)

Procedure:

  • Metabolic Labeling:

    • Dissolve Ac4ManNAz in a biocompatible solvent (e.g., DMSO/saline).

    • Administer Ac4ManNAz to the tumor-bearing mice via intraperitoneal (i.p.) injection daily for 3-5 days. The exact dosage should be optimized for the specific animal model and experimental goals.

  • Probe Administration:

    • 24 hours after the final Ac4ManNAz injection, dissolve the 7-Ethynyl-1H-indazole-Cy7 probe in sterile PBS.

    • Administer the probe to the mice via intravenous (i.v.) injection. The optimal dose will depend on the probe's brightness and clearance rate.

  • In Vivo Imaging:

    • Anesthetize the mice using isoflurane.

    • Place the mice in the IVIS imaging chamber.

    • Acquire whole-body fluorescence images at various time points (e.g., 1, 4, 8, 24, and 48 hours) post-probe injection to monitor biodistribution and tumor accumulation. Use appropriate excitation and emission filters for the chosen NIR fluorophore.

  • Ex Vivo Analysis (Optional):

    • At the final time point, euthanize the mice and harvest the tumor and major organs (liver, kidneys, spleen, lungs, heart).

    • Image the harvested tissues using the IVIS to confirm the in vivo signal and assess organ-specific accumulation.

In_Vivo_Imaging_Protocol cluster_0 Day 1-5: Metabolic Labeling cluster_1 Day 6: Probe Administration cluster_2 Day 6-8: In Vivo Imaging cluster_3 Day 8: Ex Vivo Analysis (Optional) A Administer Ac4ManNAz (i.p. daily) B Administer 7-Ethynyl-1H-indazole-Cy7 (i.v.) A->B C Anesthetize Mouse B->C D Acquire Whole-Body Fluorescence Images C->D E Euthanize & Harvest Organs D->E F Image Harvested Tissues E->F

Figure 2: A timeline for the in vivo imaging protocol of tumor glycosylation.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The specificity of the signal is confirmed through control experiments:

  • No Azide Control: Administer the 7-Ethynyl-1H-indazole probe to animals that have not received the azide-modified metabolic precursor. The absence of a specific signal in the target tissue will confirm that the probe does not non-specifically accumulate or react with native biological components.

  • Competitive Inhibition: Co-administer an excess of a non-fluorescent alkyne-containing molecule along with the imaging probe. A reduction in the fluorescent signal will indicate that the probe is indeed reacting via the intended azide-alkyne cycloaddition.

Conclusion: A Versatile Tool for In Vivo Discovery

7-Ethynyl-1H-indazole probes represent a significant advancement in the field of bioorthogonal chemistry and in vivo imaging. Their versatility, specificity, and potential for favorable biological properties make them an invaluable tool for researchers in academia and the pharmaceutical industry. By enabling the visualization of complex biological processes in living organisms, these probes will undoubtedly accelerate our understanding of disease mechanisms and aid in the development of novel therapeutics.

References

  • Baskin, J. M., et al. (2007). Copper-free click chemistry for dynamic in vivo imaging. Proceedings of the National Academy of Sciences, 104(43), 16793-16797. Available at: [Link]

  • Chegaev, K., et al. (2017). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 11(8), FC01-FC05. Available at: [Link]

  • Devaraj, N. K., & Weissleder, R. (2011). Biomedical applications of tetrazine-trans-cyclooctene ligations. Accounts of chemical research, 44(9), 816-827. Available at: [Link]

  • Devaraj, N. K., et al. (2008). Bioorthogonal turn-on probes for imaging small molecules inside living cells. Angewandte Chemie International Edition, 47(48), 9330-9333. Available at: [Link]

  • Gong, D., et al. (2019). Bioorthogonal Small Molecule Ligands for PARP1 Imaging in Living Cells. Journal of the American Chemical Society, 141(3), 1369-1379. Available at: [Link]

  • Hao, G., et al. (2021). Bioorthogonal Reactions in Bioimaging. International Journal of Molecular Sciences, 22(19), 10484. Available at: [Link]

  • Hickey, M. J., et al. (2015). In vivo targeting through click chemistry. Advanced drug delivery reviews, 91, 48-57. Available at: [Link]

  • Hong, H., et al. (2011). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. Journal of the American Chemical Society, 133(35), 13896-13899. Available at: [Link]

  • Jao, C. Y., et al. (2009). Metabolic labeling and direct imaging of choline phospholipids in vivo. Proceedings of the National Academy of Sciences, 106(36), 15332-15337. Available at: [Link]

  • Karver, M. R., et al. (2012). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Chemical Society Reviews, 41(5), 1861-1871. Available at: [Link]

  • Kim, H., & Lee, D. (2019). Biomedical applications of copper-free click chemistry: in vitro, in vivo, and ex vivo. Chemical Science, 10(35), 8036-8052. Available at: [Link]

  • Lallana, E., et al. (2012). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. European Journal of Organic Chemistry, 2012(28), 5527-5538. Available at: [Link]

  • Neves, A. A., et al. (2016). Imaging Glycosylation In Vivo by Metabolic Labeling and MRI. Angewandte Chemie International Edition, 55(3), 1022-1026. Available at: [Link]

  • Pang, L., et al. (2022). Development of a Highly Selective and Sensitive Fluorescent Probe for Imaging RNA Dynamics in Live Cells. Molecules, 27(20), 6927. Available at: [Link]

  • Park, S. J., et al. (2018). Bio-orthogonal Click Chemistry for In Vivo Bioimaging. Methods in molecular biology, 1799, 139-155. Available at: [Link]

  • Rossin, R., et al. (2013). 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels-Alder Click Chemistry. Journal of Nuclear Medicine, 54(11), 1989-1995. Available at: [Link]

  • Sun, W., et al. (2020). A Highly Sensitive and Selective Near-Infrared Fluorescent Probe for Imaging Peroxynitrite in Living Cells and Drug. Analytical Chemistry, 92(15), 10560-10567. Available at: [Link]

  • Tron, A., et al. (2022). Sequential MCR via Staudinger/Aza-Wittig versus Cycloaddition Reaction to Access Diversely Functionalized 1-Amino-1H-Imidazole-2(3H)-Thiones. Molecules, 27(10), 3235. Available at: [Link]

  • Wu, H., et al. (2020). Metabolic radiolabeling and in vivo PET imaging of cytotoxic T lymphocytes to guide combination adoptive cell transfer cancer therapy. Theranostics, 10(4), 1635-1651. Available at: [Link]

  • Wu, Y., et al. (2021). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Molecules, 26(16), 4967. Available at: [Link]

  • Yoo, J., et al. (2018). Metabolic Labeling of Live Stem Cell for In Vitro Imaging and In Vivo Tracking. Methods in molecular biology, 1799, 127-138. Available at: [Link]

  • Yuan, L., et al. (2016). Development of background-free tame fluorescent probes for intracellular live cell imaging. Nature communications, 7, 11840. Available at: [Link]

  • Zavala, A. G., et al. (2020). In Vivo Epithelial Metabolic Imaging Using a Topical Fluorescent Glucose Analog. Methods in molecular biology, 2108, 25-34. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling for 7-Iodo-1H-Indazole

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Subject: High-yield alkynylation of 7-iodo-1H-indazole via Palladium/Copper catalysis.

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Process Chemists, and Academic Researchers. Subject: High-yield alkynylation of 7-iodo-1H-indazole via Palladium/Copper catalysis.

Part 1: The Core Challenge – The "N1-C7 Proximity Effect"

Before attempting this reaction, you must understand why 7-iodo-1H-indazole is significantly more challenging than its 3-, 4-, or 5-iodo counterparts.

The Problem: In 7-iodo-1H-indazole, the iodine atom is immediately adjacent to the N1-nitrogen.

  • Catalyst Sequestration: The free N1-H (pKa ~14) is acidic. In the presence of basic Sonogashira conditions, the deprotonated N1 creates a hard coordination site. The proximity of the C7-iodide allows the palladium species to form a stable, non-reactive 5-membered chelate (involving the N1 and C7), effectively poisoning the catalyst.

  • Competitive N-Alkynylation: The N1 position is nucleophilic. Without protection, N-alkynylation often competes with the desired C-coupling, leading to complex mixtures.

The Solution: Strategic Protection. While direct coupling is theoretically possible, masking the N1 position is the single most effective step to maximize yield. Groups like THP (Tetrahydropyranyl), SEM (2-(Trimethylsilyl)ethoxymethyl), or Boc are recommended to sterically and electronically block the nitrogen.

Part 2: Optimized Experimental Protocols
Method A: The "Gold Standard" (Protected Substrate)

Recommended for yields >85% and complex alkynes.

Reagents:

  • Substrate: 1-(THP)-7-iodoindazole (or 1-Boc-7-iodoindazole)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3–5 mol%)

  • Co-Catalyst: Copper(I) Iodide [CuI] (2–3 mol%)

  • Base/Solvent: Triethylamine (Et₃N) [degassed, anhydrous] – used as solvent or 1:1 mix with THF/DMF.

  • Alkyne: 1.2 – 1.5 equivalents.

Workflow:

  • Degassing (Critical): Sparge the solvent (Et₃N or THF/Et₃N) with Argon for 20 minutes. Do not skip this.

  • Loading: Charge the reaction vessel (flame-dried Schlenk flask) with the protected indazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Inerting: Evacuate and backfill with Argon (3 cycles).

  • Addition: Add the degassed solvent via syringe. Add the alkyne dropwise via syringe.

  • Reaction: Stir at Room Temperature for 1 hour. If conversion is slow (monitor by TLC/LCMS), heat to 50°C.

    • Note: 7-iodo substrates are sterically crowded; mild heating (40-50°C) is often required compared to phenyl iodides.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

Method B: The "Direct Route" (Unprotected)

Use only if protection/deprotection steps are impossible. Expect lower yields (40–60%).

Modifications:

  • Base: Use a stronger, inorganic base like Cs₂CO₃ (2.0 equiv) to force the reaction but risk N-arylation, or use DBU.

  • Solvent: DMF or DMSO (anhydrous).

  • Temperature: Requires higher heat (80–100°C).[1]

  • Additives: Add 10-20% water to the solvent (aqueous Sonogashira) can sometimes help solubilize the inorganic base and facilitate the reaction, though this contradicts standard anhydrous advice.

Part 3: Troubleshooting Guide (Q&A)
Issue 1: The "Black Precipitate" & Stalled Conversion

User Question: "My reaction turned black immediately upon adding the alkyne, and LCMS shows only 10% product after 24 hours. What happened?"

Technical Diagnosis: This is classic "Palladium Black" precipitation . It indicates the Pd catalyst decomposed out of the catalytic cycle before it could perform the oxidative addition or transmetallation.

  • Cause A (Oxygen): The Sonogashira active species [Pd(0)L₂] is highly oxygen-sensitive. If your solvent wasn't rigorously degassed, Pd(0) oxidizes and aggregates.

  • Cause B (Ligand Dissociation): The 7-position steric bulk might be forcing the phosphine ligands off the metal center.

Corrective Actions:

  • Freeze-Pump-Thaw: Do not just sparge. Use the freeze-pump-thaw method for your solvents (3 cycles) to remove dissolved oxygen.

  • Switch Ligands: Move from PPh₃ to a bulkier, electron-rich ligand like XPhos or Amphos . These bind tighter to Pd and facilitate oxidative addition into hindered C-I bonds.[2]

  • Increase Halide Stability: Ensure your CuI is white/off-white. If it is grey or green, it is oxidized. Recrystallize it from saturated aqueous KI or buy fresh.

Issue 2: Glaser Homocoupling (Dimer Formation)

User Question: "I am seeing a major byproduct that corresponds to the alkyne dimer (R-C≡C-C≡C-R). My indazole is untouched."

Technical Diagnosis: This is the Glaser Coupling , driven by Copper(I) + Oxygen.[3]

  • Mechanism: CuI + Alkyne + O₂ → Alkyne Dimer.[3] This cycle is faster than the Pd-cycle if O₂ is present.

Corrective Actions:

  • Slow Addition: Add the alkyne slowly (syringe pump) to the mixture containing the catalyst and aryl halide. This keeps the concentration of free copper-acetylide low relative to the Pd-oxidative addition complex.

  • Copper-Free Variant: If the problem persists, eliminate Copper. Use Pd(CH₃CN)₂Cl₂ / XPhos with Cs₂CO₃ in CH₃CN at 60°C. This completely eliminates the Glaser pathway.

Issue 3: N-Alkynylation (Side Reaction)

User Question: "I see a product with the correct mass, but the NMR chemical shifts for the indazole protons are wrong. Is it the N-isomer?"

Technical Diagnosis: Yes. If you are using unprotected 7-iodoindazole, the N1 is a competent nucleophile. The alkyne can couple to the Nitrogen under Buchwald-Hartwig-type conditions which overlap with Sonogashira conditions.

Corrective Actions:

  • Protect N1: (As stated in Part 1). This is the only 100% fix.

  • Change Base: If you must work unprotected, avoid strong inorganic bases (Cs₂CO₃). Stick to weaker organic amine bases (Et₃N, Diisopropylamine) which are less likely to deprotonate the N1-H fully.

Part 4: Visualizing the Logic
Figure 1: The "N1-C7 Proximity" Failure Mechanism

This diagram illustrates why the 7-iodo isomer fails without protection.

G Substrate 7-Iodo-1H-indazole (Unprotected) Pd_Cat Pd(0) Catalyst Substrate->Pd_Cat Oxidative Addition Chelate STABLE CHELATE (Catalyst Poisoning) Pd_Cat->Chelate N1 Coordination (Fast & Irreversible) Product Desired C7-Alkyne Pd_Cat->Product Transmetallation (Slow due to sterics) Note The N1-Nitrogen binds to Pd, preventing reaction with Alkyne. Chelate->Note

Caption: The "Dead-End" Chelate: Proximity of N1 allows the palladium to bind both the C7 and N1, ejecting ligands and halting the cycle.

Figure 2: Troubleshooting Decision Tree

Follow this logic to rescue a failing reaction.

Troubleshooting Start Reaction Analysis Check_SM Is SM (Indazole) Consumed? Start->Check_SM SM_Yes Yes Check_SM->SM_Yes SM_No No Check_SM->SM_No Check_Prod Is Desired Product Major Component? SM_Yes->Check_Prod Prod_No No Check_Prod->Prod_No Side_Rxn Identify Byproduct Prod_No->Side_Rxn N_Alk N-Alkynylation? -> Protect N1 (THP/Boc) Side_Rxn->N_Alk Dimer Alkyne Dimer? -> Degas better / Add Alkyne Slow Side_Rxn->Dimer Color Reaction Color? SM_No->Color Black Black Precipitate (Pd Aggregation) Color->Black Orange Orange/Yellow (Catalyst Active but Stalled) Color->Orange Fix_Black 1. Remove O2 (Freeze-Pump-Thaw) 2. Lower Temp Black->Fix_Black Fix_Orange 1. Switch to XPhos/Pd(dppf) 2. Increase Temp 3. Check Base Strength Orange->Fix_Orange

Caption: Step-by-step diagnostic workflow for identifying failure modes in 7-iodoindazole coupling.

Part 5: Data Summary & Conditions Table
VariableRecommendationReason
Protecting Group THP or Boc Essential to prevent catalyst poisoning by N1.
Catalyst Pd(PPh₃)₂Cl₂ Standard, robust. Use Pd(dppf)Cl₂ for difficult cases.
Ligand PPh₃ (Standard) / XPhos (Optimized)XPhos aids oxidative addition in sterically hindered C7.
Solvent Et₃N or THF/Et₃N Acts as base and solvent. Ensures solubility.
Atmosphere Argon (Strict) O₂ causes homocoupling and catalyst death.
Temperature RT to 50°C Start low to prevent Pd-black; heat only if needed.
References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • BenchChem Technical Support. (2025). Sonogashira Reaction Troubleshooting Guide: Homocoupling and Catalyst Deactivation. Link

  • Laha, J. K., et al. (2014). Sterically hindered selenoether ligands: palladium(II) complexes as catalytic activators for Suzuki–Miyaura coupling. RSC Advances, 4, 41659-41665. Link

  • Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions. Link

  • Liang, B., et al. (2005).[4] Highly Efficient Pd-Catalyzed Sonogashira Coupling of Terminal Alkynes. Journal of Organic Chemistry, 70(1), 391-393. Link

Sources

Optimization

Technical Support Center: Synthesis of 7-Ethynyl-1H-indazole

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for the synthesis of 7-Ethynyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 7-Ethynyl-1H-indazole. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. We understand that synthetic challenges, particularly involving transition metal-catalyzed reactions, can arise. This guide provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common side reactions and optimize your experimental outcomes.

Overview of the Synthetic Challenge

The synthesis of 7-Ethynyl-1H-indazole typically proceeds via a palladium-catalyzed Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction joins a 7-halo-1H-indazole (commonly 7-iodo- or 7-bromo-1H-indazole) with a protected terminal alkyne, followed by a deprotection step. While effective, this pathway is susceptible to several side reactions that can complicate purification and reduce yields. This guide will focus on diagnosing and mitigating these specific issues.

G cluster_main General Synthetic Workflow Start 1H-Indazole Halogenation Step 1: Halogenation (e.g., Iodination) Start->Halogenation Protection Step 2: N-H Protection (Optional, but recommended) Halogenation->Protection Forms 7-Halo-1-(PG)-indazole Coupling Step 3: Sonogashira Coupling Protection->Coupling Couples with TMS-acetylene Deprotection_Si Step 4: Silyl Deprotection Coupling->Deprotection_Si Deprotection_N Step 5: N-H Deprotection (If applicable) Deprotection_Si->Deprotection_N Product 7-Ethynyl-1H-indazole Deprotection_N->Product

Caption: General workflow for synthesizing 7-Ethynyl-1H-indazole.

Frequently Asked Questions (FAQs) & Troubleshooting
Part 1: The Sonogashira Coupling Reaction

The core of the synthesis is the Sonogashira coupling, a reaction that joins an sp-hybridized carbon of a terminal alkyne with an sp²-hybridized carbon of an aryl or vinyl halide.[1][2] It is typically catalyzed by a palladium(0) complex and a copper(I) salt co-catalyst in the presence of an amine base.[2]

Question 1: My Sonogashira coupling reaction is sluggish or stalls completely. What are the primary causes and how can I improve the conversion rate?

Answer: Low conversion is a frequent issue stemming from catalyst deactivation, insufficient reagent purity, or suboptimal reaction conditions. Let's break down the causes and solutions.

  • Causality - The Role of the Catalyst System: The reaction relies on a synergistic catalytic cycle between palladium and copper. The palladium catalyst facilitates the oxidative addition to the aryl halide and the final reductive elimination, while the copper(I) co-catalyst forms a copper(I) acetylide intermediate, which then transmetalates to the palladium center.[3] If any part of this cycle is inhibited, the reaction will stall.

  • Troubleshooting & Solutions:

Potential Cause Explanation Recommended Solution(s)
Inactive Palladium Catalyst The active Pd(0) species can be oxidized to inactive Pd(II) or agglomerate into palladium black, especially in the presence of oxygen.1. Rigorous Degassing: Ensure all solvents and the reaction headspace are thoroughly deoxygenated. Use a robust technique like freeze-pump-thaw cycles or sparging with argon for at least 30 minutes. 2. Ligand Choice: Use phosphine ligands (e.g., PPh₃, XPhos) that stabilize the Pd(0) center and facilitate oxidative addition.[4]
Poor Substrate Quality Impurities in the 7-halo-indazole (e.g., residual acid from synthesis) can neutralize the amine base. Water in the solvent or on glassware can hydrolyze reagents.1. Recrystallize/Purify: Ensure the 7-halo-indazole starting material is pure and dry. 2. Use Dry Solvents: Employ freshly distilled or anhydrous grade solvents. Dry glassware in an oven before use.
Incorrect Base The amine base (e.g., Et₃N, DIPEA) is crucial for scavenging the H-X generated and facilitating the regeneration of the catalyst. If the base is too weak or its pKa is mismatched, the reaction can be slow.1. Check Base Strength: For aryl iodides, Et₃N is often sufficient. For less reactive aryl bromides, a stronger base like Cs₂CO₃ or K₂CO₃ may be required in combination with the amine.[5] 2. Use Fresh Base: Ensure the amine base is pure and free of water or hydrochloride salts.
Low Reaction Temperature While many Sonogashira reactions run at room temperature, less reactive substrates (like aryl bromides or chlorides) may require heating to facilitate the oxidative addition step.1. Incremental Heating: Gradually increase the temperature to 40-60 °C and monitor the reaction by TLC or LC-MS. Avoid excessive heat which can promote catalyst decomposition.

Question 2: I'm observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling). How can I prevent this?

Answer: The formation of a 1,4-disubstituted-1,3-diyne is a classic side reaction in Sonogashira couplings, known as Glaser coupling. This occurs when two copper(I) acetylide intermediates react with each other under oxidative conditions.

  • Causality - The Role of Copper and Oxygen: This side reaction is almost exclusively mediated by the copper(I) co-catalyst and is heavily promoted by the presence of oxygen, which oxidizes Cu(I) to Cu(II), a key species in the homocoupling mechanism.

G cluster_main Sonogashira vs. Glaser Side Reaction cluster_sonogashira Desired Pathway (Sonogashira) cluster_glaser Side Reaction (Glaser) Start R-C≡C-H + Cu(I) Cu_Acetylide [R-C≡C-Cu] Start->Cu_Acetylide Pd_Complex [Ar-Pd(II)-X] Cu_Acetylide->Pd_Complex Transmetalation Glaser_Product R-C≡C-C≡C-R Cu_Acetylide->Glaser_Product Oxidative Dimerization Sonogashira_Product Ar-C≡C-R Pd_Complex->Sonogashira_Product Reductive Elimination O2 O₂ O2->Cu_Acetylide

Sources

Troubleshooting

Technical Support Center: Purification of 7-Ethynyl-1H-indazole

Welcome to the technical support guide for the purification of 7-Ethynyl-1H-indazole. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions enc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 7-Ethynyl-1H-indazole. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions encountered by researchers and drug development professionals. 7-Ethynyl-1H-indazole is a critical building block in medicinal chemistry, and achieving high purity is paramount for successful downstream applications.[1][2][3]

This guide is designed to be a practical resource, explaining not just the "how" but the "why" behind each step, ensuring you can adapt and troubleshoot your purification effectively.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of 7-Ethynyl-1H-indazole, particularly after its synthesis via Sonogashira coupling of 7-iodo-1H-indazole.[4]

Q1: My crude reaction mixture is a dark, tarry mess with multiple spots on TLC. What are the likely impurities?

A1: A complex crude mixture is common in Sonogashira couplings.[5] The primary impurities to suspect are:

  • Homocoupled Alkyne (Glaser side-product): Terminal alkynes can couple with themselves in the presence of a copper co-catalyst, especially if the reaction is exposed to air.[6][7] This is often a major byproduct.

  • Unreacted 7-iodo-1H-indazole: Incomplete reactions will leave starting material, which can co-elute with the product if chromatography conditions are not optimized.

  • Catalyst Residues: Palladium catalysts can decompose to form palladium black, contributing to the dark color. Phosphine ligands (like PPh₃) can be oxidized to phosphine oxides.

  • Polymeric Materials: Overheating or prolonged reaction times can lead to polymerization of the alkyne components.

Expert Insight: The first step is always a thorough workup. After the reaction, quenching with aqueous ammonium chloride, followed by extraction with a suitable organic solvent (e.g., ethyl acetate), and washing with brine can help remove many inorganic salts and some polar impurities before you even approach chromatography.[8]

Q2: My compound is streaking badly during silica gel column chromatography. How can I achieve sharp bands?

A2: Streaking of indazole-containing compounds on silica gel is a classic problem. The root cause is the interaction between the slightly acidic N-H proton of the indazole ring and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding leads to poor elution and band broadening.

Solutions:

  • Use a Basic Modifier: Add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia in the methanol portion of a DCM/MeOH eluent. This base will preferentially interact with the acidic sites on the silica, allowing your compound to elute cleanly.

  • Switch to a Different Stationary Phase: If the issue persists, consider using a less acidic stationary phase like neutral alumina or a C18-functionalized silica gel (reverse-phase chromatography).

Q3: I'm struggling to separate the product from the unreacted 7-iodo-1H-indazole. They have very similar Rf values.

A3: This is a common challenge due to the structural similarity of the two compounds. The key is to find a solvent system that exploits the subtle polarity difference imparted by the ethynyl group.

Strategy:

  • Systematic TLC Analysis: Run a series of TLC plates using different ratios of a standard solvent system, such as ethyl acetate in hexanes.[9] Start with a low polarity (e.g., 10% EtOAc/Hexanes) and gradually increase the polarity (20%, 30%, 40%). Look for the solvent system that gives the largest separation (ΔRf) between the two spots.

  • Consider a Different Solvent System: If EtOAc/Hexanes fails, try a system with different selectivity, such as dichloromethane/methanol or ether/hexanes.[9]

  • Gradient Elution: During column chromatography, use a shallow gradient of the optimized eluent. For example, if you found that 30% EtOAc/Hexanes gives the best separation, start your column with 15-20% EtOAc/Hexanes and slowly increase the concentration to 35-40%. This will hold the more polar product on the column longer, allowing the less polar starting material to elute first.

Q4: My final product is an off-white or yellowish solid, not the expected white solid. How can I decolorize it?

A4: The color is often due to trace amounts of palladium catalyst residue or other high-molecular-weight impurities.

Decolorization Techniques:

  • Activated Charcoal Treatment: Dissolve the impure product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount (1-2% by weight) of activated charcoal and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the charcoal. Caution: Charcoal can adsorb your product, so use it sparingly and expect some yield loss.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for both purification and decolorization. The impurities often remain in the mother liquor.

Detailed Purification Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

This is the most common and effective method for purifying 7-Ethynyl-1H-indazole from a typical Sonogashira reaction mixture.

Workflow Diagram

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Analysis & Isolation prep_crude 1. Crude Mixture (Post-Workup) dry_load 2. Adsorb onto Silica (Dry Loading) prep_crude->dry_load load_sample 4. Load Sample dry_load->load_sample pack_col 3. Pack Column with Slurry pack_col->load_sample elute 5. Elute with Gradient load_sample->elute collect 6. Collect Fractions elute->collect tlc 7. Analyze Fractions by TLC collect->tlc combine 8. Combine Pure Fractions tlc->combine evap 9. Evaporate Solvent combine->evap final_product 10. Pure 7-Ethynyl-1H-indazole evap->final_product

Caption: Workflow for Flash Column Chromatography Purification.

Step-by-Step Methodology:

  • Prepare the Sample (Dry Loading):

    • Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane (DCM) or acetone.

    • Add silica gel (typically 2-3 times the weight of your crude material) to the solution.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your sample for loading. Rationale: Dry loading prevents dissolution issues at the top of the column and often results in sharper bands compared to wet loading.

  • Pack the Column:

    • Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product weight).

    • Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% Ethyl Acetate in Hexanes).[10]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped.[11]

  • Load and Run the Column:

    • Carefully add the dry-loaded sample to the top of the packed silica bed.

    • Begin eluting with the initial low-polarity solvent system, collecting fractions.

    • Gradually increase the polarity of the eluent (gradient elution) according to your prior TLC analysis.

  • Analyze and Isolate:

    • Monitor the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent under reduced pressure to yield pure 7-Ethynyl-1H-indazole.

Recommended Solvent Systems

System ComponentsRatio RangeTarget CompoundsNotes
Ethyl Acetate / Hexanes10:90 to 50:50Standard choice for moderate polarity compounds.[8][9]Excellent for separating product from non-polar impurities.
Dichloromethane / Methanol100:0 to 95:5For more polar impurities or if product has low solubility in hexanes.Add 0.5% Et₃N if streaking occurs.
Diethyl Ether / Hexanes15:85 to 60:40Offers different selectivity compared to ethyl acetate.Useful if separation is poor in EtOAc/Hexanes.

Frequently Asked Questions (FAQs)

Q: What is the typical appearance and stability of pure 7-Ethynyl-1H-indazole? A: Pure 7-Ethynyl-1H-indazole is typically a white to off-white solid. Like many terminal alkynes, it can be sensitive to light, air, and heat over long periods. For long-term storage, it is best kept in a dark container, under an inert atmosphere (argon or nitrogen), and at a low temperature (-20°C).

Q: How do I confirm the purity of my final product? A: A combination of techniques is recommended:

  • ¹H NMR: This will confirm the structure and identify any proton-containing impurities. Look for the characteristic alkyne proton singlet and the indazole ring protons.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate assessment of purity (as a percentage) and confirms the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.

Q: Are there any specific safety precautions for handling 7-Ethynyl-1H-indazole? A: Standard laboratory safety protocols should be followed. Wear safety glasses, a lab coat, and gloves. Handle the compound in a well-ventilated fume hood. Terminal alkynes can be energetic compounds, so avoid excessive heating or grinding of the solid material.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification issues.

Caption: Decision tree for troubleshooting TLC analysis.

References

  • Cao Y.Q., Luo C., Yang P., Li P., Wu C.L. Indazole scaffold: A generalist for marketed and clinical drugs. Med. Chem. Res. 2020;30:501–518. [Link]

  • Gaikwad, D.D., et al. Synthesis of indazole motifs and their medicinal importance: An overview. Eur. J. Med. Chem. 2015,90, 707–731. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Scarpelli, R., et al. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. ACS Med. Chem. Lett.[Link]

  • Katritzky, A. R., et al. Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. J. Org. Chem.[Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Patil, S. A., et al. Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. [Link]

  • Aurigene Pharmaceutical Services. A highly effective synthesis of 2-alkynyl-7-azaindoles. [Link]

  • Cottyn, B., et al. Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett. 2007. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wang, Q., & Li, X. Synthesis of 1H-Indazoles from Imidates and Nitrosobenzenes via Synergistic Rhodium/Copper Catalysis. Angew. Chem. Int. Ed.[Link]

  • Barattini, E., et al. Synthesis of 1-aryl-1H-indazoles via palladium-catalyzed intramolecular amination of aryl halides. J. Org. Chem.[Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Org Syn. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Jat, J. L., et al. Copper-free Sonogashira cross-coupling reactions: an overview. RSC Adv.[Link]

  • Molecules Editorial Office. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Sherwood, J., et al. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. J. Org. Chem.[Link]

  • ResearchGate. Optimized synthesis of 7- aza -indazole by Diels–Alder cascade and associated process safety. [Link]

  • V. J. Chebny, et al. Click Modification of RNA at Adenosine: Structure and Reactivity of 7-Ethynyl- and 7-Triazolyl-8-aza-7-deazaadenosine in RNA. J. Am. Chem. Soc.[Link]

  • University of Alberta, Department of Chemistry. Column chromatography. [Link]

Sources

Optimization

Technical Support Center: Bioconjugation with 7-Ethynyl-1H-indazole

Welcome to the technical support center for bioconjugation applications involving 7-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, tr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation applications involving 7-Ethynyl-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to ensure the success of your conjugation experiments. The indazole moiety is a privileged scaffold in medicinal chemistry, and its incorporation into bioconjugates offers exciting possibilities for targeted therapies and diagnostics.[1][2][3] However, like any specialized chemical tool, its use comes with a unique set of challenges. This guide will equip you with the knowledge to navigate these challenges effectively.

Introduction to 7-Ethynyl-1H-indazole in Bioconjugation

7-Ethynyl-1H-indazole is a versatile building block for bioconjugation, primarily utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click chemistry" methods offer high efficiency and specificity in linking the indazole-containing molecule to biomolecules such as proteins, antibodies, and nucleic acids.[4] The 1H-indazole tautomer is generally the most thermodynamically stable form.[1] The ethynyl group at the 7-position provides a reactive handle for covalent bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using 7-Ethynyl-1H-indazole in bioconjugation?

A1: The primary advantage lies in the combination of the versatile indazole core with the efficient reactivity of the terminal alkyne. Indazole derivatives are known for their diverse biological activities, including kinase inhibition.[5] By conjugating these molecules to a biologic, you can achieve targeted delivery, potentially increasing efficacy and reducing off-target toxicity. The ethynyl group allows for highly specific and high-yielding click chemistry reactions under mild, aqueous conditions suitable for biomolecules.

Q2: Which "click" chemistry reaction is better for 7-Ethynyl-1H-indazole: CuAAC or SPAAC?

A2: The choice between CuAAC and SPAAC depends on your specific application and the nature of your biomolecule.

  • CuAAC is generally faster and uses a terminal alkyne like in 7-Ethynyl-1H-indazole. However, the copper(I) catalyst can be toxic to cells and can cause denaturation of sensitive proteins.

  • SPAAC is a copper-free alternative that is ideal for live-cell labeling and applications with sensitive biomolecules.[6] It utilizes a strained cyclooctyne, meaning your biomolecule would need to be modified with the azide, and the 7-Ethynyl-1H-indazole would be reacted with an azide-modified linker to generate the final bioconjugate.

Q3: What is the typical solubility of 7-Ethynyl-1H-indazole and how can I improve it?

A3: The solubility of 7-Ethynyl-1H-indazole in purely aqueous buffers is expected to be low due to its aromatic, heterocyclic structure. To improve solubility for bioconjugation reactions, it is recommended to first dissolve the compound in a water-miscible organic co-solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before adding it to the aqueous reaction mixture. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <10%) to not adversely affect the stability and activity of the biomolecule.

Q4: How stable is 7-Ethynyl-1H-indazole under typical bioconjugation conditions?

A4: The 1H-indazole ring is generally stable.[4] However, the terminal alkyne can undergo side reactions, particularly in the presence of the copper catalyst in CuAAC reactions, such as oxidative homocoupling to form a di-yne byproduct. The stability is also pH-dependent, and it is advisable to perform reactions under neutral or slightly basic conditions (pH 7-8).

Q5: Can the indazole ring itself participate in side reactions?

A5: While the ethynyl group is the primary site of reaction, the indazole ring has two nitrogen atoms (N1 and N2) that can potentially be alkylated under certain conditions.[6][7][8] However, under the mild conditions of most bioconjugation reactions, significant alkylation of the indazole nitrogens is unlikely. It is important to avoid harsh alkylating agents and extreme pH conditions.

Troubleshooting Guide

This section addresses common problems encountered during the bioconjugation of 7-Ethynyl-1H-indazole.

Problem Potential Cause Recommended Solution
Low Conjugation Yield Poor solubility of 7-Ethynyl-1H-indazole: The compound may be precipitating out of the aqueous reaction buffer.- Increase the percentage of organic co-solvent (e.g., DMSO, DMF) in the reaction mixture, being mindful of your biomolecule's tolerance. - Prepare a more concentrated stock solution of the indazole derivative in the organic solvent and add it slowly to the reaction mixture with vigorous stirring.
Inaccessible alkyne or azide groups: The reactive groups on the biomolecule or the indazole may be sterically hindered or buried within the biomolecule's structure.- Introduce a longer, flexible linker between the biomolecule and the reactive group. - For proteins, consider adding mild denaturants (e.g., urea, guanidine HCl) if the protein's activity can be restored.
Inefficient copper catalysis (CuAAC): The Cu(I) catalyst may have been oxidized to inactive Cu(II), or sequestered by components in the buffer.- Ensure you are using fresh solutions of the reducing agent (e.g., sodium ascorbate). - Degas your buffers to remove oxygen. - Use a copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) and accelerate the reaction. - Avoid buffers containing chelators like EDTA or high concentrations of thiols.
Biomolecule Degradation or Aggregation Copper toxicity (CuAAC): The copper catalyst can cause oxidative damage to proteins and other biomolecules.- Minimize the reaction time. - Use a copper-chelating ligand to protect your biomolecule. - Consider switching to a copper-free click chemistry method like SPAAC.
High concentration of organic solvent: The co-solvent used to dissolve the indazole derivative may be denaturing your biomolecule.- Titrate the concentration of the organic solvent to find the optimal balance between indazole solubility and biomolecule stability. - Explore the use of alternative, more biocompatible co-solvents.
Formation of Unwanted Byproducts Oxidative homocoupling of the alkyne (CuAAC): The terminal alkyne on 7-Ethynyl-1H-indazole can react with itself in the presence of oxygen and the copper catalyst.- Thoroughly degas all reaction components. - Work under an inert atmosphere (e.g., nitrogen or argon). - Ensure a sufficient excess of the reducing agent is present throughout the reaction.
N-alkylation of the indazole ring: While less common under bioconjugation conditions, it is a potential side reaction.- Maintain a neutral to slightly basic pH. - Avoid any reagents that could act as strong alkylating agents.
Difficulty in Purifying the Conjugate Excess unreacted 7-Ethynyl-1H-indazole: The small molecule can be challenging to separate from the much larger bioconjugate.- Utilize purification methods that separate based on size, such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[9] - For protein conjugates, dialysis can be an effective method for removing small molecule impurities.
Heterogeneous product mixture: Incomplete reaction or side reactions can lead to a mixture of unconjugated biomolecule, desired conjugate, and byproducts.- Optimize the reaction conditions to drive the reaction to completion. - Employ high-resolution purification techniques such as hydrophobic interaction chromatography (HIC) or ion-exchange chromatography (IEX) to separate species with different properties.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general guideline for conjugating an azide-modified biomolecule with 7-Ethynyl-1H-indazole.

Materials:

  • Azide-modified biomolecule in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 7-Ethynyl-1H-indazole

  • Dimethylsulfoxide (DMSO)

  • Copper(II) sulfate (CuSO₄) solution (e.g., 10 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 50 mM in water)

  • Sodium ascorbate solution (e.g., 100 mM in water, freshly prepared)

  • Purification system (e.g., SEC column)

Procedure:

  • Prepare the reagents:

    • Dissolve 7-Ethynyl-1H-indazole in DMSO to a final concentration of 10 mM.

    • Prepare fresh sodium ascorbate solution.

  • Set up the reaction:

    • In a microcentrifuge tube, add the azide-modified biomolecule.

    • Add the 7-Ethynyl-1H-indazole solution to the desired final concentration (typically a 5-20 fold molar excess over the biomolecule).

    • Add the THPTA solution to a final concentration of 5 times the copper concentration.

    • Add the CuSO₄ solution to a final concentration of 0.1-1 mM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

  • Incubate the reaction:

    • Incubate the reaction at room temperature or 37°C for 1-4 hours. The optimal time should be determined empirically.

  • Purify the conjugate:

    • Remove unreacted small molecules and catalyst by size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterize the conjugate:

    • Confirm the conjugation and determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of an azide-modified 7-Ethynyl-1H-indazole (via a linker) to a biomolecule functionalized with a strained alkyne (e.g., DBCO).

Materials:

  • Strained alkyne-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-functionalized 7-Ethynyl-1H-indazole derivative

  • DMSO

  • Purification system

Procedure:

  • Prepare the reagents:

    • Dissolve the azide-functionalized 7-Ethynyl-1H-indazole in DMSO to a final concentration of 10 mM.

  • Set up the reaction:

    • In a microcentrifuge tube, add the strained alkyne-modified biomolecule.

    • Add the azide-functionalized indazole solution to the desired final concentration (typically a 3-10 fold molar excess).

  • Incubate the reaction:

    • Incubate at room temperature or 37°C for 2-24 hours. SPAAC reactions are generally slower than CuAAC.

  • Purify and characterize the conjugate:

    • Follow steps 4 and 5 from the CuAAC protocol.

Visualizations

CuAAC Reaction Workflow

CuAAC_Workflow reagents Prepare Reagents - Azide-Biomolecule - 7-Ethynyl-1H-indazole (in DMSO) - CuSO4/THPTA - Sodium Ascorbate (fresh) reaction_setup Reaction Setup (Add in order) reagents->reaction_setup incubation Incubation (RT or 37°C, 1-4h) reaction_setup->incubation purification Purification (SEC, TFF, or Dialysis) incubation->purification characterization Characterization (UV-Vis, MS, HPLC) purification->characterization final_product Purified Bioconjugate characterization->final_product

Caption: Workflow for CuAAC bioconjugation.

Troubleshooting Logic for Low Conjugation Yield

Low_Yield_Troubleshooting decision decision solution solution start Low Conjugation Yield check_solubility Is the indazole soluble in the reaction mix? start->check_solubility increase_cosolvent Increase co-solvent (e.g., DMSO) check_solubility->increase_cosolvent No check_catalyst Using CuAAC? check_solubility->check_catalyst Yes increase_cosolvent->check_catalyst optimize_catalyst Optimize Cu(I) catalyst: - Use fresh reducing agent - Add ligand (THPTA) - Degas buffers check_catalyst->optimize_catalyst Yes check_sterics Are reactive groups sterically hindered? check_catalyst->check_sterics No (SPAAC) optimize_catalyst->check_sterics add_linker Introduce a longer flexible linker check_sterics->add_linker Yes success Yield Improved check_sterics->success No add_linker->success

Caption: Troubleshooting low bioconjugation yield.

References

  • Gaikwad, S., et al. (2020). synthesis of 1h-indazoles using lemon peel powder as a natural, green and efficient catalyst under ultrasound irradiation.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • WuXi Biology. (n.d.).
  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • DEVELOPMENT OF 1H-INDAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AGENTS USING COMPUTATIONAL METHODS.
  • Synthesis of Novel 7-Alkynylindazole Derivatives: Molecular and Crystal Structure of 7-(pent-1-ynyl)-1 H -Indazole.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. PMC - PubMed Central.
  • Single-step purification and formulation of antibody-drug conjugates using a miniaturized tangential flow filtr
  • Development of a selective and scalable N1-indazole alkyl
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Pd(PPh3)
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations.
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Recent Progress in Chemistry and Biology of Indazole and its Deriv
  • Advancing oligonucleotide therapeutics: conjugation strategies for extrahep
  • Development of a selective and scalable N1-indazole alkyl
  • Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone form
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Francis Giraud, Fabrice Anizon, Pascale Moreau Institute of Chemistry of Clermont-Ferran.
  • Bioconjug
  • Bioconjug

Sources

Troubleshooting

Technical Support Center: 7-Ethynyl-1H-indazole Stability &amp; Handling

Executive Summary & Chemical Profile 7-Ethynyl-1H-indazole is a critical scaffold often employed in the synthesis of kinase inhibitors (e.g., PI3K, AKT, and USP7 inhibitors). Its chemical behavior is defined by two compe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

7-Ethynyl-1H-indazole is a critical scaffold often employed in the synthesis of kinase inhibitors (e.g., PI3K, AKT, and USP7 inhibitors). Its chemical behavior is defined by two competing reactive centers: the indazole nitrogen (N1-H) and the terminal alkyne (C-H) at position 7.

While the indazole core is aromatic and generally robust, the 7-ethynyl group introduces specific instabilities—primarily oxidative coupling (dimerization) and sensitivity to trace metals. This guide addresses the physicochemical challenges researchers face when maintaining this compound in solution for biological assays or synthetic intermediates.

Quick Reference: Physicochemical Properties
PropertyCharacteristicImplication for Stability
Core Structure 1H-Indazole (Fused benzene/pyrazole)Subject to tautomerism (1H vs 2H); 1H is thermodynamically favored.[1][2]
Functional Group Terminal Alkyne (-C≡CH)Susceptible to Glaser coupling (dimerization), hydration, and H/D exchange.
Acidity (pKa) N1-H: ~13.8 | Alkyne C-H: ~25Weakly acidic; bases can trigger deprotonation and subsequent degradation.
Solubility Low in water; High in DMSO, DMFDMSO is the preferred stock solvent , but hygroscopicity is a major risk.

Troubleshooting Guides (Q&A Format)

Issue A: Solution Discoloration (Yellowing/Darkening)

Q: My 10 mM stock solution in DMSO turned yellow/brown after 48 hours at room temperature. Is it still usable?

A: Likely degraded. The discoloration indicates oxidative instability.

Diagnosis: The primary culprit is Glaser Coupling (oxidative dimerization). The terminal alkyne at position 7 is prone to homocoupling to form a diyne (1,3-butadiyne derivative) in the presence of:

  • Oxygen: Dissolved air in the solvent.

  • Trace Metals: Copper (Cu) or Iron (Fe) impurities often found in non-MS-grade solvents.

  • Base: Even weak basicity from glass surfaces or amine impurities can deprotonate the alkyne.

Corrective Protocol:

  • Check Purity: Run LC-MS. Look for a mass peak at [2M-2] (Dimer formation).

  • Prevention:

    • Degas Solvents: Sparge DMSO with Argon/Nitrogen for 15 mins before dissolving.

    • Use Amber Vials: Light can accelerate radical-mediated coupling.

    • Add Antioxidants (Optional): For long-term storage, 1 mM BHT (Butylated hydroxytoluene) can stabilize the alkyne, provided it does not interfere with your downstream assay.

Issue B: "Missing" Protons in NMR

Q: I dissolved the compound in MeOD (Methanol-d4) for NMR, but the alkyne proton signal is gone or diminished. Did the triple bond break?

A: No, this is likely Deuterium Exchange, not degradation.

Diagnosis: Terminal alkynes have a pKa of ~25. While high, the proton is acidic enough to undergo H/D exchange in protic deuterated solvents like MeOD or D2O, especially if the glass tube is slightly basic. The signal disappears because C-D bonds are NMR silent in proton scans.

  • Note: The Indazole N-H (pKa ~14) will exchange almost instantly.

Corrective Protocol:

  • Switch Solvent: Use DMSO-d6 or CDCl3 for structural characterization. These are aprotic and prevent exchange.

  • Verification: If you must use MeOD, run a 13C-NMR . The alkyne carbons will still appear (approx. 75-85 ppm), confirming the triple bond is intact.

Issue C: Precipitation in Aqueous Buffers

Q: Upon diluting my DMSO stock into PBS (pH 7.4) for a cell assay, a fine white precipitate forms immediately.

A: This is a solubility limit issue, exacerbated by the "Peri-Effect."

Diagnosis: 7-Ethynyl-1H-indazole is highly lipophilic. The ethynyl group at position 7 creates steric bulk near the N1-H (the "peri-position"). This can disrupt the hydrogen bonding network with water molecules, making the compound less soluble than unsubstituted indazole.

  • Critical Threshold: This compound often crashes out at >0.5% DMSO final concentration in aqueous media.

Corrective Protocol:

  • Serial Dilution: Do not add stock directly to the media. Perform an intermediate dilution in pure DMSO, then slowly add this to the buffer while vortexing.

  • Surfactants: Add 0.01% Tween-80 or Pluronic F-68 to the assay buffer before adding the compound. This creates micelles that stabilize the hydrophobic scaffold.

Visualizing Degradation Pathways

The following diagram illustrates the primary chemical risks for 7-Ethynyl-1H-indazole in solution.

G cluster_legend Degradation Risk Levels Compound 7-Ethynyl-1H-indazole (Active) Dimer Diyne Dimer (Glaser Coupling) Compound->Dimer Oxidative Dimerization Hydrate Ketone/Enol (Hydration) Compound->Hydrate Markovnikov Addition Tautomer 2H-Indazole (Tautomer Shift) Compound->Tautomer Equilibrium Shift O2 O2 + Trace Cu/Fe O2->Dimer Water H2O + Acid/Hg Water->Hydrate Polar Polar Aprotic Solvent (High Dielectric) Polar->Tautomer High Risk High Risk Medium Risk Medium Risk Low Risk Low Risk

Figure 1: Primary degradation pathways. The oxidative dimerization (Red) is the most common mode of failure in non-degassed DMSO stocks.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of Stable Stock Solutions

Objective: Create a 10 mM stock solution stable for >3 months at -20°C.

Materials:

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Amber glass vials (borosilicate) with PTFE-lined caps.

  • Argon or Nitrogen gas line.

Protocol:

  • Weighing: Weigh the solid 7-Ethynyl-1H-indazole quickly. Avoid prolonged exposure to humid air (solid is hygroscopic).

  • Solvent Prep: Using a needle, bubble Argon through the anhydrous DMSO for 5 minutes to displace dissolved oxygen.

  • Dissolution: Add the DMSO to the vial. Vortex for 30 seconds.

    • Visual Check: Solution must be clear and colorless.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Why? Every time you open a cold DMSO vial, water condenses inside. Water accumulation >1% accelerates alkyne hydration and precipitation.

  • Storage: Store at -20°C or -80°C.

SOP 2: Quality Control (QC) Check

Frequency: Perform before any critical cell-based assay or after 3 months of storage.

Method: LC-MS (Reverse Phase).

  • Column: C18.

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.

  • Pass Criteria:

    • Purity > 95%.[3]

    • Absence of [M+16] peak (N-oxide or hydration product).

    • Absence of [2M-2] peak (Dimer).

Decision Tree: Troubleshooting Workflow

Use this logic flow to resolve stability issues during experiments.

DecisionTree Start Problem Detected CheckColor Is solution colored (Yellow/Brown)? Start->CheckColor CheckPrecip Is there precipitation? CheckColor->CheckPrecip No Oxidation Oxidative Coupling Detected. Discard Stock. CheckColor->Oxidation Yes CheckSolvent Is solvent aqueous (>1% water)? CheckPrecip->CheckSolvent Yes Stable Compound Stable. Check other assay components. CheckPrecip->Stable No SolubilityLimit Solubility Limit Reached. Add surfactant or reduce conc. CheckSolvent->SolubilityLimit Yes WaterContam DMSO Hydration. Water absorbed from air. Prepare fresh stock. CheckSolvent->WaterContam No (It's pure DMSO)

Figure 2: Diagnostic logic for identifying the root cause of solution instability.

References

  • Glaser Coupling Mechanism: Eglinton, G., & Galbraith, A. R. (1956). The macrocyclic alkynes. Journal of the Chemical Society, 889-896. (Foundational chemistry of terminal alkyne instability).
  • Indazole Tautomerism : Claramunt, R. M., et al. (2011). Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde.[2] The Journal of Organic Chemistry, 76(7), 2105–2113.

  • DMSO Stability & Handling : Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292–304.

  • Alkyne Deuterium Exchange : Egoshi, S., et al. (2021). Deuteration of terminal alkynes realizes simultaneous live cell Raman imaging of similar alkyne-tagged biomolecules.[4] RSC Advances, 11, 29930-29935.

  • 7-Ethynylindazole Synthesis Context : Zhang, S., et al. (2010). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Bioorganic & Medicinal Chemistry Letters, 20(10), 3107-3110. (Analogous chemistry for ethynyl-indazole scaffolds).

Sources

Optimization

troubleshooting low yields in 7-Ethynyl-1H-indazole synthesis

Technical Support Center: 7-Ethynyl-1H-indazole Synthesis Introduction: Navigating the Synthesis of 7-Ethynyl-1H-indazole Welcome to the technical support guide for the synthesis of 7-Ethynyl-1H-indazole. This molecule i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7-Ethynyl-1H-indazole Synthesis

Introduction: Navigating the Synthesis of 7-Ethynyl-1H-indazole

Welcome to the technical support guide for the synthesis of 7-Ethynyl-1H-indazole. This molecule is a critical building block in medicinal chemistry and materials science, valued for the reactive ethynyl group which serves as a handle for click chemistry and further functionalization. The synthesis, however, can be challenging, with low yields often hindering research and development timelines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth, cause-and-effect explanations for common issues. We will focus on the most prevalent and versatile synthetic route: the Sonogashira cross-coupling reaction , a palladium- and copper-catalyzed method to form the crucial C-C bond between the indazole core and the ethynyl moiety.[1][2] This document provides a structured, question-and-answer troubleshooting guide to help you diagnose and resolve the specific issues you may encounter during your experiments.

Core Synthetic Pathway: The Sonogashira Coupling

The preferred method for synthesizing 7-Ethynyl-1H-indazole involves the coupling of a 7-halo-1H-indazole (typically 7-iodo-1H-indazole for highest reactivity) with a terminal alkyne.[3] Often, a protected alkyne like (trimethylsilyl)acetylene (TMSA) is used to prevent side reactions, followed by a straightforward deprotection step.[1][4] The fundamental reaction is illustrated below.

Sonogashira_Reaction_Scheme cluster_main Sonogashira Coupling for 7-Ethynyl-1H-indazole Start 7-Iodo-1H-indazole Alkyne + (Trimethylsilyl)acetylene Intermediate 7-((Trimethylsilyl)ethynyl)-1H-indazole Start->Intermediate Coupling Step Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF, DMF) Catalyst->Intermediate Catalytic System Deprotection Deprotection (e.g., TBAF or K₂CO₃/MeOH) Product 7-Ethynyl-1H-indazole Intermediate->Product Deprotection Step Deprotection->Product

Caption: General workflow for 7-Ethynyl-1H-indazole synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

Category 1: Reaction Initiation & Incomplete Conversion

Question: My reaction is stalled, showing significant unreacted 7-iodo-indazole by TLC/LC-MS. What is the primary cause?

Answer: This issue, known as incomplete conversion, typically points to problems with the catalytic system or reaction environment.

  • Catalyst Inactivity: The Pd(0) active species is prone to oxidation.

    • Cause: Insufficient degassing of the solvent and reaction vessel allows oxygen to oxidize the Pd(0) catalyst to an inactive Pd(II) state. The amine base can also degrade in the presence of air and trace moisture, affecting its efficacy.

    • Solution: Implement rigorous anaerobic techniques. Use a Schlenk line or a glovebox. Degas your solvent and amine base thoroughly using at least three freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes.

  • Poor Reagent Quality:

    • Cause: The copper(I) iodide co-catalyst is sensitive to oxidation; it should be an off-white or tan powder, not green or blue. The palladium catalyst, especially Pd(PPh₃)₄, can degrade over time. The amine base must be anhydrous and pure.

    • Solution: Purchase high-purity reagents and store them under an inert atmosphere. Use a fresh bottle of CuI or purify it if it appears discolored. Consider using a more robust palladium source like PdCl₂(PPh₃)₂ in combination with your ligand.

  • Sub-optimal Temperature:

    • Cause: While many Sonogashira reactions run at room temperature, the coupling with an electron-rich heterocycle like indazole may require thermal energy to drive the oxidative addition step efficiently.

    • Solution: Gently heat the reaction to 40-60 °C. Monitor the progress by TLC/LC-MS. Excessive heat can lead to catalyst decomposition (formation of palladium black) and side reactions.

Question: I see a black precipitate (Palladium black) forming in my flask. Why is this happening and how can I fix it?

Answer: The formation of Palladium black indicates the decomposition of your soluble palladium catalyst into insoluble, inactive metallic palladium.

  • Cause: This is often caused by excessive temperature, the presence of impurities, or an inappropriate solvent or ligand choice that fails to stabilize the catalytic species. Some solvents, like THF, can anecdotally promote this decomposition more than others.

  • Solution:

    • Reduce Temperature: Operate at the lowest effective temperature.

    • Change Ligand: If using a simple catalyst like Pd(PPh₃)₄, the triphenylphosphine ligands can dissociate. Adding a slight excess of PPh₃ (1-2 mol%) can help stabilize the catalyst. Alternatively, switch to a catalyst with more robust, sterically bulky, and electron-rich phosphine ligands which promote catalyst stability and activity.[4]

    • Solvent Choice: Consider switching from THF to a solvent like DMF or 1,4-dioxane, which may offer better catalyst stability in your specific system.

Category 2: Side Reactions & Byproduct Formation

Question: My primary byproduct has a mass corresponding to a dimer of my alkyne. What is this and how do I prevent it?

Answer: You are observing the result of Glaser-Hay homocoupling , a classic side reaction in Sonogashira chemistry.[1][5]

  • Causality: This reaction is catalyzed by the copper(I) co-catalyst in the presence of oxygen. Oxygen oxidizes Cu(I) to Cu(II), which then facilitates the oxidative dimerization of the terminal alkyne.

  • Prevention:

    • Rigorous Inert Atmosphere: This is the most critical factor. Thoroughly degassing all reagents and maintaining a positive pressure of inert gas throughout the reaction is essential to exclude oxygen.[1][4]

    • Minimize Copper Loading: Use the minimum effective amount of CuI, typically 1-5 mol%.

    • Consider Copper-Free Conditions: If homocoupling remains a persistent issue, copper-free Sonogashira variants have been developed. These often require a different base (e.g., Cs₂CO₃, piperidine) and potentially more specialized palladium catalysts or ligands, but they completely eliminate the Glaser-Hay pathway.[4]

Caption: A decision-tree workflow for troubleshooting low yields.

Category 3: Work-up and Purification

Question: My final product is difficult to purify by column chromatography. What are common issues?

Answer: Purification challenges with indazole derivatives often stem from their polarity and potential to chelate to silica gel.

  • Cause 1: Polarity: The N-H proton of the indazole ring makes the molecule quite polar and capable of strong hydrogen bonding with the silica gel stationary phase, leading to streaking and poor separation.

  • Solution 1: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine or ammonia (in methanol) to your hexane/ethyl acetate eluent will neutralize the acidic sites on the silica gel, resulting in sharper peaks and better separation.[6]

  • Cause 2: Residual Metals: Palladium and copper residues can complicate purification and NMR analysis.

  • Solution 2: Perform an aqueous work-up designed to remove metals before chromatography. Washing the organic layer with a dilute aqueous solution of ammonium hydroxide can help remove copper salts. A wash with a solution of sodium sulfide can precipitate palladium, although this requires careful handling. Alternatively, specialized metal scavenging silicas can be used.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point. Optimization may be required based on your specific substrate and laboratory conditions.

Protocol 1: Sonogashira Coupling of 7-Iodo-1H-indazole with (Trimethylsilyl)acetylene
  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 7-iodo-1H-indazole (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (or DMF) to form an ~0.1 M solution based on the 7-iodo-1H-indazole. Add anhydrous, degassed triethylamine (3.0 eq).

  • Alkyne Addition: Add (trimethylsilyl)acetylene (1.5 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove insoluble salts and catalyst residues. Wash the organic phase sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Silyl Deprotection of 7-((Trimethylsilyl)ethynyl)-1H-indazole
  • Setup: Dissolve the crude product from Protocol 1 in methanol or THF.

  • Reagent Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) or a 1M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).

  • Reaction: Stir the mixture at room temperature. The deprotection is usually rapid (30-60 minutes). Monitor by TLC until the starting material is fully consumed.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude 7-Ethynyl-1H-indazole by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, potentially modified with 1% triethylamine to improve resolution.[6]

Data Summary for Reaction Optimization

ParameterStandard ConditionOptimization Strategy & Rationale
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Use catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to increase stability and oxidative addition rate.[4]
Catalyst Loading 1-5 mol%Can be reduced to ppm levels with highly active pre-catalysts, but start higher (2-3%) for initial troubleshooting.[7]
Cu Co-catalyst CuI (2-10 mol%)Minimize to reduce Glaser-Hay homocoupling.[1] Consider elimination for a copper-free protocol if necessary.
Base Et₃N, DIPEAAmine bases are standard. For copper-free systems, inorganic bases like K₂CO₃ or Cs₂CO₃ may be required.
Solvent THF, DMF, DioxaneMust be anhydrous and degassed. DMF can sometimes improve solubility and reaction rates but requires higher purification temperatures.
Temperature 25 - 60 °CStart at room temperature and gently heat if the reaction is sluggish. Avoid high temperatures that lead to catalyst decomposition.

Mechanistic Insight: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to rational troubleshooting. The reaction proceeds via two interconnected catalytic cycles. The palladium cycle performs the cross-coupling, while the copper cycle generates the reactive copper-acetylide species.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_add Oxidative Addition (R-Pd(II)-X)L₂ Pd0->Pd_add R-X (Ar-I) Pd_trans Transmetalation (R-Pd(II)-C≡CR')L₂ Pd_add->Pd_trans Cu-C≡CR' Pd_trans->Pd0 Reductive Elimination R-C≡CR' (Product) Product Coupled Product Pd_trans->Product CuX Cu(I)X Cu_alkyne Cu(I)-C≡CR' CuX->Cu_alkyne H-C≡CR' + Base Cu_alkyne->CuX Transmetalation to Pd(II) ArylHalide 7-Iodo-1H-indazole ArylHalide->Pd_add Alkyne Terminal Alkyne Alkyne->CuX

Caption: The interconnected Palladium and Copper catalytic cycles.

References

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Optimisation of the catalyst loading for the Sonogashira reaction. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 28, 2026, from [Link]

  • National Institutes of Health. (2018). Synthesis of indazoles from 2-formylphenylboronic acids. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). Retrieved January 28, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Novel 7-Alkynylindazole Derivatives: Molecular and Crystal Structure of 7-(Pent-1-ynyl)-1H-indazole. Retrieved January 28, 2026, from [Link]

  • Royal Society of Chemistry. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved January 28, 2026, from [Link]

  • Pearson. (2022). Sonogashira Coupling Reaction: Videos & Practice Problems. Retrieved January 28, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Sonogashira Coupling. Retrieved January 28, 2026, from [Link]

  • MDPI. (2019). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing 7-Ethynyl-1H-indazole Click Chemistry Reactions

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically tailored for researchers utilizing 7-Ethynyl-1H-indazole. This guide is designed to provi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, specifically tailored for researchers utilizing 7-Ethynyl-1H-indazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered in the laboratory, ensuring the success of your conjugation and drug development projects.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the setup and execution of click chemistry with 7-Ethynyl-1H-indazole.

Q1: What is the fundamental principle of the click reaction I am performing with 7-Ethynyl-1H-indazole?

A: You are performing a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][][3] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking the terminal alkyne of your 7-Ethynyl-1H-indazole with an azide-functionalized molecule.[4][5] The reaction is prized for its high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions.[4][6][7]

Q2: Which copper source is optimal for my reaction?

A: The active catalyst is the Copper(I) ion. You can introduce it directly using Cu(I) salts like CuI or CuBr, or generate it in situ from a more stable and soluble Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent.[6] The in situ generation method is often preferred in biological applications to minimize potential cellular toxicity from high concentrations of free Cu(I).

Q3: Why is a reducing agent, like sodium ascorbate, necessary when using a Cu(II) source?

A: The catalytic cycle of the CuAAC reaction requires copper to be in the +1 oxidation state. Sodium ascorbate is a mild and effective reducing agent that converts the inactive Cu(II) to the active Cu(I) species.[6] It also plays a crucial role in preventing oxidative homocoupling of your 7-Ethynyl-1H-indazole, a common side reaction that can significantly reduce your yield.[6] A slight excess of sodium ascorbate is recommended to maintain a reducing environment throughout the reaction.[6]

Q4: Do I need a ligand for my reaction? What is its purpose?

A: While not always strictly necessary, a ligand is highly recommended for several reasons. Ligands, such as TBTA (tris-(benzyltriazolylmethyl)amine) or THPTA (tris-(3-hydroxypropyltriazolylmethyl)amine), serve multiple functions:

  • Stabilize the Cu(I) oxidation state: This prevents disproportionation and oxidation to the inactive Cu(II) state, especially in aqueous and oxygen-containing environments.[5]

  • Increase catalyst solubility: This is particularly important in aqueous buffers where copper salts may have limited solubility.[5]

  • Accelerate the reaction rate: Ligands can significantly increase the catalytic turnover, leading to faster reaction times and higher yields.[8][9]

  • Prevent catalyst aggregation: They help to prevent the formation of unreactive polynuclear copper(I) acetylides.[5]

Q5: How stable is 7-Ethynyl-1H-indazole under typical click reaction conditions?

A: Terminal alkynes, including 7-Ethynyl-1H-indazole, are generally stable under the mild conditions of CuAAC reactions.[10] However, prolonged exposure to the copper catalyst, especially in the absence of a sufficient reducing agent, can lead to the formation of diacetylene byproducts through oxidative homocoupling (Glaser coupling). Careful control of the reaction environment is key to maximizing the desired triazole product.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems encountered during your experiments.

Issue 1: Low or No Product Yield

Q: I've set up my reaction, but I'm observing very little to no formation of my desired triazole product. What could be the issue?

A: Low yield is a common frustration, but it can often be resolved by systematically evaluating the reaction components and conditions.

Potential Causes & Step-by-Step Solutions:

  • Inactive Catalyst: The most frequent culprit is the oxidation of the Cu(I) catalyst.

    • Solution: Ensure your sodium ascorbate solution is freshly prepared. Ascorbate solutions can degrade over time, especially when exposed to air. Prepare it just before setting up your reaction. For reactions sensitive to oxygen, de-gassing your solvents by sparging with nitrogen or argon can be beneficial.

  • Suboptimal Solvent: The choice of solvent can dramatically impact reaction efficiency, primarily due to the solubility of reactants and the catalyst.[7][11]

    • Solution: While water is often considered an ideal solvent for CuAAC, the organic nature of 7-Ethynyl-1H-indazole and many azide partners may necessitate a co-solvent.[7] A mixture of water with DMSO, t-BuOH, or DMF often provides a good balance of solubility for all components.[9] If using a purely organic solvent, ensure it is anhydrous, as water can sometimes inhibit the reaction in non-aqueous media.

  • Incorrect Stoichiometry: The ratio of reactants and catalyst components is critical.

    • Solution: While a 1:1 ratio of alkyne to azide is theoretically sufficient, it's often beneficial to use a slight excess (1.1-1.5 equivalents) of one of the components to drive the reaction to completion, particularly if one reagent is more precious. Ensure your catalyst loading is appropriate; typically 1-5 mol% of Cu(I) is sufficient.

  • Inhibitory Effects of Ligands: While generally beneficial, an excess of a strongly chelating ligand in a highly aqueous environment can sometimes inhibit the reaction by forming an overly stable, inactive copper complex.[9]

    • Solution: Titrate the ligand-to-copper ratio. A 1:1 or slightly higher ligand-to-copper ratio is a good starting point. If inhibition is suspected, reducing the ratio may improve the reaction rate.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low or No Product Yield CheckCatalyst 1. Check Catalyst Activity Start->CheckCatalyst CheckSolvent 2. Evaluate Solvent System CheckCatalyst->CheckSolvent Catalyst is active Sol_Catalyst Use freshly prepared sodium ascorbate. De-gas solvents. CheckCatalyst->Sol_Catalyst CheckStoichiometry 3. Verify Stoichiometry CheckSolvent->CheckStoichiometry Solvent is appropriate Sol_Solvent Use co-solvents (e.g., H2O/DMSO) for improved solubility. CheckSolvent->Sol_Solvent CheckLigand 4. Assess Ligand Effects CheckStoichiometry->CheckLigand Stoichiometry is correct Sol_Stoichiometry Use slight excess of one reactant. Ensure 1-5 mol% Cu catalyst. CheckStoichiometry->Sol_Stoichiometry Success Reaction Optimized CheckLigand->Success Ligand ratio is optimal Sol_Ligand Titrate ligand:copper ratio. Start with 1:1. CheckLigand->Sol_Ligand ProtocolWorkflow Start Start: Prepare Reagents Step1 1. Dissolve 7-Ethynyl-1H-indazole (1 eq) and Azide partner (1.1 eq) in solvent (e.g., tBuOH/H₂O 1:1). Start->Step1 Step2 2. Add CuSO₄ solution (0.05 eq). Step1->Step2 Step3 3. Add Sodium Ascorbate solution (0.1 eq) to initiate the reaction. Step2->Step3 Step4 4. Stir at room temperature. Monitor by TLC or LC-MS. Step3->Step4 Step5 5. Upon completion, perform workup and purification. Step4->Step5 End End: Isolated Product Step5->End

Sources

Optimization

Technical Support Center: Stability &amp; Handling of Ethynyl-Indazoles

The following Technical Support Guide is designed for researchers working with Ethynyl-Indazoles (EIs) in medicinal chemistry and chemical biology. It addresses the specific stability challenges inherent to the hybridiza...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with Ethynyl-Indazoles (EIs) in medicinal chemistry and chemical biology. It addresses the specific stability challenges inherent to the hybridization of the electron-rich indazole core with the reactive ethynyl (alkyne) pharmacophore.

Subject: Troubleshooting Decomposition Pathways & Experimental Anomalies Document ID: EI-TECH-004 Applicable Compounds: 3-ethynyl-1H-indazoles, N-propargyl-indazoles, and aryl-alkynyl-indazole kinase inhibitors.

Executive Summary: The Stability Paradox

Ethynyl-indazoles are high-value scaffolds often used as "warheads" for covalent kinase inhibition or as bio-orthogonal handles (Click chemistry). However, they suffer from a "Stability Paradox": the same electronic properties that make the indazole a potent hydrogen-bond donor/acceptor also activate the ethynyl group toward unwanted oxidative coupling , hydration , and metabolic degradation .

This guide isolates the three primary decomposition vectors:

  • Oxidative Homocoupling (Glaser-Hay Type)

  • Acid-Catalyzed Hydration (Ketone Formation)

  • Metabolic Activation (CYP-mediated)

Troubleshooting Guide (Q&A Format)

Category A: Synthesis & Purification Issues

Q: I observe a persistent impurity at [2M-2] mass units during the synthesis of my 3-ethynylindazole. It increases upon standing in air. What is happening?

Diagnosis: You are witnessing Glaser Homocoupling . Terminal alkynes on electron-rich heterocycles (like indazoles) are prone to oxidative dimerization in the presence of trace copper and oxygen. The indazole nitrogen can coordinate with trace metals, effectively increasing the local concentration of the catalyst near the alkyne.

The Mechanism: Two molecules of the ethynyl-indazole undergo Cu-catalyzed coupling to form a 1,3-diyne dimer. This is often accelerated if you used CuI in a previous Sonogashira step and failed to scavenge it completely.

Corrective Action:

  • Immediate: Add a metal scavenger (e.g., QuadraPure™ TU or EDTA) to your crude mixture before workup.

  • Protocol Adjustment: Degas all solvents with Argon/Nitrogen sparging. Store the compound under inert atmosphere.

  • Validation: Check LCMS for the characteristic dimer peak (

    
    ).
    

Q: My ethynyl-indazole product shows a +18 mass peak (M+18) after storage in acidic methanol. Is it hygroscopic?

Diagnosis: This is likely Markovnikov Hydration , not moisture absorption. The ethynyl group is hydrating to form a methyl ketone (


). Indazoles are basic (

for protonated N2). If stored in protic solvents with trace acid, the indazole protonates, creating an inductive effect that activates the alkyne toward nucleophilic attack by water/alcohol.

Corrective Action:

  • Storage: Store as a solid at -20°C. If solution storage is necessary, use anhydrous DMSO or Acetonitrile; avoid protic solvents (MeOH, EtOH) for long-term storage.

  • Synthesis: Ensure all acid catalysts (TFA, HCl) are neutralized via bicarbonate wash before concentration.

Category B: Biological & Metabolic Stability[1]

Q: In liver microsome stability assays (HLM), my compound disappears rapidly, but I don't see the standard hydroxylated metabolites. Why?

Diagnosis: You are likely experiencing Heme-Dependent Alkyne Oxidation . Cytochrome P450 enzymes (specifically CYP2E1 and CYP3A4) can oxidize the terminal alkyne to an oxirene intermediate. This species is highly unstable and rearranges into a ketene , which then covalently binds to the heme protein (mechanism-based inactivation) or hydrates to a carboxylic acid/ketone.

The Mechanism:

Corrective Action:

  • Deuteration: Synthesize the deutero-alkyne analog (

    
    ). The Kinetic Isotope Effect (KIE) can stabilize the terminal C-H bond against abstraction, slowing down the metabolic clearance.
    
  • Blocking: Consider adding a terminal methyl group (internal alkyne), though this prevents "Click" reactivity.

Visualizing Decomposition Pathways

The following diagram illustrates the three critical failure modes for Ethynyl-Indazoles.

EthynylIndazoleDecomposition Compound Ethynyl-Indazole (Starting Material) TraceCu Trace Cu / O2 (Base catalyzed) Compound->TraceCu AcidWater H+ / H2O (Protic Solvents) Compound->AcidWater CYP CYP450 (Metabolism) Compound->CYP Dimer 1,3-Diyne Dimer (Insoluble Precipitate) [2M-2] TraceCu->Dimer Oxidative Homocoupling Ketone Methyl Ketone (Hydrolysis Product) [M+18] AcidWater->Ketone Markovnikov Hydration Oxirene Oxirene Intermediate (Highly Unstable) CYP->Oxirene O-insertion Ketene Ketene Species (Electrophilic) Oxirene->Ketene Wolff Rearrangement-like Adduct Covalent Protein Adduct (Irreversible Binding) Ketene->Adduct Nucleophilic Attack

Figure 1: Primary decomposition pathways for Ethynyl-Indazoles: Oxidative Dimerization (Glaser), Acidic Hydration, and Metabolic Activation.

Experimental Stability Data & Storage Protocols

The following data summarizes stability trends observed in standard medicinal chemistry workflows.

ParameterConditionStability RiskRecommendation
Solid State Air, Room TempModerate (Slow polymerization)Store under Argon at -20°C. Protect from light.
Solution DMSO, Room TempHigh (If trace water/base present)Use anhydrous DMSO. Use within 24h.
Solution Methanol/EthanolCritical (Hydration risk)Avoid for long-term storage.
Reaction Pd/Cu CatalysisCritical (Homocoupling)Use active Cu scavengers immediately after reaction.
Metabolism Liver MicrosomesHigh (t1/2 < 15 min typical)Deuterate terminal alkyne to improve stability.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

    • Context: Mechanisms of copper-catalyzed alkyne dimerization (Glaser coupling) as a side reaction.
  • Ortiz de Montellano, P. R., & Kunze, K. L. (1980). Self-catalyzed inactivation of hepatic cytochrome P-450 by ethynyl substrates. Journal of Biological Chemistry. Link

    • Context: Mechanistic grounding for the metabolic activation of terminal alkynes to ketenes and heme alkyl
  • Kalgutkar, A. S., et al. (2005). Functionalized Acetylenes as Universal Mechanism-Based Inhibitors of Cytochrome P450 Enzymes. Journal of Medicinal Chemistry. Link

    • Context: Detailed analysis of ethynyl group metabolism and structural alerts in drug design.
  • Gaunt, M. J., et al. (2011). Rational Design of Indazole-Based Kinase Inhibitors. Chemical Science. Link

    • Context: Stability considerations for indazole scaffolds in medicinal chemistry.
Troubleshooting

solubility problems of 7-Ethynyl-1H-indazole in aqueous buffers

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Buffers Welcome to the technical support guide for 7-Ethynyl-1H-indazole. As Senior Application Scientists, we understand that unlocking the full potent...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Aqueous Solubility Challenges in Experimental Buffers

Welcome to the technical support guide for 7-Ethynyl-1H-indazole. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound requires navigating its unique physicochemical properties. A common and critical hurdle for indazole derivatives is their limited aqueous solubility, which can impact data quality and experimental reproducibility.

This guide is designed to provide you with a foundational understanding of the solubility challenges associated with 7-Ethynyl-1H-indazole and to offer a series of practical, field-proven troubleshooting steps and protocols to ensure its successful application in your research.

Section 1: Foundational Science - Understanding the Solubility Profile

Before troubleshooting, it's essential to understand the inherent properties of the molecule that govern its behavior in aqueous solutions. While specific experimental data for 7-Ethynyl-1H-indazole is limited, we can infer its properties from the well-characterized parent compound, 1H-indazole. The addition of the ethynyl group increases the molecule's molecular weight and lipophilicity, suggesting it will be even less soluble in water than the parent indazole.

Q1: What are the key physicochemical properties of 7-Ethynyl-1H-indazole that affect its solubility?

A1: The solubility of 7-Ethynyl-1H-indazole is primarily governed by its high lipophilicity and its amphoteric nature. Based on the parent indazole structure, we can predict the following properties:

  • Lipophilicity (logP) : The parent 1H-indazole has a calculated XLogP3 of 1.8, indicating a preference for a lipid environment over an aqueous one.[1] The ethynyl group at the 7-position will likely increase this value, further reducing intrinsic aqueous solubility.

  • Acidity and Basicity (pKa) : Indazole is amphoteric, meaning it can act as both a weak acid and a weak base.[2] The parent molecule has two pKa values: a pKa of ~1.04 for the protonated indazolium cation and a pKa of ~13.86 for the deprotonation of the N-H group to form the indazolate anion.[2] This means the molecule is largely neutral between a pH of approximately 2 and 13.

  • Molecular Structure : The planar, aromatic ring system contributes to strong crystal lattice energy, which must be overcome by the solvent for dissolution to occur.

PropertyPredicted Value/Characteristic for 7-Ethynyl-1H-indazoleImplication for Aqueous Solubility
Molecular Formula C₉H₆N₂-
logP >1.8Poor intrinsic water solubility; hydrophobic nature.
pKa (acidic) ~13-14The N-H proton is a very weak acid. Deprotonation to the more soluble anion only occurs at very high pH.
pKa (basic) ~1-2The pyrazole nitrogen can be protonated to form a more soluble cation, but only at very low pH.
Dominant form at physiological pH (7.4) NeutralThe neutral form is the least soluble species.
Section 2: Troubleshooting Common Solubility Scenarios (Q&A)

This section addresses the most common problems researchers encounter when preparing aqueous solutions of 7-Ethynyl-1H-indazole.

Q2: I dissolved my 7-Ethynyl-1H-indazole in DMSO, but it precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how can I fix it?

A2: This is a classic problem known as "compound crashing out." It occurs because the compound is highly soluble in the 100% DMSO stock but becomes supersaturated and precipitates when the DMSO is diluted into an aqueous buffer where the compound's solubility is much lower.

Causality : DMSO is a powerful organic solvent that can dissolve hydrophobic compounds.[3] However, when you add this solution to a buffer, the solvent environment abruptly changes from organic to mostly aqueous. The water molecules cannot effectively solvate the lipophilic 7-Ethynyl-1H-indazole, causing it to aggregate and precipitate.

Troubleshooting Workflow :

G start Precipitation Observed Upon Dilution q1 Is the final DMSO concentration >1%? start->q1 a1_yes Reduce DMSO Stock Conc. (e.g., from 50mM to 10mM) and try again. q1->a1_yes Yes q2 Is the working concentration too high? q1->q2 No a1_yes->q2 a2_yes Lower the final working concentration. q2->a2_yes Yes q3 Is the buffer pH between 3 and 10? q2->q3 No a2_yes->q3 a3_yes Consider advanced methods: - Add a co-solvent (PEG, ethanol) - Use a solubilizing excipient (e.g., Cyclodextrin) q3->a3_yes Yes a3_no Adjust buffer pH. Try pH < 3 or pH > 10 if compatible with assay. q3->a3_no No end Solution Achieved a3_yes->end a3_no->end G cluster_0 Effect of pH on Solubility Low_pH Low pH (<2) (Acidic Buffer) Neutral_pH Physiological pH (3-10) (PBS, Tris, HEPES) Indazole_Cation [Indazole-H]⁺ (Protonated, Charged) Higher Solubility Low_pH->Indazole_Cation High_pH High pH (>13) (Basic Buffer) Indazole_Neutral Indazole (Neutral) Lowest Solubility Neutral_pH->Indazole_Neutral Indazole_Anion [Indazole]⁻ (Deprotonated, Charged) Higher Solubility High_pH->Indazole_Anion

Caption: Relationship between pH and the ionization state of indazole.

Q4: Can I use co-solvents other than DMSO in my final buffer? Which ones are recommended?

A4: Yes, using a water-miscible organic co-solvent in the final aqueous buffer can significantly improve solubility. [4]The co-solvent helps to reduce the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.

Recommendations :

  • Polyethylene Glycol (PEG 300/400) : Often an excellent choice for in vivo and in vitro work. It is less toxic to cells than DMSO.

  • Ethanol : Can be effective, but volatility and potential for cellular toxicity must be considered.

  • Propylene Glycol (PG) : Another common and effective co-solvent.

Important : The final concentration of any co-solvent must be tested for compatibility with your specific assay, as high concentrations can affect protein structure, enzyme activity, and cell viability. [5]

Co-solvent Recommended Starting Concentration (Final) Considerations
DMSO < 1% (ideally < 0.5% for cell assays) Can be cytotoxic at higher concentrations. [5]
Ethanol 1-5% Potential for cytotoxicity and evaporation.
PEG 400 5-10% Generally well-tolerated but can increase viscosity.

| Propylene Glycol | 5-10% | Good safety profile. |

Section 3: Standard Operating Procedures (SOPs)

Follow these step-by-step protocols for reliable preparation of your solutions.

SOP 1: Preparation of a High-Concentration Stock Solution

Objective : To create a concentrated, stable stock solution in an organic solvent.

Materials :

  • 7-Ethynyl-1H-indazole (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (water bath)

  • Amber glass vial or cryovial

Procedure :

  • Tare : Place your vial on the analytical balance and tare the weight.

  • Weigh : Carefully weigh the desired amount of solid 7-Ethynyl-1H-indazole into the vial. Record the exact weight.

  • Calculate Solvent Volume : Calculate the volume of DMSO required to achieve the target stock concentration (e.g., 10 mM or 50 mM).

  • Add Solvent : Add the calculated volume of DMSO to the vial.

  • Dissolve :

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved particles.

    • If particles remain, place the vial in a room temperature water bath sonicator for 5-10 minutes.

    • Repeat vortexing and sonication until the solution is completely clear. Do not heat the solution , as this may cause degradation.

  • Store : Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light. For long-term storage, aliquoting into single-use volumes is recommended to avoid freeze-thaw cycles.

SOP 2: Preparation of Aqueous Working Solutions

Objective : To dilute the DMSO stock into an aqueous buffer while avoiding precipitation.

G start Start: DMSO Stock Solution (e.g., 10mM) step1 1. Add majority of Aqueous Buffer to the final tube (e.g., 980 µL for a 1 mL final vol). start->step1 step2 2. Vortex the buffer (create a vortex). step1->step2 step3 3. Pipette the required volume of DMSO stock (e.g., 10 µL for 100 µM final). step2->step3 step4 4. Dispense stock solution DIRECTLY into the vortex of the stirring buffer. step3->step4 step5 5. Continue vortexing for an additional 15-30 seconds to ensure rapid mixing. step4->step5 end Result: Clear Working Solution step5->end

Sources

Optimization

Technical Support Center: Catalytic Integrity of 7-Ethynyl-1H-indazole

Topic: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions Target Molecule: 7-Ethynyl-1H-indazole (CAS: Variable/Generic Structure) Audience: Medicinal Chemists, Process Development Scientists The Diagnostic H...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Catalyst Poisoning in Cross-Coupling Reactions Target Molecule: 7-Ethynyl-1H-indazole (CAS: Variable/Generic Structure) Audience: Medicinal Chemists, Process Development Scientists

The Diagnostic Hub: Symptom-Based Troubleshooting

Status: Active Experiment Issue: Reaction stalled, low yield, or unexpected precipitation.

Use this decision matrix to identify the specific poisoning mechanism affecting your 7-Ethynyl-1H-indazole substrate.

SymptomProbable CauseThe Chemical RealityImmediate Action
Immediate Precipitation (Yellow/Green solid)Copper Sequestration The acidic N1-H (pKa ~13.9) reacts with Cu(I) to form an insoluble copper-indazolide polymer, stripping the co-catalyst from the cycle.Stop. Acidify to recover substrate.[1] Switch to Protocol A (Protection) or Protocol B (Cu-Free) .
Reaction Stalls at <20% (No precipitate)Pd-N Coordination The pyridine-like N2 nitrogen is coordinating to the Pd(II) center, displacing the phosphine ligands and creating a "dead" L2Pd(Indazole)2 complex.Increase temperature to 80°C (promote ligand dissociation) or add stronger ligands (e.g., XPhos, BrettPhos).[1]
Homocoupling (Glaser) Oxidative Divergence The terminal alkyne at C7 is forming diyne dimers instead of coupling, often accelerated by the N-H directing effect if Cu is present.Degas solvent vigorously.[1] Switch to Slow Addition of the alkyne.
Regioisomer Mixtures N-Arylation Competition The Pd catalyst is inserting into the N-H bond (Buchwald-Hartwig type) instead of the C-C coupling, or N2 is directing C-H activation.Mandatory N-Protection. Use THP, SEM, or Boc to shut down N-nucleophilicity.[1]

Deep Dive: The Mechanism of Failure

To solve the problem, you must understand the "Dual-Threat" nature of 7-Ethynyl-1H-indazole. This molecule is not just a substrate; it is a chelating ligand that actively fights your catalyst.[1]

The "Pincer" Poisoning Effect

In a standard Sonogashira coupling (Pd/Cu), the 7-ethynyl-1H-indazole presents two interference vectors:

  • The N2-Trap (Palladium Poisoning): The N2 nitrogen of the indazole ring is a potent

    
    -donor. Unlike indole, indazole has a basic nitrogen (N2) capable of binding Pd(II) species.[1] This forms a stable, catalytically inactive square-planar complex, effectively removing Palladium from the oxidative addition cycle.[1]
    
  • The N1-Cu Sink (Copper Poisoning): The N1-proton is sufficiently acidic to be deprotonated by the amine base in the presence of Cu(I), forming a polymeric copper-indazolide species. This precipitates the copper, halting the transmetallation step required for the catalytic cycle.

Visualization: The Competitive Pathways

The following diagram illustrates how the indazole core diverts the catalytic cycle into a dead end.

CatalystPoisoning Pd_Active Active Catalyst [L2Pd(0)] OxAdd Oxidative Addition [L2Pd(II)Ar-X] Pd_Active->OxAdd Ar-X N_Coord N2-Coordination (Ligand Displacement) OxAdd->N_Coord Competition Transmetal Transmetallation OxAdd->Transmetal Productive Cycle Substrate 7-Ethynyl-1H-indazole (Substrate) Substrate->N_Coord N2 Attack Cu_Poison Insoluble Cu-Indazolide (PRECIPITATE) Substrate->Cu_Poison N1-H Deprotonation Dead_Pd Inactive Complex [Pd(Indazole)2] N_Coord->Dead_Pd Irreversible Product Coupled Product Transmetal->Product Reductive Elim. Cu_Cat Cu(I) Co-Catalyst Cu_Cat->Cu_Poison Sequestration

Figure 1: Mechanistic divergence showing how the unprotected indazole nitrogen sequesters both Palladium (via N2) and Copper (via N1), leading to reaction failure.[1]

Validated Protocols

Do not rely on "standard" conditions. Use these specific modifications for 7-ethynyl-1H-indazole.

Protocol A: The "Gold Standard" (N-Protection)

Best for: Scale-up, high yields, and preventing N-arylation side products.[1]

The Logic: Masking the N1 position with a Tetrahydropyranyl (THP) or tert-Butoxycarbonyl (Boc) group sterically hinders the N2 position and removes the acidic proton, eliminating both poisoning vectors.

  • Protection Step:

    • React 7-ethynyl-1H-indazole with DHP (3.0 equiv) and p-TsOH (5 mol%) in DCM at RT.

    • QC Check: Ensure disappearance of N-H stretch in IR or shift in NMR.

  • Coupling Reaction:

    • Catalyst: Pd(PPh3)2Cl2 (2-5 mol%)

    • Co-Catalyst: CuI (1-2 mol%)

    • Base: Et3N (3.0 equiv)

    • Solvent: DMF or THF (Degassed)

    • Temp: 60°C

  • Deprotection:

    • THP: HCl/MeOH or TFA/DCM.[1]

    • Boc: TFA/DCM or K2CO3/MeOH (if labile).

Protocol B: The "Copper-Free" Bypass

Best for: Late-stage functionalization where protection steps are too costly.

The Logic: Eliminating Copper prevents the formation of insoluble indazolides. We use a more active Palladium source and a bulky ligand to outcompete the N2-coordination.

  • Catalyst System:

    • Pd Source: Pd2(dba)3 (1-2 mol%)

    • Ligand: XPhos or t-Bu3P (HBF4 salt) (2-4 mol%).

    • Why: These bulky, electron-rich ligands bind Pd tightly, preventing the indazole N2 from displacing them.[1]

  • Base:

    • Cesium Carbonate (Cs2CO3) (2.0 equiv).

    • Why: Inorganic bases in organic solvents (like Dioxane) prevent the formation of soluble acetylides that might coordinate improperly.

  • Conditions:

    • Solvent: 1,4-Dioxane (Anhydrous).[1]

    • Temp: 80-100°C.

    • Note: Higher temperature is required to drive the oxidative addition in the absence of Cu activation.

Frequently Asked Questions (FAQs)

Q: Can I use the 7-ethynyl-1H-indazole without protection if I just add more catalyst? A: Generally, no . Adding more catalyst often leads to more "dead" complexes (Pd-black precipitation) rather than product turnover. The binding constant of the N2-indazole to Pd is often higher than that of triphenylphosphine. You must either protect the nitrogen (Protocol A) or use a ligand that binds stronger than the nitrogen (Protocol B).

Q: Does the 7-position substitution pose a specific steric problem compared to 3-ethynyl? A: Yes. The 7-position is adjacent to the N1-H. While this is not the "peri" position (which would be C3-C4 interaction), the proximity creates a unique "pocket." If the N1 is unprotected, the alkyne and the N-H are in close proximity, which can facilitate cyclotrimerization or intramolecular cyclization side-reactions if the metal coordinates to both.

Q: Why do I see a spot on TLC that corresponds to the N-arylated product? A: This is a classic competitor reaction. In the presence of base and Pd, the N1-H (being acidic) can undergo Buchwald-Hartwig amination with your aryl halide partner. This is irreversible. Protocol A (Protection) is the only reliable way to stop this.

References

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Reactions. Journal of the American Chemical Society. Source:

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature / PMC. Source:

  • Sonogashira Coupling of Indazoles: Protection Strategies. Synthesis. Source:

  • Copper-free Sonogashira coupling: Sustainable protocols. Green Chemistry. Source:

  • Poisoning of Supported Precious Metal Catalysts by N-Heterocycles. MDPI. Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 7-Ethynyl-1H-indazole and 3-Ethynyl-1H-indazole

For researchers and professionals in drug development, the indazole scaffold represents a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] The substitution pattern on the indazo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the indazole scaffold represents a privileged structure in the design of kinase inhibitors and other therapeutic agents.[1][2] The substitution pattern on the indazole ring can profoundly influence a compound's biological activity, selectivity, and pharmacokinetic properties. This guide provides a detailed comparison of two positional isomers: 7-Ethynyl-1H-indazole and 3-Ethynyl-1H-indazole.

While extensive research has illuminated the biological profile of 3-Ethynyl-1H-indazole as a potent kinase inhibitor, its 7-ethynyl counterpart remains largely unexplored in the public domain. This guide will therefore synthesize the current, data-rich understanding of the 3-ethynyl isomer and, in the absence of direct experimental data for the 7-ethynyl isomer, provide a scientifically grounded framework for its synthesis and potential biological evaluation. We will delve into the established inhibitory activities of the 3-ethynyl isomer, propose a synthetic route for the 7-ethynyl isomer, and present detailed protocols for comparative biological screening.

The Indazole Core in Kinase Inhibition

The indazole ring system is a bioisostere of indole and has been successfully incorporated into numerous clinically approved drugs, particularly in the oncology space.[1] Its ability to form key hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive scaffold for the development of ATP-competitive inhibitors.[1] The position of substituents on the indazole ring dictates the vectoral projection of functional groups into the solvent-exposed regions and specificity pockets of the kinase active site, thereby influencing potency and selectivity.

3-Ethynyl-1H-indazole: A Profiled Kinase Inhibitor

A significant body of research has characterized 3-Ethynyl-1H-indazole and its derivatives as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.

Biological Activity and Potency

Studies have demonstrated that substituted 3-ethynyl-1H-indazoles exhibit low micromolar to nanomolar inhibition of key kinases in the PI3K pathway, including PI3Kα, PDK1, and mTOR.[3] The ethynyl group at the 3-position serves as a crucial anchor point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). For instance, the introduction of a pyridine group to the ethynyl moiety has been shown to be a highly effective modification for enhancing potency.[3]

Compound DerivativeTarget KinaseIC50 (nM)Reference
Compound 10 (3-ethynyl-1H-indazole derivative) PI3Kα361[3]
Compound 9 (3-ethynyl-1H-indazole derivative) PI3Kα1850[3]
Compound 20 (7-aza-indazole derivative of Compound 10) PI3Kα3050[3]
Compound 21 (7-aza-indazole derivative of Compound 9) PI3Kα9000[3]

Table 1: In vitro kinase inhibitory activity of selected 3-ethynyl-1H-indazole derivatives and their aza-indazole analogs.[3]

The data clearly indicates that modifications to the indazole core, such as the isosteric replacement with a 7-aza-indazole, can lead to a significant loss of activity, highlighting the sensitivity of the scaffold to structural changes.[3]

7-Ethynyl-1H-indazole: An Uncharted Territory

In stark contrast to its 3-ethynyl counterpart, there is a conspicuous absence of publicly available biological data for 7-Ethynyl-1H-indazole. However, based on the established principles of kinase inhibition and the known SAR of other 7-substituted indazoles, we can postulate a framework for its potential biological activity and a clear path for its investigation.

A Rationale for Investigation

The 7-position of the indazole ring is directed towards the solvent-exposed region of the ATP-binding pocket in many kinases. Substitution at this position can be leveraged to enhance solubility, modulate pharmacokinetic properties, and potentially achieve isoform selectivity. The small, rigid nature of the ethynyl group at this position could serve as a valuable synthetic handle for the introduction of larger, more complex functionalities through click chemistry or other coupling reactions.

The following diagram illustrates a hypothetical interaction of a 7-substituted indazole within a kinase ATP-binding site, highlighting the potential for the 7-substituent to interact with the solvent-exposed region.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor 7-Ethynyl-1H-indazole hinge Hinge Region gatekeeper Gatekeeper Residue solvent_front Solvent Front indazole Indazole Core indazole->hinge H-bond indazole->gatekeeper van der Waals ethynyl 7-Ethynyl Group ethynyl->solvent_front Potential Interaction

Caption: Hypothetical binding mode of 7-Ethynyl-1H-indazole in a kinase active site.

Experimental Workflows: A Guide to Comparison

To facilitate a direct and meaningful comparison of the biological activities of 3-Ethynyl-1H-indazole and 7-Ethynyl-1H-indazole, a standardized set of experimental protocols is essential.

Synthesis of 7-Ethynyl-1H-indazole

The synthesis of 7-Ethynyl-1H-indazole can be approached via a Sonogashira coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms. The likely precursor, 7-iodo-1H-indazole, can be synthesized from commercially available starting materials.

Proposed Synthetic Workflow:

G start 7-Amino-1H-indazole diazotization Diazotization (NaNO2, HCl) start->diazotization sandmeyer Sandmeyer Reaction (KI) diazotization->sandmeyer iodo_indazole 7-Iodo-1H-indazole sandmeyer->iodo_indazole sonogashira Sonogashira Coupling (TMS-acetylene, Pd catalyst, Cu(I), base) iodo_indazole->sonogashira desilylation Desilylation (K2CO3, MeOH) sonogashira->desilylation final_product 7-Ethynyl-1H-indazole desilylation->final_product

Caption: Proposed synthetic route to 7-Ethynyl-1H-indazole.

Step-by-Step Protocol for Sonogashira Coupling:

  • To a solution of 7-iodo-1H-indazole in a suitable solvent (e.g., anhydrous THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add ethynyltrimethylsilane (TMS-acetylene) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the TMS-protected 7-ethynyl-1H-indazole.

  • For the desilylation step, dissolve the TMS-protected intermediate in methanol and treat with a base such as potassium carbonate.

  • Stir the reaction at room temperature until the deprotection is complete.

  • Remove the solvent in vacuo and purify the residue by column chromatography to yield the final product, 7-Ethynyl-1H-indazole.

In Vitro Kinase Inhibition Assay

To quantitatively compare the inhibitory potency of the two isomers, a robust and sensitive in vitro kinase assay is required. The ADP-Glo™ Kinase Assay is a suitable platform for this purpose, as it measures the amount of ADP produced during the kinase reaction, providing a direct measure of enzyme activity.

ADP-Glo™ Kinase Assay Workflow:

G setup Assay Setup: Kinase, Substrate, ATP, Inhibitor incubation Kinase Reaction Incubation setup->incubation adp_glo_reagent Add ADP-Glo™ Reagent (Terminate reaction, deplete ATP) incubation->adp_glo_reagent detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, generate light) adp_glo_reagent->detection_reagent readout Measure Luminescence detection_reagent->readout

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Prepare serial dilutions of the test compounds (3-Ethynyl-1H-indazole and 7-Ethynyl-1H-indazole) and a known reference inhibitor in the appropriate assay buffer.

  • In a multi-well assay plate, add the kinase and its specific substrate.

  • Add the serially diluted test compounds or reference inhibitor to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature for a specified period to allow the enzymatic reaction to proceed.

  • Terminate the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

  • Incubate the plate to ensure complete ATP depletion.

  • Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction back to ATP and to simultaneously catalyze a luciferase-based reaction that produces a luminescent signal.

  • Incubate the plate to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values by fitting the data to a dose-response curve.

Conclusion and Future Directions

The existing body of literature firmly establishes 3-Ethynyl-1H-indazole and its derivatives as a promising scaffold for the development of PI3K pathway inhibitors. The ethynyl group at the 3-position has proven to be a versatile handle for SAR exploration, leading to the identification of potent kinase inhibitors.

The biological activity of 7-Ethynyl-1H-indazole, however, remains an open question. The synthetic and experimental protocols outlined in this guide provide a clear and actionable roadmap for researchers to undertake a direct, head-to-head comparison of these two positional isomers. Such a study would be invaluable in elucidating the impact of substituent positioning on the indazole core and could potentially unlock a new chemical space for the design of novel kinase inhibitors. The exploration of the 7-substituted indazole series may reveal unique selectivity profiles or improved physicochemical properties, further expanding the therapeutic potential of this remarkable scaffold.

References

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available at: [Link]

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1 H -Indazoles. ResearchGate. Available at: [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

Sources

Validation

Comparative Analysis of Ethynyl-Indazole Isomers in Kinase Inhibitor Design

[1] Executive Summary: The Ethynyl-Indazole Scaffold The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, particularly within oncology. Its ability to mimic the purine ring of ATP allows it...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Ethynyl-Indazole Scaffold

The indazole ring system is a "privileged scaffold" in modern medicinal chemistry, particularly within oncology. Its ability to mimic the purine ring of ATP allows it to anchor effectively within the hinge region of kinase domains. However, the introduction of an ethynyl (alkynyl) moiety creates a distinct subclass of inhibitors. The rigidity, linearity, and electron density of the ethynyl group serve two critical functions:

  • Structural Spacer: It acts as a rigid rod to project substituents into deep hydrophobic pockets (e.g., the "back pocket" or solvent-exposed regions) without incurring the entropic penalty of flexible alkyl linkers.

  • Electronic Modulator: The alkyne bond conjugates with the indazole core, altering the pKa of the N-H protons and influencing the hydrogen bond donor/acceptor capability at the kinase hinge.

This guide compares two primary isomeric classes—3-ethynyl-1H-indazoles and 4-ethynyl-1H-indazoles —analyzing their distinct roles in targeting PI3K/mTOR pathways versus BCR-ABL signaling, alongside the critical synthetic challenge of controlling N1 vs. N2 regioisomerism.

Comparative Analysis: Positional Isomerism in Drug Action

The position of the ethynyl group dictates the vector of extension from the ATP-binding site. This vector determines which kinase subfamily the scaffold will selectively inhibit.

Case A: 3-Ethynyl-1H-indazoles (Targeting PI3K/PDK1)

Primary Application: Isoform-specific inhibition of Phosphatidylinositol 3-kinase (PI3K


).[1]
  • Mechanistic Rationale: In 3-ethynyl derivatives, the alkyne extends directly from the 5-membered ring. When the indazole nitrogen (N1-H) binds to the hinge region (mimicking N9 of adenine), the 3-ethynyl group projects towards the "gatekeeper" residue or the ribose-binding pocket.

  • Performance Data:

    • Derivatives such as Compound 10 (cited in J. Med. Chem. studies) demonstrate IC

      
       values as low as 361 nM  against PI3K
      
      
      
      .[2]
    • Selectivity: The rigid linear geometry allows the molecule to fit the restricted pocket of the PI3K

      
       mutant (H1047R), a common oncogenic driver, while sparing other isoforms.
      
  • Key Limitation: Steric bulk at the 3-position can clash with the gatekeeper residue in kinases with smaller gatekeepers (e.g., Threonine), necessitating careful "ethynyl-tail" design.

Case B: 4-Ethynyl-1H-indazoles (Targeting BCR-ABL)

Primary Application: Pan-BCR-ABL inhibition, including the drug-resistant T315I mutant.[3][4]

  • Mechanistic Rationale: The 4-position is located on the benzene ring of the indazole. Substitution here directs the ethynyl linker away from the hinge and towards the DFG motif (Asp-Phe-Gly) or the solvent front. This is exemplified by AKE-72 , a 3-amino-4-ethynylindazole.[3]

  • Performance Data:

    • Potency: AKE-72 achieves IC

      
       < 0.5 nM  against Wild-Type BCR-ABL and 9 nM  against the T315I mutant.[3][4]
      
    • Resistance Evasion: The ethynyl linker in the 4-position allows the attached "tail" (e.g., a benzamide moiety) to bypass the steric clash caused by the T315I isoleucine mutation, a feat that flexible linkers often fail to achieve due to entropic penalties.

Summary Table: Isomer Performance Metrics
Feature3-Ethynyl-1H-Indazoles4-Ethynyl-1H-Indazoles
Primary Target Class Lipid Kinases (PI3K), Ser/Thr Kinases (PDK1)Tyrosine Kinases (BCR-ABL, c-Kit)
Binding Mode ATP-competitive; Hinge binderType II or Hybrid; DFG-out stabilizer
Vector Direction Projects into Ribose/Gatekeeper regionProjects to Solvent Front/Allosteric pocket
Key Advantage High isoform selectivity (PI3K

)
Overcoming Gatekeeper resistance (T315I)
Synthetic Difficulty Moderate (Direct C3-halogenation possible)High (Requires pre-functionalized precursors)

The Synthetic Challenge: N1 vs. N2 Regioisomerism

A critical failure mode in ethynyl-indazole synthesis is the lack of regiocontrol during N-alkylation or protection steps. The biological activity differs vastly between N1- and N2-isomers.

  • N1-Isomer (Benzenoid): Thermodynamically favored.[5] Typically the active species for kinase inhibition as it presents the correct H-bond donor/acceptor geometry for the hinge region (Glu/Asp backbone interactions).

  • N2-Isomer (Quinonoid): Kinetically favored under certain conditions (e.g., steric bulk at C3). Often inactive or possesses off-target toxicity due to altered dipole moments.

Visualization: Regioselectivity and Signaling Pathways

The following diagram illustrates the divergent synthetic pathways and the downstream signaling consequences of the two isomer classes.

Indazole_Isomer_Analysis cluster_Synth Synthetic Regiodivergence cluster_Func Ethynyl Positional Isomers Start Indazole Core (Precursor) Cond_Thermo Thermodynamic Control (High T, Polar Solvent) Start->Cond_Thermo Cond_Kinetic Kinetic Control (Low T, Steric C3) Start->Cond_Kinetic N1_Iso N1-Isomer (Bioactive) Cond_Thermo->N1_Iso Major Product N2_Iso N2-Isomer (Often Inactive) Cond_Kinetic->N2_Iso Major Product Pos_3 3-Ethynyl Substitution N1_Iso->Pos_3 Pos_4 4-Ethynyl Substitution N1_Iso->Pos_4 Target_PI3K Target: PI3K/PDK1 (Isoform Specificity) Pos_3->Target_PI3K Vector: Gatekeeper Target_BCR Target: BCR-ABL (T315I Resistance) Pos_4->Target_BCR Vector: Solvent Front

Figure 1: Synthetic divergence of indazole isomers and their subsequent pharmacological mapping. N1-isomers are the requisite scaffold for effective kinase inhibition, with C3 and C4 substitutions driving target specificity.

Experimental Protocols

Protocol A: Regioselective Synthesis of 3-Ethynyl-1H-Indazole

Objective: Synthesize the core scaffold while maximizing N1-selectivity.

  • Halogenation: Dissolve 1H-indazole in acetonitrile. Add 1.1 eq of N-Iodosuccinimide (NIS) at 0°C. Stir for 4h to yield 3-iodo-1H-indazole .

    • Expert Insight: Iodine is preferred over bromine at C3 for easier Sonogashira coupling later.

  • Protection (Critical Step): Treat 3-iodo-1H-indazole with DHP (3,4-dihydro-2H-pyran) and catalytic p-TsOH in DCM.

    • Validation: Monitor by TLC. This typically yields the N1-THP protected species (thermodynamic product). Confirm via NOESY NMR (interaction between THP proton and C7-H indicates N1 protection).

  • Sonogashira Coupling:

    • Reagents: Pd(PPh

      
      )
      
      
      
      Cl
      
      
      (5 mol%), CuI (10 mol%), TMS-acetylene (1.5 eq), Et
      
      
      N/THF (1:1).
    • Conditions: Degas solvent, heat to 60°C under Argon for 12h.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Deprotection: Treat with TBAF in THF or dilute HCl/MeOH to remove TMS and THP groups simultaneously or sequentially.

Protocol B: Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify IC


 for PI3K or BCR-ABL inhibition.
  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 100 nL to a 384-well plate.

  • Enzyme Reaction:

    • Add 2.5 µL of Kinase Buffer containing recombinant PI3K

      
       or BCR-ABL (approx. 0.2 ng/µL).
      
    • Incubate for 10 min at RT (allows compound to bind hinge/allosteric site).

    • Add 2.5 µL of ATP/Substrate mix (e.g., PIP2:PS lipid substrate for PI3K).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Analysis: Read luminescence on a plate reader (e.g., PerkinElmer EnVision). Fit curves using a 4-parameter logistic model (Sigmoidal Dose-Response).

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: National Institutes of Health (PMC) [Link]

  • Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Source: PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry [Link]

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Source: National Institutes of Health (PMC) [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Source: Beilstein Journal of Organic Chemistry [Link]

Sources

Comparative

A Comparative Guide to the Stability of 7-Ethynyl-1H-indazole and Other Alkynes for Pharmaceutical Development

In the landscape of modern drug discovery and development, the alkyne functional group has emerged as a versatile and powerful tool. Its unique linear geometry and reactivity are leveraged in the synthesis of complex mol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the alkyne functional group has emerged as a versatile and powerful tool. Its unique linear geometry and reactivity are leveraged in the synthesis of complex molecules, including potent therapeutic agents. However, the inherent reactivity of the carbon-carbon triple bond can also be a double-edged sword, raising critical questions about the stability of alkyne-containing compounds. For researchers, scientists, and drug development professionals, a thorough understanding of the stability of these molecules is paramount to ensure the safety, efficacy, and shelf-life of new medicines.

This guide provides an in-depth comparison of the stability of 7-Ethynyl-1H-indazole, a key building block in medicinal chemistry, with other representative alkynes. We will explore the fundamental principles governing alkyne stability, present comparative experimental data, and detail the methodologies used to assess the thermal properties of these compounds. Our aim is to equip you with the knowledge to make informed decisions in the selection and handling of alkyne-containing molecules in your research and development endeavors.

The Crucial Role of Stability in Drug Development

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and storage requirements. Unstable compounds can degrade over time, leading to a loss of potency and the formation of potentially toxic impurities. For molecules containing reactive functional groups like alkynes, assessing thermal and chemical stability is a non-negotiable aspect of the development process. This understanding informs everything from synthesis and purification strategies to formulation and packaging decisions.

Understanding the Stability of the Alkyne Moiety

The stability of an alkyne is influenced by a variety of structural and electronic factors. Generally, internal alkynes, where the triple bond is flanked by two carbon substituents, are thermodynamically more stable than terminal alkynes, which possess a hydrogen atom attached to one of the sp-hybridized carbons. This increased stability is attributed to hyperconjugation, where the filled C-H or C-C σ-bonds of the alkyl groups donate electron density into the empty π* antibonding orbitals of the alkyne.

Other key factors influencing alkyne stability include:

  • Conjugation: Alkynes that are in conjugation with aromatic rings or other π-systems exhibit enhanced stability due to the delocalization of π-electrons over a larger system.

  • Steric Hindrance: Bulky substituents near the triple bond can sterically shield it from potential reactants, thereby increasing its kinetic stability.

  • Presence of Heteroatoms: The introduction of heteroatoms, such as nitrogen in the indazole ring of 7-Ethynyl-1H-indazole, can influence the electronic properties and, consequently, the stability of the alkyne. The electron-withdrawing or -donating nature of the heterocyclic ring can modulate the reactivity of the ethynyl group.

  • Bond Strength: The C-H bond in terminal alkynes is notably strong due to the high s-character of the sp-hybridized carbon, making it less prone to homolytic cleavage.

Comparative Stability Analysis: 7-Ethynyl-1H-indazole in Context

While specific experimental thermal analysis data for 7-Ethynyl-1H-indazole is not extensively available in the public domain, we can infer its relative stability by comparing it with other well-characterized alkynes. The presence of the indazole ring, a bicyclic aromatic heterocycle, is expected to confer significant thermodynamic stability through conjugation with the ethynyl group.

To provide a quantitative comparison, the following table summarizes typical thermal decomposition data for various alkynes obtained through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). The onset temperature of decomposition in a DSC thermogram or the temperature at which significant weight loss occurs in a TGA curve are key indicators of thermal stability.

CompoundStructureAlkyne TypeOnset of Decomposition (°C) (Typical)
1-HexyneCH₃(CH₂)₃C≡CHTerminal, Aliphatic~150-200
PhenylacetyleneC₆H₅C≡CHTerminal, Aromatic~200-250
DiphenylacetyleneC₆H₅C≡CC₆H₅Internal, Aromatic>300
7-Ethynyl-1H-indazole (Predicted) Indazole-C≡CHTerminal, Heteroaromatic ~220-270

Note: The decomposition temperature for 7-Ethynyl-1H-indazole is an educated estimate based on the stabilizing effect of the aromatic indazole ring, which is expected to be comparable to or slightly greater than that of a simple phenyl group.

This comparison suggests that 7-Ethynyl-1H-indazole likely possesses a higher thermal stability than simple aliphatic terminal alkynes due to the electronic stabilization afforded by the aromatic indazole system. Its stability is anticipated to be in a similar range to that of phenylacetylene. The internal alkyne, diphenylacetylene, serves as a benchmark for high thermal stability due to both its internal nature and extended conjugation.

Experimental Protocols for Assessing Alkyne Stability

To experimentally determine the thermal stability of a compound like 7-Ethynyl-1H-indazole, two primary techniques are employed: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is a powerful tool for identifying thermal events such as melting, crystallization, and decomposition. An exothermic event on a DSC thermogram often indicates a decomposition process.

Experimental Protocol for DSC Analysis:

  • Sample Preparation: Accurately weigh 2-5 mg of the alkyne sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to ensure that any volatile decomposition products are contained. For safety, especially with unknown compounds, it is advisable to use a pan with a pinhole lid to allow for controlled pressure release.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at a starting temperature, typically 25-30 °C.

    • Ramp the temperature at a constant heating rate, commonly 10 °C/min, to a final temperature well above the expected decomposition point (e.g., 350-400 °C).

    • Maintain a constant flow of an inert gas, such as nitrogen (50 mL/min), over the sample to prevent oxidative degradation.[2]

  • Data Analysis: Analyze the resulting thermogram for exothermic peaks. The onset temperature of the first major exotherm is typically taken as the decomposition temperature.

Causality Behind Experimental Choices: The use of an inert atmosphere is crucial to isolate the intrinsic thermal stability of the molecule from its reactivity with oxygen. A controlled heating rate ensures that the thermal events are well-resolved and reproducible.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[3] It is used to determine the thermal stability and composition of materials. A significant weight loss in a TGA curve indicates that the compound is decomposing and volatile byproducts are being formed.

Experimental Protocol for TGA Analysis:

  • Sample Preparation: Accurately weigh 5-10 mg of the alkyne sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA's sensitive microbalance.

  • Thermal Program:

    • Equilibrate the furnace at a starting temperature, typically 25-30 °C.

    • Ramp the temperature at a constant heating rate, such as 10 °C/min, to a final temperature where complete decomposition is expected (e.g., 600 °C).

    • Maintain a constant flow of an inert gas, such as nitrogen (50 mL/min), through the furnace.

  • Data Analysis: Examine the TGA curve for the temperature at which weight loss begins (onset of decomposition) and the temperature of the maximum rate of weight loss (from the derivative of the TGA curve, DTG).

Causality Behind Experimental Choices: The choice of pan material (ceramic or platinum) is important for high-temperature applications as they are inert. The sample size is slightly larger than in DSC to ensure accurate weight loss detection.

Visualizing Experimental Workflows and Stability Factors

To further clarify the concepts discussed, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow for assessing alkyne stability and the key factors influencing it.

AlkyneStabilityWorkflow cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation cluster_conclusion Stability Assessment Sample Alkyne Compound Weigh Accurate Weighing (2-10 mg) Sample->Weigh Pan Encapsulation in DSC/TGA Pan Weigh->Pan DSC Differential Scanning Calorimetry (DSC) Pan->DSC Heat Flow vs. Temp TGA Thermogravimetric Analysis (TGA) Pan->TGA Weight Loss vs. Temp DSC_Data Identify Exothermic Events (Decomposition Onset Temp) DSC->DSC_Data TGA_Data Determine Onset of Weight Loss & Tmax TGA->TGA_Data Conclusion Comparative Stability Profile DSC_Data->Conclusion TGA_Data->Conclusion

Caption: Experimental workflow for the thermal stability assessment of alkynes.

StabilityFactors cluster_factors Influencing Factors Alkyne Alkyne Stability Structure Structural (Internal vs. Terminal) Alkyne->Structure Electronic Electronic (Conjugation, Heteroatoms) Alkyne->Electronic Steric Steric Hindrance Alkyne->Steric Bond Bond Strength (C≡C, C-H) Alkyne->Bond

Caption: Key factors influencing the stability of alkyne-containing molecules.

Conclusion

The stability of alkyne-containing molecules is a multifaceted property governed by a combination of structural, electronic, and steric factors. For 7-Ethynyl-1H-indazole, the presence of the aromatic indazole ring is predicted to confer a significant degree of thermal stability, likely placing it in a comparable range to other aromatic terminal alkynes such as phenylacetylene. This makes it a more robust building block than simple aliphatic alkynes for many applications in drug development.

A rigorous and systematic approach to stability assessment, employing techniques such as DSC and TGA, is indispensable for any research program involving novel alkyne-containing compounds. The protocols and comparative data presented in this guide offer a framework for understanding and evaluating the stability of these valuable chemical entities, ultimately contributing to the development of safer and more effective medicines.

References

  • Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link][1]

  • Mettler Toledo. (n.d.). Webinar – Thermal Analysis of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 2.8: Thermal Analysis. Retrieved from [Link][2]

  • XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from [Link][3]

  • Bannari Amman Institute of Technology. (2023, October 9). Thermal Stability Science Behind Heat Resistance. Retrieved from [Link][4]

  • Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link][5]

  • PubChem. (n.d.). 1-Hexyne. Retrieved from [Link][6]

  • PubChem. (n.d.). Phenylacetylene. Retrieved from [Link][7]

  • Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. (2024). Polymers, 16(8), 1098. [Link][8]

  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. (2021). Materials, 14(16), 4627. [Link][9]

Sources

Validation

structure-activity relationship (SAR) of 7-substituted indazoles

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists. Executive Summary: The "Ortho-Bridgehead" Strategy In the optimization of bicyclic heteroaromatic sc...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.

Executive Summary: The "Ortho-Bridgehead" Strategy

In the optimization of bicyclic heteroaromatic scaffolds, the 7-position of the indazole ring represents a high-value, high-risk vector. Unlike the 3-position (often the primary vector for potency via H-bond interactions) or the 5/6-positions (solvent-exposed solubilizing vectors), the 7-position is sterically unique due to its proximity to the bridgehead carbons and the N1-H donor.

This guide analyzes the Structure-Activity Relationship (SAR) of 7-substituted indazoles, comparing them against their unsubstituted counterparts and isosteres (indoles, 7-azaindazoles). We demonstrate that 7-substitution is rarely a driver of primary potency but is a critical "tuner" for conformation control (atropisomerism) , metabolic blockade , and kinase selectivity .

Key Comparison Matrix
FeatureUnsubstituted Indazole7-Substituted Indazole7-Azaindazole (Isostere)
Primary Role Core Scaffold / Hinge BinderConformation Lock / Metabolic BlockH-Bond Acceptor (N7)
Metabolic Stability Moderate (C7 is a soft spot)High (Blocks Phase I oxidation)High (Electronic deactivation)
Solubility ModerateVariable (Substituent dependent)High (Lower logP)
Synthetic Difficulty LowHigh (Steric hindrance at N1)Moderate
Selectivity BaselineEnhanced (Restricts rotation)Enhanced (Electronic repulsion)

Critical Analysis: The Mechanics of 7-Substitution

Steric Control and Atropisomerism

The most profound effect of placing a substituent at C7 is the restriction of rotation around the N1-Aryl bond (if N1-substituted) or the modulation of the H-bond donor network.

  • Mechanism: A bulky group (e.g., -Me, -Cl) at C7 creates significant steric clash with the ortho-hydrogens of an N1-phenyl ring. This forces the N1-substituent to twist out of plane, often locking the molecule into a specific atropisomer.

  • Impact: In kinase inhibitors (e.g., JNK3, LRRK2), this twist can pre-organize the ligand into the bioactive conformation, reducing the entropic penalty of binding.

Metabolic Blockade

The C7 position in indazoles is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

  • Strategy: Introducing a metabolic "blocker" (Fluorine or Methyl) at C7 prevents the formation of the 7-hydroxy metabolite, extending the half-life (

    
    ) of the compound.
    
  • Data Support: In JNK3 inhibitor series, 7-substitution often maintains potency while significantly improving microsomal stability compared to the 7-H analogs.

Electronic Modulation (pKa)

Substituents at C7 inductively affect the acidity of the N1-H (in 1H-indazoles).

  • Electron Withdrawing Groups (EWG): A 7-Fluoro or 7-Nitro group increases the acidity of N1-H, strengthening its H-bond donor capability to the kinase hinge region (e.g., interacting with the backbone carbonyl of Glu/Met residues).

Comparative Case Study: JNK3 Kinase Inhibition[1]

Context: c-Jun N-terminal Kinases (JNKs) are stress-activated signaling proteins. Selectivity for JNK3 (neuronal) over JNK1 (ubiquitous) is a major challenge.

Experimental Data: 7-Substituted vs. Unsubstituted vs. Aza-Isosteres

The following table summarizes a representative SAR series derived from optimization campaigns (e.g., N-Aromatic-substituted indazoles).

Compound IDCore StructureR7 SubstituentJNK3 IC50 (nM)JNK1 Selectivity (Fold)Microsomal Stability (Human)
IND-01 1H-Indazole-H1215xLow (< 10 min)
IND-07a 1H-Indazole-F818xModerate (25 min)
IND-07b 1H-Indazole-Me2445x High (> 60 min)
AZA-07 7-Azaindazole(N atom)1530xHigh (> 60 min)

Analysis:

  • IND-01 (Baseline): Potent but metabolically unstable.

  • IND-07b (Methyl): The 7-Methyl group causes a slight drop in potency (steric clash with the pocket wall) but drastically improves selectivity (45x) and stability. The selectivity gain is attributed to the "twist" preventing binding to the slightly more constricted JNK1 pocket.

  • AZA-07: The 7-aza isostere offers a balance of potency and stability but lacks the specific conformational control of the 7-methyl group.

Biological Pathway Visualization

The following diagram illustrates the JNK signaling cascade and where 7-substituted indazoles intervene to prevent neuronal apoptosis.

JNK_Pathway Stress Cellular Stress (Oxidative/Excitotoxic) MAP3K MAP3K (ASK1, DLK) Stress->MAP3K MKK MKK4 / MKK7 MAP3K->MKK JNK3 JNK3 (Neuronal Specific) MKK->JNK3 Phosphorylation cJun c-Jun Phosphorylation JNK3->cJun Signaling Apoptosis Neuronal Apoptosis cJun->Apoptosis Transcription Inhibitor 7-Substituted Indazole (ATP Competitive Inhibitor) Inhibitor->JNK3 Blocks ATP Binding

Caption: JNK3 signaling cascade showing the intervention point of indazole inhibitors, preventing downstream c-Jun phosphorylation and apoptosis.

Experimental Protocols

Protocol A: Regioselective Synthesis of 7-Substituted Indazoles

Challenge: Substituents at C7 sterically hinder the N1 position, often leading to mixtures of N1 and N2 alkylation products. However, electron-withdrawing groups at C7 (e.g., -NO2, -CO2Me) can surprisingly favor N2 alkylation due to electronic repulsion of the incoming electrophile at N1.

Methodology (General Procedure):

  • Starting Material: 7-Bromo-1H-indazole or 7-Nitro-1H-indazole.

  • Base Selection: Use Cesium Carbonate (

    
    )  for thermodynamic control (favors N1) or Sodium Hydride (NaH)  for kinetic control.
    
  • Solvent: DMF (Polar aprotic promotes

    
    ).
    

Step-by-Step Workflow:

  • Dissolve 7-substituted indazole (1.0 eq) in anhydrous DMF (0.1 M).

  • Add

    
     (2.0 eq) and stir at RT for 30 min.
    
  • Add alkyl halide (1.1 eq) dropwise.

  • Heat to 60°C for 4 hours.

  • Critical Step: Monitor Regioisomers via NMR.

    • N1-Isomer: Cross-peak between N-CH2 and C7-H (NOESY) is weak/absent due to distance/substitution.

    • N2-Isomer: Strong NOE between N-CH2 and C3-H.

Protocol B: Suzuki-Miyaura Coupling at C7

Functionalizing the C7 position requires robust catalysis due to steric crowding.

Reagents:

  • Substrate: 7-Bromo-1H-indazole (N1-protected).

  • Catalyst:

    
      or 
    
    
    
    / XPhos
    (XPhos is essential for sterically hindered chlorides/bromides).
  • Base:

    
     (3.0 eq).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Workflow:

  • Degas solvents with

    
     for 15 mins (Oxygen kills the active Pd species).
    
  • Combine boronic acid (1.5 eq), 7-bromoindazole (1.0 eq), and base.

  • Add Catalyst (5 mol%) under inert atmosphere.

  • Reflux at 100°C for 12 hours.

  • Purification: Silica gel chromatography. 7-substituted products often have distinct Rf values compared to starting material due to the "twist" affecting polarity.

Synthesis Workflow Diagram

Indazole_Synthesis SM 2-Amino-3-Substituted Benzaldehyde Hydrazine Hydrazine Hydrate (Cyclization) SM->Hydrazine Indazole 7-Substituted 1H-Indazole Hydrazine->Indazole -2H2O Alkylation N-Alkylation (R-X, Base) Indazole->Alkylation N1 N1-Alkyl (Thermodynamic) Alkylation->N1 Cs2CO3, 60°C N2 N2-Alkyl (Kinetic/Steric) Alkylation->N2 NaH, 0°C (Favored if C7=EWG)

Caption: Synthetic route illustrating the divergence of N1 vs N2 alkylation, heavily influenced by the steric and electronic nature of the 7-substituent.

References

  • Indazole Scaffolds in Drug Discovery

    • Gaikwad, M. et al. (2022).[1] Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).

  • JNK3 Inhibitor SAR

    • Zhang, H. et al. (2010). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters.

  • Regioselective Synthesis

    • Lefebvre, V. et al. (2010).[2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Journal of Organic Chemistry.

  • Kinase Inhibitor Mechanics

    • Liu, Y. et al. (2018). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances.

  • LRRK2 Inhibition

    • Merck Sharp & Dohme Corp. (2020).[3] Novel N-Heteroaryl Indazole Derivatives as LRRK2 Inhibitors. WO Patent 2020/092136.[3]

Sources

Comparative

7-Ethynyl-1H-indazole: A Comparative Guide for Chemical Biology &amp; Drug Discovery

Executive Summary 7-Ethynyl-1H-indazole represents a specialized class of "clickable pharmacophores" rather than a generic conjugation reagent. Unlike standard aliphatic alkynes (e.g., propargyl groups) used solely for t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Ethynyl-1H-indazole represents a specialized class of "clickable pharmacophores" rather than a generic conjugation reagent. Unlike standard aliphatic alkynes (e.g., propargyl groups) used solely for tagging, the 7-ethynyl-1H-indazole scaffold serves a dual function: it acts as a high-affinity kinase inhibitor core (mimicking the adenine hinge-binding motif) while providing a sterically unobtrusive alkyne handle for bio-orthogonal conjugation.

This guide compares 7-ethynyl-1H-indazole against standard alkyne reagents, highlighting its superior utility in Activity-Based Protein Profiling (ABPP) and Fragment-Based Drug Discovery (FBDD) where maintaining ligand binding affinity is critical.

Part 1: The Indazole Advantage vs. Alternatives

In chemical proteomics, the choice of alkyne tag dictates the success of the probe. The table below compares 7-ethynyl-1H-indazole against the two most common alternatives: Aliphatic Alkynes (Propargyl) and Simple Aromatic Alkynes (Phenylacetylene).

Comparative Performance Matrix
Feature7-Ethynyl-1H-indazole Propargyl / Aliphatic Alkyne Phenylacetylene / Aromatic Alkyne
Primary Application Kinase/ATP-site ProbesGeneral BioconjugationStructural Biology / Materials
Pharmacophore Retention High (Mimics Adenine)Low (Often disrupts binding)Medium (Lacks H-bond donors)
Solubility (Aq) Moderate (H-bond donor)HighLow (Hydrophobic)
CuAAC Reactivity High (Conjugated system)ModerateHigh
Metabolic Stability High (Aromatic alkyne)Low (Oxidation prone)High
Steric Footprint Compact (Planar)MinimalCompact (Planar)
Technical Analysis[1][2][3]
  • Binding Affinity (The "Hinge" Factor):

    • Indazole: The 1H-indazole core possesses a donor-acceptor motif (N1-H/N2) that frequently forms critical hydrogen bonds with the "hinge region" of kinase ATP pockets (e.g., PI3K, Aurora, VEGFR). Placing the ethynyl group at the 7-position directs the tag toward the solvent-exposed front, minimizing steric clash within the active site [1, 2].

    • Alternative: Attaching a propargyl group often introduces rotatable bonds that entail an entropic penalty upon binding, or disrupts the planar stacking required for kinase inhibition.

  • Reactivity Kinetics:

    • Aromatic alkynes (like 7-ethynyl-1H-indazole) generally exhibit faster CuAAC kinetics than aliphatic alkynes due to the conjugation of the triple bond with the aromatic ring, which lowers the LUMO energy and facilitates the formation of the copper-acetylide intermediate [3].

Part 2: Experimental Workflow & Protocols

A. Synthesis of the Scaffold (Sonogashira Coupling)

Context: This protocol describes the installation of the alkyne handle onto a 7-bromo/iodo-indazole precursor.

Reagents:

  • 7-Bromo-1H-indazole (1.0 eq)

  • Trimethylsilylacetylene (TMS-acetylene) (1.5 eq)

  • Pd(PPh3)2Cl2 (5 mol%)

  • CuI (10 mol%)

  • Triethylamine (Et3N) / THF (1:1 v/v)

Protocol:

  • Degassing: Dissolve 7-bromo-1H-indazole in anhydrous THF/Et3N under an inert atmosphere (Argon/N2). Degas by sparging for 15 minutes.

  • Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI rapidly to the stirring solution.

  • Alkyne Addition: Add TMS-acetylene dropwise via syringe.

  • Reaction: Heat to 60°C for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+TMS).

  • Deprotection: Upon completion, cool to RT. Add K2CO3 (2.0 eq) and MeOH. Stir for 2 hours to remove the TMS group.

  • Purification: Dilute with EtOAc, wash with brine, dry over Na2SO4. Purify via silica flash chromatography (Hexane/EtOAc gradient).

B. The Click Reaction (CuAAC) in Biological Lysates

Context: This protocol ensures minimal protein precipitation while achieving high conjugation efficiency for proteomic profiling.

Reagents:

  • Protein Lysate: 1 mg/mL in PBS (pH 7.4)

  • Probe: 7-Ethynyl-1H-indazole derivative (1–10 µM final)

  • Reporter: Azide-Biotin or Azide-Fluorophore (20 µM)

  • Catalyst Cocktail:

    • CuSO4 (1 mM)

    • THPTA Ligand (100 µM) – Critical for protecting proteins from oxidative damage.

    • Sodium Ascorbate (1 mM) – Freshly prepared.

Step-by-Step Protocol:

  • Probe Incubation: Incubate the lysate with the 7-ethynyl-1H-indazole probe for 1 hour at RT (or 37°C) to allow specific binding to target kinases.

  • Cocktail Preparation: Premix CuSO4 and THPTA (1:5 molar ratio) prior to adding to the biological sample. This forms the active catalytic complex.

  • Initiation: Add the Reporter Azide, followed by the Cu-THPTA mix, and finally the Sodium Ascorbate.

  • Reaction: Vortex gently and incubate for 1 hour at RT in the dark.

  • Termination: Quench reaction by adding cold acetone or MeOH (4 volumes) to precipitate proteins for downstream mass spectrometry (ABPP).

Part 3: Visualization of the "Clickable Scaffold" Strategy

The following diagram illustrates the decision logic and workflow for using 7-ethynyl-1H-indazole in kinase inhibitor design compared to standard reagents.

G cluster_0 Phase 1: Scaffold Selection cluster_1 Phase 2: Biological Outcome cluster_2 Phase 3: Click & Analysis Target Target: Kinase ATP Pocket Choice Select Alkyne Tag Target->Choice Opt_A Aliphatic Alkyne (Propargyl) Choice->Opt_A Standard Tagging Opt_B 7-Ethynyl-1H-indazole (Scaffold Integrated) Choice->Opt_B Pharmacophore Design Result_A Loss of Potency (Steric Clash) Opt_A->Result_A Result_B Retained Potency (Hinge Binding + Solvent Exposure) Opt_B->Result_B Click CuAAC Reaction (w/ Azide-Biotin) Result_B->Click Analysis LC-MS / Proteomics Click->Analysis

Caption: Workflow demonstrating the strategic advantage of 7-ethynyl-1H-indazole in retaining biological activity during probe design.

Part 4: Critical Considerations (E-E-A-T)

Regioselectivity in Synthesis

When synthesizing indazole derivatives, N1 vs. N2 alkylation is a common challenge. However, the Sonogashira coupling at the 7-position (carbon-carbon bond formation) is generally orthogonal to the nitrogen chemistry. If N-protection is required during coupling, the THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) groups are recommended as they are stable under basic Sonogashira conditions [4].

Copper Chelation Interference

Indazoles are nitrogen-rich heterocycles capable of coordinating transition metals. In high-concentration biochemical assays, the indazole scaffold itself might weakly chelate the Cu(I) catalyst, potentially slowing the click reaction.

  • Solution: Always use a ligand-accelerated system (e.g., THPTA or TBTA) in at least a 5-fold excess relative to copper to outcompete the substrate for metal binding [5].

Safety Note

While 7-ethynyl-1H-indazole is stable, low molecular weight alkynes can be energetic. Always handle solid precursors with care and avoid concentrating reaction mixtures to dryness if residual azides are present.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Journal of Medicinal Chemistry.

  • Discovery of novel inhibitors of Aurora kinases with indazole scaffold. European Journal of Medicinal Chemistry.

  • Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Journal of the American Chemical Society.

  • Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Tetrahedron.

  • Protocol for Azide-Alkyne Click Chemistry (THPTA/TBTA usage). BroadPharm Protocols.

Validation

head-to-head comparison of 7-ethynyl and 7-vinyl indazoles

Topic: Head-to-Head Comparison of 7-Ethynyl and 7-Vinyl Indazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary: The Rigidity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-Head Comparison of 7-Ethynyl and 7-Vinyl Indazoles Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary: The Rigidity vs. Conjugation Trade-off

In the optimization of indazole-based kinase inhibitors (e.g., for VEGFR, PLK4, or BCR-ABL), the C7-position serves as a critical vector for solvent-front interactions or accessing hydrophobic sub-pockets. This guide compares two pivotal functional handles at this position: the 7-ethynyl (alkynyl) and 7-vinyl (alkenyl) moieties.

While often interchangeable as synthetic intermediates, their behavior in biological systems and chemical reactivity profiles are distinct. The 7-ethynyl group offers a linear, rigid "cylindrical" geometry ideal for penetrating narrow channels or serving as a bio-orthogonal "click" handle. In contrast, the 7-vinyl group provides a planar, conjugating surface that can maximize


-

stacking interactions or serve as a "soft" electrophile precursor (e.g., acrylamides) for covalent targeting.

Part 1: Technical Comparison Matrix

Feature7-Ethynyl Indazole 7-Vinyl Indazole
Hybridization & Geometry

(Linear, 180° bond angle). Cylindrical

-cloud.

(Planar, ~120° bond angle). Flat

-face.
Steric Demand Low (Linear extension). Penetrates deep/narrow pockets.Moderate (Fan-shaped). Sweeps a larger conformational volume.
Electronic Effect Stronger Electron Withdrawing Group (EWG) via induction (

carbon).
Moderate EWG; capable of conjugation (resonance donation).
Synthetic Utility Click Chemistry (CuAAC), Sonogashira coupling, hydration to ketones.Heck/Metathesis handles, polymerization, oxidation to diols/epoxides.
Metabolic Liability Generally stable; terminal alkynes can undergo hydration or oxidation.Prone to P450-mediated epoxidation (reactive metabolite risk).
Kinase Binding Mode Often directs substituents toward the solvent front without steric clash.Can induce steric clash if the pocket is narrow; excellent for

-stacking.
Solubility Impact Lower (Planar stacking/packing efficiency is high).Slightly higher (Rotational freedom of vinyl group disrupts packing).

Part 2: Deep Dive – Pharmacophore Geometry & Binding Logic

The choice between ethynyl and vinyl is rarely arbitrary; it dictates the spatial vector of the attached pharmacophore.

The "Linear vs. Bent" Vector
  • 7-Ethynyl: Projects substituents in a straight line from the indazole core. In kinase hinge binding (where the indazole nitrogen often binds to the hinge region), a 7-ethynyl group points directly out towards the solvent or into the "gatekeeper" region depending on the specific kinase topology. It is a "rigid rod" spacer.

  • 7-Vinyl: Introduces a "kink" (120° angle). This allows the attached group to reach sub-pockets that are orthogonal to the plane of the indazole ring if the vinyl bond rotates, or to lie flat along a surface.

Covalent Targeting Potential
  • Vinyl: A simple 7-vinyl group is rarely a warhead itself. However, it is the direct precursor to 7-acrylamides (via Heck coupling or oxidation/amidation), which are the gold standard for targeting Cysteine residues (e.g., Cys797 in EGFR).

  • Ethynyl: Generally inert to cysteine nucleophiles unless highly activated (e.g., conjugated to a sulfone). It is primarily used as a bio-orthogonal probe to profile off-target binding via Activity-Based Protein Profiling (ABPP).

Part 3: Experimental Protocols

These protocols are designed for the synthesis of 7-functionalized indazoles from a common precursor: 7-bromo-1H-indazole .

Protocol A: Synthesis of 7-Ethynyl-1H-Indazole (Sonogashira Route)

Target: Installation of a linear alkyne handle.

Reagents:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Pd(PPh

    
    )
    
    
    
    Cl
    
    
    (5 mol%)
  • CuI (10 mol%)

  • Triethylamine (TEA) / THF (1:1 v/v)

Workflow:

  • Degassing: Dissolve 7-bromo-1H-indazole in anhydrous THF/TEA. Sparge with Argon for 15 mins. Critical: Oxygen poisons the Cu(I) catalyst, leading to homocoupling (Glaser coupling) of the alkyne.

  • Catalyst Addition: Add Pd catalyst and CuI. Stir for 5 mins until the solution turns slightly dark but remains clear.

  • Coupling: Add TMSA dropwise via syringe. Heat to 60°C for 4-12 hours.

  • Deprotection (One-Pot): Once TLC shows conversion, cool to RT. Add 1.0 M TBAF in THF (2.0 equiv). Stir for 1 hour to remove the TMS group.

  • Workup: Dilute with EtOAc, wash with saturated NH

    
    Cl (removes Cu) and brine.
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Self-Validating QC Checkpoint:

  • TLC: Product will have a lower R

    
     than the TMS-intermediate but higher than the starting bromide.
    
  • NMR: Look for the diagnostic terminal alkyne proton singlet (

    
    C-H ) around 3.0–3.5 ppm .
    
Protocol B: Synthesis of 7-Vinyl-1H-Indazole (Suzuki-Miyaura Route)

Target: Installation of a planar alkene handle.

Reagents:

  • 7-Bromo-1H-indazole (1.0 equiv)

  • Vinylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl

    
    [1][2]·DCM (5 mol%)
    
  • K

    
    CO
    
    
    
    (3.0 equiv, 2M aqueous solution)
  • 1,4-Dioxane (degassed)

Workflow:

  • Setup: Combine 7-bromo-1H-indazole, vinylboronate, and Pd catalyst in a microwave vial.

  • Solvent System: Add Dioxane and aqueous K

    
    CO
    
    
    
    . Why? The biphasic system with a weak base is essential for the transmetallation step in Suzuki coupling.
  • Reaction: Heat at 90°C (oil bath) or 100°C (Microwave, 30 mins).

  • Workup: Filter through Celite to remove Pd black. Extract with DCM.

  • Purification: Flash chromatography. Note: Vinyl indazoles can be prone to polymerization; store at -20°C.

Self-Validating QC Checkpoint:

  • NMR: Diagnostic "ABX" pattern for the vinyl group.

    • H

      
       (internal): dd, ~6.8–7.2 ppm.
      
    • H

      
      , H
      
      
      
      (terminal): two doublets (with distinct coupling constants
      
      
      Hz,
      
      
      Hz) appearing between 5.2–6.0 ppm .

Part 4: Visualization of Synthesis & Logic

Diagram 1: Divergent Synthesis Workflow

This flowchart illustrates the parallel synthesis tracks from the common 7-bromo precursor.

SynthesisWorkflow Start 7-Bromo-1H-Indazole (Precursor) Sonogashira Sonogashira Coupling (TMS-Acetylene, Pd/Cu) Start->Sonogashira Path A Suzuki Suzuki Coupling (Vinylboronate, Pd(0)) Start->Suzuki Path B Deprotect Desilylation (TBAF or K2CO3) Sonogashira->Deprotect EthynylProduct 7-Ethynyl-1H-Indazole (Linear Scaffold) Deprotect->EthynylProduct VinylProduct 7-Vinyl-1H-Indazole (Planar Scaffold) Suzuki->VinylProduct

Caption: Divergent synthetic pathways for generating 7-ethynyl (Path A) and 7-vinyl (Path B) indazoles from a common brominated precursor.

Diagram 2: Pharmacological Decision Logic

This decision tree helps researchers choose the correct moiety based on their structural biology goals.

DecisionLogic Goal Design Goal at C7 Position PocketType Target Pocket Geometry? Goal->PocketType Narrow Narrow / Deep Channel PocketType->Narrow Flat Solvent Exposed / Surface PocketType->Flat SelectEthynyl Select 7-Ethynyl (Minimizes Steric Clash) Narrow->SelectEthynyl SelectVinyl Select 7-Vinyl (Maximizes Pi-Stacking) Flat->SelectVinyl App_Click Application: Click Chemistry Probe SelectEthynyl->App_Click App_Covalent Application: Precursor to Acrylamide Warhead SelectVinyl->App_Covalent

Caption: Decision matrix for selecting between ethynyl and vinyl scaffolds based on protein pocket topology and downstream application.

Part 5: Metabolic Stability & Safety

  • 7-Vinyl Indazole Risks:

    • Metabolic Epoxidation: The electron-rich double bond is a substrate for Cytochrome P450 enzymes. The resulting epoxide is an indiscriminate electrophile that can alkylate DNA or proteins, leading to toxicity.

    • Mitigation: Steric shielding (e.g., adding a methyl group to make it isopropenyl) or electron-withdrawing substitution reduces this risk.

  • 7-Ethynyl Indazole Risks:

    • Mechanism-Based Inhibition: Terminal alkynes can occasionally act as suicide substrates for P450s (via heme alkylation), though less commonly than hydrazines.

    • Stability: Generally superior to vinyl in plasma stability assays, provided the terminal proton is not too acidic (pKa ~25).

References

  • Synthesis and Reactivity of 3-Ethynyl-1H-Indazoles

    • Title: Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling p
    • Source: NIH / PMC.
    • URL:[Link]

  • Indazole Scaffolds in Kinase Inhibitors

    • Title: Indazole derivatives with different substitution p
    • Source: ResearchGate.[3]

    • URL:[Link]

  • Metabolic Stability of Vinyl/Ethynyl Groups

    • Title: Drug Metabolic Stability in Early Drug Discovery.
    • Source: PubMed.
    • URL:[Link]

  • General Indazole Synthesis Protocols

    • Title: Indazole Synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Sources

Comparative

Comparative Guide to Evaluating the Off-Target Effects of 7-Ethynyl-1H-indazole Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of 7-Ethynyl-1H-indazole derivatives. We will delve into the core principle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the off-target effects of 7-Ethynyl-1H-indazole derivatives. We will delve into the core principles of selectivity profiling, compare key experimental methodologies, and offer insights into interpreting the resulting data to guide lead optimization.

Introduction: The Double-Edged Sword of Kinase Inhibition

The 7-Ethynyl-1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its rigid structure and the reactive ethynyl group allow for high-affinity interactions, often covalent, with the target protein. This has led to the development of highly effective inhibitors targeting kinases in oncology and immunology. However, the very features that confer high potency can also lead to unintended interactions with other proteins, known as off-target effects.

Evaluating these off-target effects is not merely a regulatory checkbox; it is a fundamental aspect of drug development. Unforeseen off-target binding can lead to cellular toxicity, idiosyncratic adverse drug reactions, or even unexpected therapeutic benefits. A thorough understanding of a compound's selectivity profile is therefore paramount to building a robust safety profile and ensuring that the observed biological effect is indeed due to the modulation of the intended target.

Pillar 1: Core Methodologies for Unbiased Off-Target Profiling

A multi-pronged approach is essential for a comprehensive assessment of selectivity. Relying on a single method can provide an incomplete picture. We advocate for a tiered strategy, beginning with broad, in vitro screens and progressing to more physiologically relevant cellular assays.

In Vitro Kinome Scanning: A Broad Survey

The most common off-targets for kinase inhibitors are other kinases, given the conserved nature of the ATP-binding pocket. Kinome scanning services offer a powerful method to rapidly screen a compound against a large panel of recombinant kinases (often >400).

Principle of the Assay: The ability of the test compound to inhibit the activity of each kinase in the panel is measured, typically at a fixed concentration (e.g., 1 µM). The result is usually expressed as the percentage of remaining kinase activity. Hits, or potential off-targets, are identified as kinases whose activity is significantly reduced.

Experimental Protocol: Radiometric Kinase Assay (Example)

  • Preparation: A reaction buffer containing ATP (spiked with radioactive γ-³²P-ATP), a generic kinase substrate (e.g., myelin basic protein), and the specific kinase to be tested is prepared.

  • Compound Addition: The 7-Ethynyl-1H-indazole derivative is added to the reaction mixture at the desired concentration. A DMSO control is run in parallel.

  • Initiation: The reaction is initiated by the addition of the kinase. The mixture is incubated at 30°C for a specified period (e.g., 30 minutes).

  • Termination: The reaction is stopped by spotting the mixture onto a phosphocellulose membrane. The membrane selectively binds the phosphorylated substrate.

  • Washing: The membrane is washed multiple times with phosphoric acid to remove unincorporated γ-³²P-ATP.

  • Detection: The radioactivity retained on the membrane, corresponding to the amount of phosphorylated substrate, is quantified using a scintillation counter.

  • Analysis: The activity in the presence of the compound is compared to the DMSO control to calculate the percent inhibition.

Causality Insight: This method directly measures the catalytic inhibition of a purified enzyme, providing a clean and quantitative assessment of potency. Its high-throughput nature allows for a broad, yet initial, view of selectivity across the kinome.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Live Cell Context

A compound's activity in a test tube does not always translate to a cellular environment. CETSA is a powerful biophysical method that measures the thermal stability of proteins directly in cells or cell lysates. The core principle is that a ligand binding to its target protein confers thermal stability.

Principle of the Assay: When heated, proteins denature and aggregate. The temperature at which 50% of the protein is denatured is its melting temperature (Tm). Ligand-bound proteins are more stable and will have a higher Tm. By measuring the shift in Tm (ΔTm) in the presence of a compound, one can infer target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells to ~80% confluency. Treat one set of cells with the 7-Ethynyl-1H-indazole derivative and another with a vehicle control (e.g., DMSO) for a defined period.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.

  • Heating: Aliquot the cell suspension into different tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles.

  • Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using a specific antibody.

  • Analysis: Plot the band intensities against temperature to generate a melting curve. The shift in the curve between the treated and control samples indicates target engagement.

Trustworthiness Note: This protocol is self-validating. A significant thermal shift for the intended target confirms the compound is engaging it in a complex cellular milieu. The absence of a shift for a suspected off-target from kinome scanning suggests it may not be a relevant interaction in the cell, or that the compound cannot access it.

Quantitative Mass Spectrometry-Based Proteomics: The Unbiased Deep Dive

While CETSA is excellent for validating specific targets, it is a targeted method requiring prior knowledge and specific antibodies. Quantitative proteomics offers an unbiased approach to identify all proteins that interact with a compound in a cellular context.

Principle of the Assay: Similar to CETSA, this method can leverage the principle of thermal stabilization. However, instead of a Western blot, it uses mass spectrometry to identify and quantify thousands of proteins in the soluble fraction after heat treatment. Proteins that are stabilized by the drug will be more abundant in the soluble fraction at higher temperatures.

Experimental Workflow: Proteome-Wide CETSA (MS-CETSA)

  • Sample Preparation: Prepare samples as described in the CETSA protocol (Steps 1-5).

  • Protein Digestion: The soluble protein fractions are digested into smaller peptides, typically using the enzyme trypsin.

  • Isobaric Labeling (e.g., TMT): Peptides from different samples (e.g., different temperatures, drug vs. vehicle) are labeled with unique isobaric mass tags. These tags have the same mass but produce different reporter ions upon fragmentation in the mass spectrometer.

  • LC-MS/MS Analysis: The labeled peptide samples are pooled and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer identifies the peptides and quantifies the relative abundance of the reporter ions for each peptide across all samples.

  • Data Analysis: Specialized software is used to generate melting curves for thousands of proteins simultaneously. A statistically significant shift in the melting curve for a protein in the drug-treated sample identifies it as a potential target or off-target.

Pillar 2: Comparative Analysis & Data Interpretation

To illustrate the application of these principles, let us consider a hypothetical comparison between two 7-Ethynyl-1H-indazole derivatives (Compound A and Compound B) and a well-characterized, non-covalent alternative (Comparator C).

Table 1: Comparative Selectivity Profile

CompoundPrimary Target (ERK2) IC₅₀Key Off-Target 1 (p38α) IC₅₀Key Off-Target 2 (JNK1) IC₅₀Selectivity Score (p38α/ERK2)Cellular Target Engagement (ERK2) ΔTm
Compound A 5 nM50 nM>1000 nM10x+5.2°C
Compound B 8 nM1500 nM>1000 nM187.5x+4.8°C
Comparator C 15 nM250 nM400 nM16.7x+2.1°C

Interpretation:

  • Potency & Engagement: All compounds engage the primary target, ERK2, in cells, as evidenced by the positive thermal shift (ΔTm). The covalent nature of Compounds A and B likely contributes to their lower IC₅₀ values and more significant stabilization compared to the non-covalent Comparator C.

  • Selectivity: Compound A shows a 10-fold selectivity for ERK2 over p38α. While potent, this narrow selectivity window is a potential liability, as inhibiting p38α could lead to unintended effects on inflammatory signaling pathways.

  • Improved Selectivity: Compound B represents a significant improvement. It retains high potency against ERK2 but is substantially less active against p38α, boasting a much more favorable selectivity score of 187.5x. This suggests that medicinal chemistry efforts to modify the scaffold of Compound A were successful.

  • Comparator Profile: The non-covalent Comparator C has moderate potency and selectivity. While less potent than the indazole derivatives, its broader off-target profile (hitting both p38α and JNK1) might be a concern.

Pillar 3: Visualizing Workflows and Pathways

Clear visualization of experimental logic and biological context is crucial for planning and communication.

Workflow for Off-Target Evaluation

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Program Progression Compound 7-Ethynyl-1H-indazole Derivative KinomeScan In Vitro Kinome Scan (>400 Kinases, 1µM) Compound->KinomeScan Test Compound CETSA Targeted CETSA (On-Target & Key Hits) KinomeScan->CETSA Validate Hits MS_CETSA Proteome-Wide MS-CETSA (Unbiased Profiling) KinomeScan->MS_CETSA Unbiased Discovery Analysis Analyze Selectivity Profile (IC50, ΔTm) CETSA->Analysis MS_CETSA->Analysis Decision Acceptable Profile? Analysis->Decision Proceed Proceed to In Vivo Safety Studies Decision->Proceed Yes Optimize Medicinal Chemistry Optimization Decision->Optimize No Optimize->Compound Synthesize New Derivatives

Caption: A tiered workflow for evaluating the off-target effects of kinase inhibitors.

On-Target vs. Off-Target Signaling

G cluster_0 Intended On-Target Pathway cluster_1 Unintended Off-Target Pathway Compound 7-Ethynyl-1H-indazole (e.g., Compound A) ERK2 ERK2 (Primary Target) Compound->ERK2 High Affinity Inhibition p38a p38α (Off-Target) Compound->p38a Lower Affinity Inhibition On_Effect Desired Therapeutic Effect (e.g., Anti-Proliferation) ERK2->On_Effect Off_Effect Potential Side Effect (e.g., Pro-inflammatory Cytokine Release) p38a->Off_Effect

Caption: On-target (ERK2) vs. off-target (p38α) inhibition by a hypothetical compound.

Conclusion

The 7-Ethynyl-1H-indazole scaffold offers a powerful tool for developing potent kinase inhibitors. However, its reactivity and affinity necessitate a rigorous and multi-faceted approach to evaluating off-target effects. By combining broad in vitro screens with targeted and unbiased cellular validation methods like CETSA and quantitative proteomics, researchers can build a comprehensive selectivity profile. This data-driven approach is essential for identifying compounds with the highest potential for success, mitigating risks of toxicity, and ultimately developing safer and more effective medicines.

References

  • Martinez Molina, D. et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

Validation

Comparative Docking Guide: Ethynyl-Indazole Isomers in Kinase Drug Discovery

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: 3-Ethynyl-1H-Indazole vs. 5-Ethynyl-1H-Indazole Regioisomers Executive Summary: The Isomer D...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists Focus: 3-Ethynyl-1H-Indazole vs. 5-Ethynyl-1H-Indazole Regioisomers

Executive Summary: The Isomer Divergence

In kinase inhibitor design, the indazole scaffold is a privileged pharmacophore, serving as a bioisostere for the purine ring of ATP. The introduction of an ethynyl group (-C≡CH) adds rigid linearity, often exploited to traverse narrow hydrophobic channels or reach specific sub-pockets (e.g., the gatekeeper residue).

This guide compares the molecular docking performance of two critical regioisomers: 3-ethynyl-1H-indazole and 5-ethynyl-1H-indazole . While chemically similar, their vectors within the ATP-binding pocket are orthogonal, leading to drastically different binding modes, energetic profiles, and kinase selectivity.

Feature3-Ethynyl-1H-Indazole5-Ethynyl-1H-Indazole
Primary Vector "Deep Pocket" / Gatekeeper"Solvent Front" / Ribose Pocket
Steric Challenge High (Requires cryptic pocket opening)Low (Extends into solvent)
Key Interaction Hydrophobic packing (Gatekeeper)Solubilizing group attachment
Tautomer Sensitivity Critical (N1-H vs N2-H shifts vector)Moderate

Scientific Rationale & Mechanism

The Indazole Anchor

The indazole core typically binds to the kinase hinge region . The H-bond donor/acceptor motif (NH/N) mimics the adenine of ATP.

  • 1H-Indazole (Thermodynamic Dominant): The proton resides on N1. This is the standard state in solution but can shift to 2H upon binding if the protein environment (e.g., a specific Ser/Thr residue) demands it.

  • Binding Mode: The indazole usually forms a bidentate H-bond with the hinge backbone (e.g., Val, Ala, or Leu residues).

The Ethynyl "Warhead" vs. "Spacer"
  • 3-Position (The Spacer): In the 3-position, the ethynyl group extends perpendicular to the hinge interaction. This vector often points directly toward the gatekeeper residue (e.g., T790M in EGFR or V851 in PI3K). It requires a precise steric fit.

  • 5-Position (The Exit Vector): The 5-position points away from the hinge, typically towards the solvent-exposed region or the ribose-binding pocket. This allows for the attachment of bulky solubilizing tails without disrupting the core hinge binding.

Pathway Visualization

The following diagram illustrates the divergent docking workflows and mechanistic consequences of these isomers.

Indazole_Docking_Pathway cluster_0 Ligand Preparation cluster_1 Docking Simulation (Kinase ATP Pocket) cluster_2 Interaction Consequence Input Ethynyl-Indazole Scaffold Tautomer Tautomer Generation (1H vs 2H) Input->Tautomer Geom Alkynyl Linearity Correction Tautomer->Geom Hinge Hinge Binding (Val/Ala Backbone) Geom->Hinge Split Isomer? Hinge->Split Pos3 3-Ethynyl Vector Split->Pos3 Regioisomer A Pos5 5-Ethynyl Vector Split->Pos5 Regioisomer B Gatekeeper Gatekeeper Clash/Fit (Selectivity Filter) Pos3->Gatekeeper Steric Constraint Solvent Solvent Exposure (Solubility/ADME) Pos5->Solvent Steric Freedom

Caption: Mechanistic divergence of Ethynyl-Indazole isomers during kinase docking. The 3-ethynyl isomer challenges the gatekeeper, while the 5-ethynyl exploits solvent space.

Comparative Analysis: 3-Ethynyl vs. 5-Ethynyl

Scenario A: 3-Ethynyl-1H-Indazole (The "Deep" Binder)
  • Case Study: PI3K Inhibitors (Source 1.5).

  • Binding Dynamics: The ethynyl group at C3 acts as a rigid spacer. In PI3K

    
    , this group allows the scaffold to penetrate deeply into the ATP binding site.
    
  • Interaction Profile:

    • Hinge: N1/N2 interact with backbone residues (e.g., Asp810/Asp933 in PI3K or Val hinge residues).[1]

    • Ethynyl Role: It does not usually form H-bonds itself but positions attached aromatic rings (e.g., pyridine) to interact with the hinge or internal hydrophobic pockets.

  • Risk: High penalty for steric clashes if the gatekeeper residue is bulky (e.g., Methionine).

Scenario B: 5-Ethynyl-1H-Indazole (The "Solvent" Binder)
  • Case Study: General Kinase Inhibitors (Analogs of Axitinib/Pazopanib).

  • Binding Dynamics: The C5 vector points ~120° away from the hinge interface, directing substituents towards the solvent front.

  • Interaction Profile:

    • Hinge: Identical N1/N2 anchoring.

    • Ethynyl Role: Acts as a rigid linker to extend polar groups (piperazines, morpholines) out of the pocket to improve physicochemical properties (solubility) without disrupting binding affinity.

  • Advantage: generally higher "Docking Success Rate" (lower pose instability) because it avoids the constricted back-pocket of the enzyme.

Quantitative Comparison (Simulated Data)
Metric3-Ethynyl Isomer5-Ethynyl IsomerInterpretation
Avg. Docking Score (Glide SP) -9.5 kcal/mol-8.8 kcal/mol3-Ethynyl often scores better due to higher hydrophobic enclosure.
Ligand Efficiency (LE) 0.420.353-Ethynyl is more compact and efficient.
RMSD (MD Simulation) 1.2 Å (Stable)2.5 Å (Flexible)5-Ethynyl tails often "wag" in solvent, increasing RMSD.
Selectivity Potential High (Gatekeeper dependent)Low (Solvent exposed)3-Ethynyl is better for designing isoform-selective drugs.

Experimental Protocols

Ligand Preparation (Critical Step)
  • Objective: Generate accurate 3D conformers and tautomers.

  • Tool: LigPrep (Schrödinger) or OpenBabel.

  • Protocol:

    • Input 2D structures of 3-ethynyl and 5-ethynyl indazole.

    • Tautomer Generation: Set pH to 7.0 ± 2.0.

    • Specific Requirement: Force generation of both 1H-indazole and 2H-indazole tautomers.

      • Why? While 1H is stable (Source 1.2), the 2H tautomer is often the bioactive form in kinase co-crystals (e.g., PDB 3HHM).

    • Geometry: Ensure the C-C≡C-C angle is strictly 180°.

Protein Preparation
  • Target: PI3K

    
     (PDB: 3HHM) or VEGFR2.
    
  • Tool: Protein Preparation Wizard.

  • Protocol:

    • Remove crystallographic waters (unless bridging the hinge).

    • H-Bond Optimization: Optimize H-bond networks (PropKa pH 7.0). Crucial for Histidine and Asparagine orientation.

    • Restrained Minimization: OPLS4 force field, converge to RMSD 0.30 Å.

Docking Workflow (Standardized)
  • Tool: Glide (Standard Precision - SP) or AutoDock Vina.

  • Grid Generation:

    • Center grid on the native ligand (centroid).

    • Inner box: 10 Å x 10 Å x 10 Å.

    • Outer box: 30 Å x 30 Å x 30 Å.

  • Docking Parameters:

    • Sampling: Flexible ligand, rigid receptor.

    • Constraints: Apply a H-bond constraint to the hinge residue (e.g., Val851 backbone NH). This forces the indazole to adopt the correct kinase-binding orientation, allowing a fair comparison of the ethynyl group's impact.

    • Post-Docking Minimization: 10 poses per ligand.

References

  • Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Source: PubMed Central (PMC). URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). URL:[Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Source: Drug Development Research.[2] URL:[Link]

  • Synthesis and molecular docking of novel indazole derivatives with DFT studies. Source: ResearchGate.[3][4] URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Assessing the Cell Permeability of 7-Ethynyl-1H-Indazole Derivatives

Introduction: The Indazole Scaffold and the Imperative of Cell Entry In the landscape of medicinal chemistry, the 1H-indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Imperative of Cell Entry

In the landscape of medicinal chemistry, the 1H-indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, including several FDA-approved drugs like the antiemetic Granisetron and the kinase inhibitor Pazopanib[1]. Its versatile biological activity makes it a focal point in drug discovery[1][2]. The 7-Ethynyl-1H-indazole derivatives, a specific subclass, have emerged as promising candidates, notably as inhibitors of critical cell signaling pathways like the PI3K/AKT/mTOR cascade, which is frequently dysregulated in cancer[3].

However, for a potent molecule to become an effective drug, it must first reach its target. For compounds like kinase inhibitors that target intracellular proteins, cell permeability is not just a desirable property; it is a prerequisite for therapeutic efficacy. Poor permeability is a leading cause of compound attrition during drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the cell permeability of novel 7-Ethynyl-1H-indazole derivatives. We will compare and contrast key methodologies, from predictive computational models to gold-standard cell-based assays, providing the causal logic behind experimental choices and detailed, field-proven protocols.

A unique feature of this compound class is the ethynyl group. Beyond its role in molecular interactions with protein targets, this group serves as a powerful bioorthogonal handle. It enables the use of "click chemistry," a set of rapid, specific, and high-yield chemical reactions that can occur in biological environments without interfering with native processes[4][5][6]. This opens the door to advanced, elegant experiments for visualizing cellular uptake and target engagement, a topic we will explore in the later stages of this guide.

Part 1: Foundational Assessment: In Silico Permeability Prediction

Before committing to resource-intensive wet-lab experiments, computational models provide a crucial first pass to estimate the druglikeness and potential permeability of a compound series. These models are built on the principle that a molecule's physicochemical properties govern its ability to passively diffuse across a lipid bilayer.

Lipinski's Rule of Five: A First-Principles Druglikeness Filter

Formulated in 1997, Lipinski's Rule of Five (Ro5) is a foundational guideline used to predict poor oral absorption or permeation[7][8]. The rule states that a compound is more likely to be membrane permeable if it adheres to the following criteria[9][10]:

  • Molecular Weight (MW) ≤ 500 Da: Smaller molecules diffuse more easily.

  • LogP (octanol-water partition coefficient) ≤ 5: A measure of lipophilicity; the molecule must be sufficiently lipid-soluble to enter the membrane but not so greasy that it gets stuck.

  • Hydrogen Bond Donors (HBD) ≤ 5: The number of O-H and N-H bonds. Fewer donors reduce the energetic penalty of leaving the aqueous environment to enter the lipid membrane[11].

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The number of nitrogen and oxygen atoms.

It is critical to understand that Ro5 is a qualitative guideline, not an absolute law; many effective drugs, particularly those that are substrates for active uptake transporters, violate these rules[8]. However, it serves as an excellent tool for prioritizing which 7-Ethynyl-1H-indazole derivatives to advance to experimental testing.

Table 1: Hypothetical In Silico Profile of 7-Ethynyl-1H-Indazole Derivatives

Compound IDR-GroupMolecular Weight (Da)Calculated LogPH-Bond DonorsH-Bond AcceptorsRo5 ViolationsPredicted Permeability
Parent Scaffold -H142.162.1120High
Derivative A -Phenyl218.253.5120High
Derivative B -Morpholine227.261.8130High
Derivative C -COOH186.161.9240Moderate
Derivative D -SO₂(NH₂)221.231.5340Moderate-Low

Note: Values are illustrative examples for discussion purposes.

Part 2: A Comparative Guide to In Vitro Permeability Assays

While in silico methods are predictive, in vitro assays provide quantitative measurements of a compound's ability to cross a barrier. The choice of assay depends on the specific question being asked—are we screening for passive diffusion, or investigating complex biological transport?

Assay TypePrincipleThroughputBiological ComplexityKey OutputBest For
PAMPA Passive diffusion across an artificial lipid membrane.[12][13]HighNone (Acellular)Pe (nm/s)Early-stage screening and ranking of compounds by passive permeability.
Caco-2 Transport across a polarized monolayer of human intestinal cells.[14][15]Low-MediumHigh (Efflux/uptake transporters, tight junctions).[16]Papp (cm/s), Efflux RatioGold-standard prediction of human intestinal absorption and identifying efflux transporter substrates.[17][18]
MDCK Transport across a polarized monolayer of canine kidney cells.[19][20]MediumMedium-High (Can be transfected to overexpress specific transporters, e.g., MDR1).[21][22]Papp (cm/s), Efflux RatioAssessing blood-brain barrier (BBB) permeability and studying specific P-gp efflux interactions.[21]

Part 3: Experimental Design and Protocols

A robust assessment of permeability follows a tiered approach. An initial high-throughput screen using PAMPA can quickly rank a library of derivatives based on passive diffusion. Promising candidates are then advanced to more physiologically relevant, lower-throughput assays like Caco-2 or MDCK to investigate the impact of active transport.

Logical Experimental Workflow

The following diagram illustrates a standard decision-making workflow for permeability assessment.

G cluster_0 Phase 1: In Silico & High-Throughput Screening cluster_1 Phase 2: Mechanistic Cell-Based Assays cluster_2 Phase 3: Advanced Analysis InSilico In Silico Prediction (Lipinski's Ro5) PAMPA PAMPA Screen (Rank by Passive Permeability) InSilico->PAMPA Prioritize Derivatives Caco2 Caco-2 Assay (Oral Absorption & Efflux) PAMPA->Caco2 High Permeability Candidates MDCK MDCK-MDR1 Assay (BBB Permeability & P-gp Efflux) PAMPA->MDCK CNS Target? High Permeability? Bioorthogonal Bioorthogonal Imaging (Confirm Cellular Entry) Caco2->Bioorthogonal Confirm Uptake MDCK->Bioorthogonal Confirm Uptake

Caption: Tiered workflow for assessing compound permeability.

Data Interpretation: The Apparent Permeability Coefficient (Papp) and Efflux Ratio (ER)

Cell-based assays yield the apparent permeability coefficient (Papp). This is measured in two directions: from the apical (A) to the basolateral (B) side of the cell monolayer, mimicking absorption, and from B to A, assessing efflux.

  • Papp (A→B): Rate of appearance in the receiver (basolateral) compartment.

  • Papp (B→A): Rate of appearance in the receiver (apical) compartment.

  • Efflux Ratio (ER): ER = P_app (B→A) / P_app (A→B)

Table 2: Sample Experimental Data for 7-Ethynyl-1H-Indazole Derivatives

Compound IDPapp (A→B) (x10⁻⁶ cm/s)Papp (B→A) (x10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
Caffeine (High Perm.)25.024.50.98High permeability, no active efflux
Atenolol (Low Perm.)0.50.61.2Low permeability, no active efflux
Derivative A 15.216.11.06High permeability, not a substrate for efflux
Derivative B 8.534.04.0Moderate permeability, likely P-gp efflux substrate

Interpretation Guide:

  • Papp (A→B) < 1.0 x 10⁻⁶ cm/s: Low permeability

  • 1.0 < Papp (A→B) < 10.0 x 10⁻⁶ cm/s: Moderate permeability

  • Papp (A→B) > 10.0 x 10⁻⁶ cm/s: High permeability

  • Efflux Ratio (ER) > 2: Indicates the compound is a substrate of an active efflux transporter (like P-glycoprotein).

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a high-throughput method to specifically measure passive transcellular permeability.

Causality: The artificial membrane is coated with a lipid solution (e.g., lecithin in dodecane) to mimic the core of a cell membrane[23]. By eliminating all biological proteins, any measured transport is guaranteed to be by passive diffusion alone, providing a clean baseline for a compound's intrinsic permeability.

Methodology:

  • Prepare Donor Plate: Add 5 µL of a 10 mM DMSO stock of each 7-Ethynyl-1H-indazole derivative to the wells of a 96-well donor plate. Add 295 µL of buffer (pH 7.4) to each well.

  • Coat Filter Plate: Prepare a 96-well filter plate (the acceptor plate). Add 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) to each filter.

  • Add Acceptor Solution: Add 300 µL of buffer (pH 7.4) to the wells of a new 96-well plate that will receive the filter plate.

  • Incubation: Carefully place the lipid-coated filter plate onto the acceptor plate, ensuring contact between the filter and the acceptor solution. Then, add the donor solutions to the top of the filter plate. Incubate the resulting "sandwich" for 5 hours at room temperature with gentle shaking[12][13].

  • Quantification: After incubation, separate the plates. Determine the concentration of the compound in the donor and acceptor wells using LC-MS/MS[13]. Include high (e.g., caffeine) and low (e.g., atenolol) permeability controls.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the appropriate formula, accounting for volumes and incubation time.

Protocol 2: Caco-2 Bidirectional Permeability Assay

This is the industry's gold standard for predicting oral drug absorption and identifying substrates of efflux pumps[15].

Causality: Caco-2 cells, when cultured for ~21 days on a semi-permeable membrane, differentiate to form a polarized monolayer with tight junctions and express many of the same efflux (e.g., P-gp) and uptake transporters found in the human small intestine[16][17][24]. This complex biological system allows for the simultaneous assessment of passive diffusion, paracellular flux, and active transport[25].

Methodology:

  • Cell Culture: Seed Caco-2 cells onto 24-well Transwell inserts and culture for 21-25 days to allow for full differentiation and monolayer formation[17][24].

  • Monolayer Integrity Check: Before the experiment, verify the integrity of the cell monolayer.

    • TEER Measurement: Measure the Transepithelial Electrical Resistance (TEER). Values should be >200 Ω·cm²[22]. This confirms the formation of tight junctions.

    • Lucifer Yellow Assay: Add Lucifer Yellow, a fluorescent molecule that cannot cross the cell membrane, to the apical side. After incubation, measure its concentration in the basolateral side. Low leakage (<1%) confirms monolayer integrity[17][26].

  • Transport Experiment (A→B):

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., HBSS, pH 7.4).

    • Add the test compound (e.g., 10 µM final concentration) to the apical (A) compartment. Add fresh buffer to the basolateral (B) compartment[18].

    • Incubate for 2 hours at 37°C[18].

    • At the end of the incubation, take samples from both A and B compartments for LC-MS/MS analysis.

  • Transport Experiment (B→A):

    • Concurrently, on a separate set of wells, perform the reverse experiment. Add the test compound to the basolateral (B) compartment and fresh buffer to the apical (A) compartment.

    • Incubate and sample as described above.

  • Data Analysis: Quantify compound concentrations via LC-MS/MS. Calculate Papp values for both A→B and B→A directions and determine the Efflux Ratio[21].

Part 4: Advanced Application: Visualizing Cellular Entry with Bioorthogonal Chemistry

The 7-ethynyl group is a perfect handle for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), cornerstone reactions of "click chemistry"[27][28][29]. This allows for the covalent attachment of a reporter molecule (e.g., a fluorophore) to the indazole derivative after it has entered the cell, providing unequivocal proof of cell penetration and allowing for visualization of its subcellular distribution.

Causality: This technique, termed bioorthogonal chemistry, uses reactions that are inert to the complex milieu of the cell[4][5]. By introducing a fluorescent azide probe to cells previously treated with the ethynyl-indazole, a fluorescent tag will only appear where the compound is present. This avoids the use of bulky fluorescent labels on the parent drug, which could drastically alter its permeability and biological activity.

Conceptual Workflow: Bioorthogonal Labeling

This diagram illustrates how a 7-ethynyl-1H-indazole derivative can be used to label an intracellular target protein.

G compound 7-Ethynyl-1H-Indazole (Permeable Drug) target Intracellular Target (e.g., Kinase) compound->target 1. Cell Entry & Target Binding cell_membrane Cell Membrane intracellular_space Intracellular Space labeled_target Fluorescently Labeled Target probe Fluorescent Azide Probe probe->labeled_target

Caption: Bioorthogonal strategy to visualize target engagement.

This powerful technique can confirm the permeability data obtained from Transwell assays and provide deeper insights into the compound's mechanism of action by revealing where in the cell it accumulates.

Conclusion

Assessing the cell permeability of 7-Ethynyl-1H-indazole derivatives requires a multi-faceted and logical approach. The journey begins with cost-effective in silico predictions to prioritize candidates and flag potential liabilities. It then moves to quantitative in vitro assays, starting with the high-throughput PAMPA to understand passive diffusion, and progressing to the more complex but highly informative Caco-2 and MDCK cell models to dissect the roles of active transport. Finally, the unique ethynyl handle present in this class of molecules offers an exciting opportunity for advanced bioorthogonal studies to visually confirm cell entry and map subcellular localization. By systematically applying this tiered workflow, researchers can confidently identify derivatives with optimal permeability profiles, significantly increasing the probability of translating a potent molecule into a successful clinical candidate.

References

  • BioIVT. (n.d.). Cell Permeability Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • SlideShare. (n.d.). Caco-2 cell permeability assay for intestinal absorption. Retrieved from [Link]

  • Gertz, M., Harrison, A., Houston, J. B., & Galetin, A. (2021). Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. Pharmaceutics, 13(10), 1563. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Millipore Corporation. (n.d.). Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Retrieved from [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Caco-2 cell permeability assays to measure drug absorption. Nature Protocols, 2(9), 2111–2119. Retrieved from [Link]

  • Tran, H. T. M., et al. (2022). A novel cell permeability assay for macromolecules. Frontiers in Molecular Biosciences, 9, 988488. Retrieved from [Link]

  • Creative Biolabs. (n.d.). MDCK Permeability. Retrieved from [Link]

  • Bio-protocol. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Drug Discovery Unit, University of Dundee. (2023, February 13). How to perform the MDCK Permeability experiment in drug discovery [Video]. YouTube. Retrieved from [Link]

  • Aghalayam, P., et al. (2025). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Li, J., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6296. Retrieved from [Link]

  • Mologni, L., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports, 7, 42217. Retrieved from [Link]

  • Norinder, U., et al. (2006). In Silico Prediction of Membrane Permeability from Calculated Molecular Parameters. Journal of Medicinal Chemistry, 49(16), 4901–4911. Retrieved from [Link]

  • Lattmann, E., et al. (2012). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 55(10), 4676–4686. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Evotec. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2021). Bioorthogonal Chemistry and Its Applications. Accounts of Chemical Research, 54(23), 4333–4344. Retrieved from [Link]

  • G. M. P. V. V. (2021). Click Chemistry for Drug Development and Diverse Chemical–Biology Applications. ACS Omega, 6(11), 7328–7347. Retrieved from [Link]

  • Pathak, R., et al. (2019). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 29(16), 2110-2114. Retrieved from [Link]

  • Lab Manager. (2025, February 12). Innovative Click Chemistry Method Revolutionizes Drug Development. Retrieved from [Link]

  • Teixeira, J., et al. (2020). In Silico Prediction of Permeability Coefficients. Methods in Molecular Biology, 2141, 291-311. Retrieved from [Link]

  • Benet, L. Z., et al. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(5), 946–957. Retrieved from [Link]

  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Wang, Y., et al. (2021). Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging. Coordination Chemistry Reviews, 429, 213636. Retrieved from [Link]

  • Anton, F., et al. (2019). Intrinsic Membrane Permeability to Small Molecules. Chemical Reviews, 119(9), 5889–5941. Retrieved from [Link]

  • AxisPharm. (n.d.). MDCK-MDR1 Permeability Assay. Retrieved from [Link]

  • Diva-Portal.org. (n.d.). Automated Permeability Assays for Caco-2 and MDCK Cells. Retrieved from [Link]

  • ResearchGate. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubMed. (2025, August 30). Advances in click chemistry for drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. Retrieved from [Link]

  • BMG LABTECH. (n.d.). FITC dextran permeability assay for tight junctions. Retrieved from [Link]

  • University of Southampton. (2025, January 17). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Retrieved from [Link]

  • SlideShare. (2023, November 28). Lipinski rule of five - Lecture Notes. Retrieved from [Link]

  • LinkedIn. (2023, August 23). A Brief Introduction to Click Chemistry and Bioorthogonal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. Retrieved from [Link]

  • Wipf Group. (2017, November 19). Predicting a Drug's Membrane Permeability. Retrieved from [Link]

  • Wikipedia. (n.d.). Bioorthogonal chemistry. Retrieved from [Link]

  • CAS. (n.d.). Bioorthogonal Chemistry - Applications in Science and Medicine. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • YouTube. (2025, June 16). Bioorthogonal Chemistry: The Journey from Basic Science to Clinical Translation. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Chem Help ASAP. (2021, January 4). ADME & Lipinski's rules for drugs [Video]. YouTube. Retrieved from [Link]

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7-Ethynyl-1H-indazole
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